molecular formula C28H32O14 B15594812 Isomargaritene

Isomargaritene

Cat. No.: B15594812
M. Wt: 592.5 g/mol
InChI Key: JIKPWRRUSIBFLE-VTGXRVFJSA-N
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Description

Isomargaritene is a C-glycosyl compound and a member of flavonoids.

Properties

Molecular Formula

C28H32O14

Molecular Weight

592.5 g/mol

IUPAC Name

6-[(2S,4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C28H32O14/c1-10-20(32)23(35)25(37)28(39-10)42-27-24(36)21(33)17(9-29)41-26(27)19-14(31)8-16-18(22(19)34)13(30)7-15(40-16)11-3-5-12(38-2)6-4-11/h3-8,10,17,20-21,23-29,31-37H,9H2,1-2H3/t10?,17?,20-,21+,23-,24-,25?,26-,27?,28-/m0/s1

InChI Key

JIKPWRRUSIBFLE-VTGXRVFJSA-N

Origin of Product

United States

Foundational & Exploratory

Isomargaritene: Unraveling the Chemical Architecture

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The elucidation of the chemical structure of novel natural products is a cornerstone of drug discovery and development. This process, a sophisticated interplay of isolation, purification, and spectroscopic analysis, provides the foundational knowledge required to understand a compound's biological activity and potential therapeutic applications. This guide provides a comprehensive overview of the methodologies and logical framework applied to the structural determination of a putative novel compound, herein referred to as Isomargaritene. Due to the absence of specific data for a compound named "this compound" in current scientific literature, this document will outline the generalized, yet rigorous, experimental and analytical workflows that would be employed for such a task.

Isolation and Purification of the Target Compound

The initial step in the structural elucidation of a natural product is its isolation from the source organism and subsequent purification to homogeneity.[1][2][3] This is a critical phase, as impurities can significantly interfere with spectroscopic analysis and lead to erroneous structural assignments.

Experimental Protocol: Extraction and Chromatographic Purification

A generalized protocol for the isolation and purification of a hypothetical lipophilic compound like this compound from a plant matrix would involve the following steps:

  • Extraction: The dried and powdered source material (e.g., plant leaves, bark, or roots) is subjected to solvent extraction. A common method is maceration or Soxhlet extraction with a solvent of appropriate polarity, such as methanol, ethanol, or a mixture of chloroform (B151607) and methanol. The choice of solvent is crucial and is often guided by preliminary screening for biological activity.

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their differential solubility in immiscible solvents. For a nonpolar compound, a typical scheme would involve partitioning between hexane, ethyl acetate, and water.

  • Column Chromatography: The fraction enriched with the target compound is then subjected to column chromatography.[4] Common stationary phases include silica (B1680970) gel or alumina (B75360) for normal-phase chromatography, or C18-bonded silica for reversed-phase chromatography. Elution is performed with a gradient of solvents of increasing polarity.

  • High-Performance Liquid Chromatography (HPLC): Fractions from column chromatography showing promising activity or purity are further purified by HPLC.[3][5] This technique offers higher resolution and is often the final step in obtaining a pure compound. Both analytical and preparative HPLC columns may be used.

Spectroscopic Analysis for Structural Elucidation

Once a pure sample of the compound is obtained, a suite of spectroscopic techniques is employed to determine its chemical structure.[4][5][6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.[5][6]

  • Experimental Protocol: High-Resolution Mass Spectrometry (HRMS):

    • A solution of the purified compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • The solution is infused into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

    • The instrument is calibrated using a known standard to ensure high mass accuracy.

    • The exact mass of the molecular ion is measured, allowing for the determination of the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information about the carbon-hydrogen framework.[4][5][6][8]

  • Experimental Protocol: 1D and 2D NMR Spectroscopy:

    • A few milligrams of the pure compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆).

    • A series of NMR experiments are performed, including:

      • ¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.

      • ¹³C NMR: Provides information about the number and types of carbon atoms (e.g., sp³, sp², sp).

      • DEPT (Distortionless Enhancement by Polarization Transfer): Distinguishes between CH, CH₂, and CH₃ groups.

      • COSY (Correlation Spectroscopy): Shows correlations between coupled protons (typically through 2-3 bonds).

      • HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for connecting different fragments of the molecule.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is important for determining stereochemistry.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
  • IR Spectroscopy: Identifies the presence of specific functional groups (e.g., hydroxyl, carbonyl, double bonds) based on their characteristic vibrational frequencies.[6][8]

  • UV-Vis Spectroscopy: Provides information about the presence of chromophores (e.g., conjugated systems, aromatic rings) in the molecule.[9]

Data Interpretation and Structure Assembly

The data obtained from the various spectroscopic techniques are then pieced together like a puzzle to propose a chemical structure.[8]

Logical Workflow for Structure Elucidation:

cluster_purification Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Extraction Extraction Partitioning Partitioning Extraction->Partitioning ColumnChrom ColumnChrom Partitioning->ColumnChrom HPLC HPLC ColumnChrom->HPLC HRMS HRMS HPLC->HRMS NMR_1D 1D NMR (¹H, ¹³C) HPLC->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) HPLC->NMR_2D IR_UV IR & UV-Vis HPLC->IR_UV MolFormula Molecular Formula HRMS->MolFormula CH_Framework C-H Framework NMR_1D->CH_Framework Connectivity Connectivity NMR_2D->Connectivity Stereochem Stereochemistry NMR_2D->Stereochem FuncGroups Functional Groups IR_UV->FuncGroups ProposedStructure Proposed Structure MolFormula->ProposedStructure FuncGroups->ProposedStructure CH_Framework->ProposedStructure Connectivity->ProposedStructure Stereochem->ProposedStructure

Caption: Workflow for Natural Product Structure Elucidation.

Hypothetical Biosynthetic Pathway of this compound

While the structure of this compound is unknown, we can propose a hypothetical biosynthetic pathway based on common routes for the formation of natural products. For instance, if this compound were a terpenoid, its biosynthesis would likely originate from the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway.

Hypothetical Terpenoid Biosynthesis:

cluster_precursors Central Metabolism cluster_pathways Isoprenoid Precursor Pathways cluster_building_blocks Isoprenoid Building Blocks cluster_synthesis Terpenoid Synthesis Pyruvate Pyruvate MEP_pathway MEP Pathway Pyruvate->MEP_pathway G3P Glyceraldehyde-3-Phosphate G3P->MEP_pathway AcetylCoA Acetyl-CoA MVA_pathway MVA Pathway AcetylCoA->MVA_pathway IPP Isopentenyl Pyrophosphate MEP_pathway->IPP MVA_pathway->IPP DMAPP Dimethylallyl Pyrophosphate IPP->DMAPP GPP Geranyl Pyrophosphate (C10) IPP->GPP DMAPP->GPP FPP Farnesyl Pyrophosphate (C15) GPP->FPP Terpene_Synthases Terpene Synthases GPP->Terpene_Synthases GGPP Geranylgeranyl Pyrophosphate (C20) FPP->GGPP FPP->Terpene_Synthases GGPP->Terpene_Synthases This compound This compound Terpene_Synthases->this compound

Caption: Hypothetical Biosynthesis of a Terpenoid.

Quantitative Data Summary

In a typical structure elucidation project, all quantitative data would be meticulously compiled. The following table illustrates how such data would be presented.

Spectroscopic DataHypothetical Values for this compound
HRMS
Molecular FormulaC₂₀H₃₀O₂
Calculated Exact Mass302.2246
Measured Exact Mass302.2248
¹H NMR (500 MHz, CDCl₃)
δ (ppm)Multiplicity, J (Hz), Integration
5.34t, J = 7.1 Hz, 1H
3.67q, J = 6.8 Hz, 2H
2.05s, 3H
......
¹³C NMR (125 MHz, CDCl₃)
δ (ppm)DEPT
171.2C
140.5C
122.8CH
60.3CH₂
......
IR (thin film)
ν (cm⁻¹)Functional Group
3400 (broad)O-H stretch
1735C=O stretch (ester)
1650C=C stretch
UV-Vis (MeOH)
λₘₐₓ (nm)Chromophore
235Conjugated diene

Note: The data presented in this table are purely illustrative and do not correspond to a known compound.

Conclusion

The process of elucidating the chemical structure of a novel natural product like the hypothetical this compound is a systematic and multidisciplinary endeavor. It relies on the careful application of separation science, followed by the integrated analysis of data from a variety of spectroscopic techniques. The detailed structural information obtained is paramount for understanding the compound's biological function and for guiding future research in medicinal chemistry and drug development. While "this compound" remains a hypothetical case, the principles and workflows described herein represent the current state-of-the-art in natural product chemistry.

References

An In-depth Technical Guide to Isomargaritene and Carotenoid Biosynthesis in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the biosynthesis of isomargaritene in plants, clarifying its chemical identity and metabolic origin. Given the initial query's context, this document also provides a comprehensive overview of the plant carotenoid biosynthesis pathway, a major route for terpene synthesis, which may have been the intended subject of interest.

This compound: A Flavonoid Glycoside, Not a Terpene

Initial database searches for "this compound" in the context of terpene or carotenoid biosynthesis are misleading. Chemical databases identify this compound (CAS 64271-11-0) as acacetin-6-C-neohesperidoside , a flavonoid C-glycoside with the molecular formula C₂₈H₃₂O₁₄. This compound has been identified in citrus fruits, particularly kumquat (Fortunella spp.)[1]. Its biosynthesis does not follow the terpene pathway but rather the phenylpropanoid and flavonoid pathways .

The biosynthesis of the aglycone backbone of this compound, acacetin (B1665396), begins with the amino acid phenylalanine. This pathway involves a series of enzymatic steps to construct the characteristic C6-C3-C6 flavonoid skeleton.

The core pathway is as follows:

  • Phenylalanine Ammonia-Lyase (PAL) converts phenylalanine to cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H) hydroxylates cinnamic acid to p-coumaric acid.

  • 4-Coumaroyl-CoA Ligase (4CL) activates p-coumaric acid to its CoA-thioester, p-coumaroyl-CoA.

  • Chalcone (B49325) Synthase (CHS) , a key polyketide synthase, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

  • Chalcone Isomerase (CHI) catalyzes the stereospecific cyclization of naringenin chalcone to naringenin, a flavanone.

  • Flavone (B191248) Synthase (FNS) introduces a double bond into the C-ring of naringenin to form the flavone apigenin (B1666066).

  • A subsequent methylation step, catalyzed by an O-methyltransferase, converts apigenin to acacetin .

The final steps to form this compound involve glycosylation, where a neohesperidose sugar moiety is attached to the acacetin backbone at the 6-carbon position via a C-glycosidic bond.

Flavonoid_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Core Pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid PAL pCoumaric_Acid pCoumaric_Acid Cinnamic_Acid->pCoumaric_Acid C4H pCoumaroyl_CoA pCoumaroyl_CoA pCoumaric_Acid->pCoumaroyl_CoA 4CL Naringenin_Chalcone Naringenin_Chalcone pCoumaroyl_CoA->Naringenin_Chalcone CHS (+ 3x Malonyl-CoA) Naringenin Naringenin (Flavanone) Naringenin_Chalcone->Naringenin CHI Apigenin Apigenin (Flavone) Naringenin->Apigenin FNS Acacetin Acacetin Apigenin->Acacetin OMT This compound This compound (Acacetin-6-C-neohesperidoside) Acacetin->this compound C-Glycosyltransferase

Fig. 1: Simplified biosynthesis pathway of this compound.

Quantitative analysis of kumquat fruit reveals a complex profile of flavonoids. The concentrations can vary significantly based on the fruit's maturity and the specific part analyzed (peel vs. pulp).

Flavonoid CompoundConcentration in Immature Kumquat (μ g/100 mg DW)[1]
3′,5′-Di-C-β-glucopyranosylphloretin (DGPP)1630
Acacetin-8-C-neohesperidoside (Margaritene)180
Acacetin-6-C-neohesperidoside (this compound) 140
Apigenin-8-C-neohesperidoside230
Rhoifolin110
Fortunellin160
Poncirin30

Table 1: Content of major flavonoids in immature kumquat (Fortunella margarita) hot water extracts. Data is derived from published studies and represents approximate values.[1]

The Plant Carotenoid Biosynthesis Pathway: A Core Terpene Pathway

Carotenoids are C₄₀ tetraterpenoid pigments synthesized in the plastids of all plants. Their biosynthesis is a central branch of the isoprenoid pathway and is fundamental to photosynthesis and photoprotection. This pathway begins with the universal C₅ isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are primarily generated via the methylerythritol 4-phosphate (MEP) pathway in plastids.

  • Geranylgeranyl Pyrophosphate (GGPP) Synthesis : IPP and DMAPP are sequentially condensed by GGPP synthase (GGPS) to form the C₂₀ precursor, geranylgeranyl pyrophosphate.

  • Phytoene (B131915) Synthesis : The first committed step in carotenogenesis is the head-to-head condensation of two molecules of GGPP to form the colorless C₄₀ carotenoid, 15-cis-phytoene (B30313). This reaction is catalyzed by phytoene synthase (PSY) , which is widely considered the primary rate-limiting enzyme in the pathway[2][3].

The colorless 15-cis-phytoene undergoes a series of desaturations and isomerizations to form the red-colored, all-trans-lycopene. In plants, this process requires four distinct enzymes:

  • Phytoene Desaturase (PDS) : Introduces two double bonds, converting 15-cis-phytoene into 9,15,9′-tri-cis-ζ-carotene.

  • ζ-Carotene Desaturase (ZDS) : Adds two more double bonds to form 7,9,9′,7′-tetra-cis-lycopene (prolycopene).

  • Carotenoid Isomerase (CRTISO) : Catalyzes the isomerization of the poly-cis intermediates into the all-trans configuration, ultimately yielding all-trans-lycopene. A ζ-carotene isomerase (Z-ISO) is also involved in this process.

This four-step process in plants contrasts with bacteria, where a single enzyme, CrtI, can convert phytoene directly to all-trans-lycopene[4][5].

All-trans-lycopene is the critical branch point leading to the two main classes of carotenoids. The cyclization of its ends is catalyzed by two types of enzymes: lycopene (B16060) ε-cyclase (LCYE) and lycopene β-cyclase (LCYB) .

  • α-carotene (β,ε-carotene) Synthesis : The concerted action of LCYE (adds one ε-ring) and LCYB (adds one β-ring) on lycopene produces α-carotene.

  • β-carotene (β,β-carotene) Synthesis : The action of LCYB at both ends of the lycopene molecule produces β-carotene[6][7].

Carotenes can be further modified by hydroxylation, epoxidation, and other reactions to form xanthophylls. These reactions are catalyzed by enzymes such as β-carotene hydroxylases and zeaxanthin (B1683548) epoxidase.

Carotenoid_Biosynthesis MEP_Pathway MEP Pathway IPP_DMAPP IPP + DMAPP MEP_Pathway->IPP_DMAPP GGPP Geranylgeranyl-PP (GGPP) IPP_DMAPP->GGPP GGPS Phytoene 15-cis-Phytoene GGPP->Phytoene PSY (Phytoene Synthase) (Rate-Limiting Step) Zeta_Carotene poly-cis-ζ-Carotene Phytoene->Zeta_Carotene PDS Prolycopene prolycopene (poly-cis) Zeta_Carotene->Prolycopene ZDS Lycopene all-trans-Lycopene Prolycopene->Lycopene CRTISO / Z-ISO alpha_Carotene α-Carotene Lycopene->alpha_Carotene LCYE + LCYB beta_Carotene β-Carotene Lycopene->beta_Carotene LCYB Xanthophylls Xanthophylls (Lutein, Zeaxanthin, etc.) alpha_Carotene->Xanthophylls Hydroxylases etc. beta_Carotene->Xanthophylls Hydroxylases etc.

Fig. 2: Core carotenoid biosynthesis pathway in plants.

The concentration and composition of carotenoids vary dramatically among different plant species and tissues. Green leafy vegetables are rich in lutein (B1675518) and β-carotene, while many orange and red fruits and vegetables accumulate high levels of β-carotene and lycopene.

Plant SourceTissueLutein (mg/100g FW)β-Carotene (mg/100g FW)Other Major Carotenoids
SpinachLeaf~12.2~5.6Neoxanthin, Violaxanthin
KaleLeaf~8.9~8.2Neoxanthin, Violaxanthin
CarrotRoot~0.3~8.3α-Carotene
Tomato (red)Fruit~0.1~0.6Lycopene (~3.0)
MarigoldFlower Petal~45.0~2.1Zeaxanthin

Table 2: Representative carotenoid content in fresh weight (FW) of selected plant tissues. Values are approximate and can vary widely with cultivar, maturity, and growing conditions.[8]

Experimental Protocols

This section provides detailed methodologies for the analysis of flavonoids and carotenoids, reflecting the dual nature of this guide.

This protocol is suitable for the analysis of flavonoid glycosides like this compound from citrus fruit material.

Objective: To extract and quantify flavonoids from plant tissue.

Methodology:

  • Sample Preparation:

    • Freeze-dry plant material (e.g., kumquat peel or whole fruit) and grind into a fine powder.

    • Accurately weigh approximately 500 mg of powdered tissue into a centrifuge tube.

  • Extraction:

    • Add 5 mL of an extraction solvent (e.g., 80% methanol (B129727) with 0.1% formic acid) to the sample.

    • Spike the sample with an internal standard (e.g., naringenin) if absolute quantification is desired.

    • Vortex the mixture for 1 minute, then sonicate for 20 minutes in a water bath.

    • Centrifuge at 4000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

    • Repeat the extraction process on the pellet twice more, combining the supernatants.

  • Sample Cleanup and Concentration:

    • Evaporate the pooled supernatant to dryness under a stream of nitrogen gas at 35°C.

    • Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • HPLC-MS/MS Analysis:

    • Column: Use a C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be to start at 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Detection: Use a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source, often in negative ion mode for flavonoids.

    • Quantification: Identify compounds based on retention time and specific mass transitions (MRM) compared to authentic standards. Quantify using the area under the peak relative to the standard curve.

Flavonoid_Analysis_Workflow start Plant Tissue (e.g., Kumquat Peel) grind Freeze-Dry & Grind start->grind extract Solvent Extraction (e.g., 80% Methanol) grind->extract centrifuge Centrifuge & Collect Supernatant extract->centrifuge dry Evaporate to Dryness (Nitrogen Stream) centrifuge->dry Repeat 2x reconstitute Reconstitute in Mobile Phase dry->reconstitute filter Filter (0.22 µm) reconstitute->filter hplc_ms HPLC-MS/MS Analysis filter->hplc_ms data Data Analysis (Quantification & Identification) hplc_ms->data

Fig. 3: Experimental workflow for flavonoid analysis.

This protocol is a standard method for analyzing carotenoids from green leaf tissue. All steps should be performed under dim light to prevent photo-degradation of carotenoids.

Objective: To extract and quantify major carotenoids (lutein, β-carotene, etc.) and chlorophylls.

Methodology:

  • Sample Preparation:

    • Harvest fresh leaf tissue (e.g., 3-4 leaf discs, ~50-100 mg) and immediately flash-freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue lyser.

  • Extraction:

    • Transfer the frozen powder to a microcentrifuge tube.

    • Add 1 mL of 100% acetone (B3395972) (HPLC grade), vortex vigorously for 1 minute until the powder is fully suspended and the solvent is green.

    • Centrifuge at maximum speed (~14,000 rpm) for 5 minutes at 4°C.

    • Carefully transfer the supernatant to a new, clean amber vial.

    • Re-extract the pellet with another 0.5 mL of acetone, centrifuge again, and pool the supernatants.

  • HPLC Analysis:

    • Injection: Immediately inject 10-20 µL of the crude extract into the HPLC system. No concentration step is typically needed for green tissues.

    • Column: Use a C18 reverse-phase column (e.g., Spherisorb 5 µm ODS1, 4.6 x 250 mm) is common. C30 columns offer better separation for carotenoid isomers.

    • Mobile Phase System (Gradient):

      • Solvent A: Acetonitrile:Methanol:0.1M Tris-HCl (pH 8.0) (84:2:14 v/v/v)

      • Solvent B: Methanol:Ethyl Acetate (68:32 v/v)

    • Gradient: Run a linear gradient from 100% Solvent A to 100% Solvent B over 15 minutes. Hold at 100% B for 5 minutes, then return to 100% A and re-equilibrate for 5 minutes.

    • Flow Rate: 1.2 mL/min.

    • Detection: Use a photodiode array (PDA) detector. Monitor at 445 nm for carotenoids and 665 nm for chlorophylls.

    • Quantification: Identify peaks based on retention times and characteristic absorption spectra compared to pure standards (e.g., lutein, β-carotene, chlorophyll (B73375) a/b). Quantify using peak area and standard curves.

This protocol outlines a method to measure the enzymatic activity of recombinant PSY, the rate-limiting enzyme in carotenoid biosynthesis[9].

Objective: To determine the kinetic parameters of a purified PSY enzyme.

Methodology:

  • Enzyme and Substrate Preparation:

    • Express and purify recombinant PSY protein (e.g., from E. coli).

    • Prepare the substrate, [1-¹⁴C]isopentenyl pyrophosphate ([¹⁴C]IPP), which will be converted to [¹⁴C]GGPP by a co-supplied GGPP synthase. Alternatively, use unlabeled GGPP if direct phytoene production is measured by other means.

  • Enzyme Assay Reaction:

    • Prepare a reaction buffer containing: 100 mM Tris-HCl (pH 7.6), 2 mM MnCl₂, 2 mM DTT, and 0.2% Tween 80.

    • In a glass vial, combine the reaction buffer, a known amount of purified PSY enzyme, purified GGPP synthase, and the substrate [¹⁴C]IPP.

    • Initiate the reaction and incubate at 30°C for a set time (e.g., 30-60 minutes).

  • Extraction of Products:

    • Stop the reaction by adding an equal volume of methanol.

    • Add an equal volume of hexane (B92381) (or a hexane:diethyl ether mixture) to partition the lipophilic products.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the upper organic phase, which contains the newly synthesized [¹⁴C]phytoene.

  • Quantification:

    • Dry the organic phase under a stream of nitrogen.

    • Resuspend the residue in a small volume of scintillation cocktail.

    • Measure the incorporated radioactivity using a liquid scintillation counter.

    • Calculate the amount of phytoene produced based on the specific activity of the [¹⁴C]IPP substrate. Enzyme activity can be expressed as pmol of product formed per mg of protein per hour.

Note: Kinetic parameters (Kₘ and Vₘₐₓ) can be determined by varying the substrate concentration and measuring the initial reaction velocities.

References

An In-depth Technical Guide to the Solubility of Isomargaritene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Isomargaritene, a compound of interest in various research and development fields. Due to the limited availability of specific experimental data on this compound's solubility in a wide range of solvents, this document focuses on providing a robust framework for its determination. It includes known solubility information, detailed experimental protocols derived from methodologies for structurally similar compounds, and a template for data presentation.

Introduction to this compound

This compound is a natural compound with the molecular formula C28H32O14[1]. Its chemical structure suggests its potential for various biological activities, making its physicochemical properties, particularly solubility, a critical factor for research and formulation in drug development. Understanding the solubility of this compound in different solvents is fundamental for designing effective delivery systems, conducting biological assays, and developing analytical methods.

This compound Solubility Data

Currently, publicly available quantitative data on the solubility of this compound is scarce. An estimated water solubility is available, which serves as a preliminary reference point. The following table summarizes the known data and provides a template for researchers to systematically record their experimental findings in various solvents.

SolventTemperature (°C)Solubility (mg/L)MethodReference
Water252954 (estimated)Estimation[1]
Ethanol
Methanol
Acetone
Acetonitrile
Dimethyl Sulfoxide (DMSO)
Dichloromethane (DCM)
Ethyl Acetate
n-Hexane
Phosphate-Buffered Saline (PBS) pH 7.4

Experimental Protocol for Solubility Determination

The following protocol outlines a detailed methodology for determining the equilibrium solubility of this compound. This method is based on the widely accepted shake-flask technique, which is considered the gold standard for solubility measurement, followed by quantification using UV-Vis spectrophotometry, a common technique for colored compounds like carotenoids.[2][3]

3.1. Materials and Equipment

  • This compound (solid form)

  • Selected solvents (analytical grade)

  • Volumetric flasks

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or incubator with shaking capabilities

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • Syringes

  • Analytical balance

  • UV-Vis spectrophotometer

  • Quartz or glass cuvettes

3.2. Procedure

Step 1: Preparation of Saturated Solutions

  • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is reached[2].

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient duration (typically 24 to 72 hours) to reach equilibrium. The time required may vary depending on the compound and solvent system[4].

Step 2: Phase Separation

  • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

  • To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.

  • Carefully withdraw the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles. This step is critical to avoid artificially high solubility readings[5].

Step 3: Quantification by UV-Vis Spectrophotometry

  • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

  • Record the UV-Vis absorption spectrum of this compound to determine the wavelength of maximum absorbance (λmax)[6]. The absorption maxima of carotenoids typically lie between 400 and 500 nm[7].

  • Measure the absorbance of the standard solutions at the determined λmax to construct a calibration curve (Absorbance vs. Concentration).

  • Dilute the filtered saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve.

  • Measure the absorbance of the diluted saturated solution at λmax.

  • Use the calibration curve to determine the concentration of this compound in the diluted solution.

  • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification (UV-Vis) A Add excess this compound to solvent B Seal vials A->B C Agitate at constant temperature (24-72h) B->C Incubate D Centrifuge to sediment excess solid C->D Equilibrium reached E Filter supernatant D->E G Dilute filtered sample E->G Saturated solution F Prepare standard solutions & create calibration curve H Measure absorbance at λmax F->H G->H I Calculate solubility H->I

Figure 1. Experimental workflow for this compound solubility determination.

Conclusion

The solubility of this compound is a critical parameter for its advancement in research and drug development. This guide provides the currently available, albeit limited, solubility data and a detailed, robust experimental protocol for its determination in a variety of solvents. By following the outlined shake-flask method coupled with UV-Vis spectrophotometric analysis, researchers can generate reliable and reproducible solubility data. The provided table serves as a standardized format for reporting these findings, which will contribute to a more comprehensive understanding of this compound's physicochemical properties and facilitate its potential therapeutic applications.

References

Theoretical Framework for Assessing Isomargaritene Stability: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature search, specific theoretical studies on the stability of Isomargaritene are not publicly available. This document, therefore, presents a comprehensive theoretical framework and a hypothetical case study outlining the established computational chemistry methodologies that would be employed to investigate the stability of this compound. The data and specific experimental protocols presented herein are illustrative and intended to serve as a guide for future research.

Introduction

This compound, a molecule of potential interest in various chemical and pharmaceutical contexts, requires a thorough understanding of its conformational stability to elucidate its reactivity, bioavailability, and potential interactions with biological targets. Computational chemistry provides a powerful toolkit for investigating molecular properties at the atomic level, offering insights that can guide experimental design and accelerate research and development. This whitepaper details the theoretical approaches, specifically focusing on Density Functional Theory (DFT) and conformational analysis, that are critical for determining the stability of this compound.

Theoretical Background

The stability of a molecule is intrinsically linked to its potential energy.[1] Different spatial arrangements of atoms, known as conformations, possess varying energy levels.[2] Conformational analysis is the study of these different energy levels to identify the most stable conformers, which are the low-energy structures that the molecule is most likely to adopt.[1][2][3]

Key factors influencing conformational stability include:

  • Torsional Strain: Arises from the eclipsing of bonds on adjacent atoms.[2]

  • Steric Hindrance: Repulsive interactions that occur when non-bonded atoms are forced into close proximity.

  • Angle Strain: Occurs in cyclic systems when bond angles deviate from their ideal values.

Computational methods, such as Density Functional Theory (DFT), are employed to calculate the electronic structure and energy of molecules with high accuracy.[4] DFT allows for the determination of various molecular properties, including optimized geometries, vibrational frequencies, and relative energies of different conformers.[4][5][6][7]

Hypothetical Research Workflow for this compound Stability Analysis

A typical computational investigation into the stability of this compound would follow a multi-step workflow. This process begins with the initial structure generation and proceeds through rigorous conformational analysis and property calculation.

G A Initial 2D Structure of this compound B 3D Structure Generation & Initial Optimization (e.g., using Molecular Mechanics) A->B C Systematic Conformational Search (e.g., Rotational Scan of Torsion Angles) B->C D Clustering of Conformers (Based on RMSD) C->D E Geometry Optimization of Unique Conformers (DFT, e.g., B3LYP/6-31G*) D->E F Frequency Calculation & Thermodynamic Analysis (To confirm minima and obtain Gibbs Free Energy) E->F G Single-Point Energy Refinement (Higher-level theory, e.g., CCSD(T)) F->G H Analysis of Results (Relative Stabilities, Geometric Parameters, etc.) G->H

Caption: A generalized workflow for the computational analysis of molecular stability.

Detailed Methodologies (Hypothetical Protocols)

The following sections outline the detailed, albeit hypothetical, experimental protocols for a computational study of this compound stability.

Initial Structure Preparation and Conformational Search
  • 2D to 3D Conversion: The 2D chemical structure of this compound would be sketched using a chemical drawing software and then converted into an initial 3D structure.

  • Initial Geometry Optimization: A preliminary geometry optimization would be performed using a computationally inexpensive method, such as the MMFF94 molecular mechanics force field, to obtain a reasonable starting geometry.

  • Systematic Conformational Search: A systematic search for low-energy conformers would be conducted by rotating all rotatable single bonds in this compound in discrete increments (e.g., 30 degrees). All generated conformers would be minimized using the same molecular mechanics force field.

  • Conformer Clustering: The resulting conformers would be clustered based on their root-mean-square deviation (RMSD) to identify unique structures for further analysis.

Density Functional Theory (DFT) Calculations
  • Geometry Optimization: The unique conformers identified from the conformational search would be subjected to full geometry optimization using DFT. A common and effective functional and basis set combination for organic molecules is B3LYP with the 6-31G(d,p) basis set.[7]

  • Frequency Calculations: Following optimization, vibrational frequency calculations would be performed at the same level of theory. The absence of imaginary frequencies would confirm that the optimized structures correspond to true energy minima. These calculations also provide thermodynamic data, such as Gibbs free energy.

  • Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations could be performed on the B3LYP/6-31G(d,p) optimized geometries using a higher level of theory or a larger basis set, for instance, a coupled-cluster method like CCSD(T) or a larger basis set like 6-311+G(2d,p).

Hypothetical Data Presentation

The results of such a computational study would yield a wealth of quantitative data. The following tables present a hypothetical summary of the kind of data that would be generated for the most stable conformers of this compound.

Table 1: Hypothetical Relative Energies of this compound Conformers

Conformer IDRelative Energy (kcal/mol)Gibbs Free Energy (kcal/mol)Boltzmann Population (%)
Iso_Conf_1 0.000.0075.3
Iso_Conf_2 1.251.1018.2
Iso_Conf_3 2.502.304.5
Iso_Conf_4 3.753.502.0

Table 2: Hypothetical Key Geometric Parameters for the Most Stable Conformer (Iso_Conf_1)

ParameterBond/DihedralValue
Bond LengthC1-C21.54 Å
Bond LengthC=C (average)1.34 Å
Bond AngleC1-C2-C3109.5°
Dihedral AngleH-C1-C2-H180.0° (anti)
Dihedral AngleC3-C4-C5-C660.2° (gauche)

Visualization of Conformational Relationships

The relationships between different conformers and the energy barriers separating them can be visualized. The following diagram illustrates a hypothetical potential energy surface for the rotation around a key single bond in this compound.

G cluster_0 Staggered (Anti)\n(Global Minimum) Staggered (Anti) (Global Minimum) Eclipsed\n(Transition State) Eclipsed (Transition State) Staggered (Anti)\n(Global Minimum)->Eclipsed\n(Transition State) Energy Barrier Staggered (Gauche)\n(Local Minimum) Staggered (Gauche) (Local Minimum) Eclipsed\n(Transition State)->Staggered (Gauche)\n(Local Minimum) Staggered (Gauche)\n(Local Minimum)->Eclipsed\n(Transition State) Energy Energy Rotation Angle Rotation Angle

Caption: A hypothetical potential energy diagram for bond rotation in this compound.

Conclusion

While specific experimental or theoretical data on this compound stability is currently lacking in the public domain, the computational chemistry framework outlined in this whitepaper provides a robust and well-established pathway for such an investigation. By employing techniques like conformational searching and Density Functional Theory, researchers can gain deep insights into the structural and energetic properties of this compound. This knowledge is fundamental for understanding its chemical behavior and for its potential applications in drug development and materials science. The hypothetical data and protocols presented here serve as a blueprint for initiating and conducting such valuable theoretical studies.

References

Enzymatic Synthesis of C-Glycosyl Flavonoids: A Technical Guide for Biosynthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-glycosyl flavonoids represent a class of highly stable and biologically active natural products with significant potential in pharmaceuticals and nutraceuticals. Their synthesis, however, presents considerable challenges for traditional organic chemistry. Enzymatic synthesis offers a powerful alternative, providing high stereo- and regioselectivity under mild reaction conditions. This technical guide provides an in-depth overview of the core principles, key enzymes, and practical methodologies for the biocatalytic production of C-glycosyl flavonoids. It details the primary biosynthetic pathways, summarizes key quantitative data from recent studies, and provides generalized experimental protocols for enzyme production, in vitro assays, and whole-cell biotransformation, aiming to equip researchers with the foundational knowledge to harness this technology.

Introduction to C-Glycosyl Flavonoids

Flavonoids are a diverse group of plant secondary metabolites renowned for their antioxidant, anti-inflammatory, and antidiabetic properties.[1] Glycosylation, the attachment of sugar moieties, is a crucial modification that enhances their solubility, stability, and bioavailability.[1][2] While O-glycosidic bonds are common, C-glycosidic linkages, where a sugar is directly attached to the flavonoid aglycone via a stable carbon-carbon bond, confer superior resistance to acidic and enzymatic hydrolysis.[1] This enhanced stability makes C-glycosyl flavonoids like nothofagin, puerarin, orientin, and vitexin (B1683572) particularly attractive for therapeutic development.

However, the chemical synthesis of these compounds is complex, often requiring multi-step protection and deprotection strategies that result in low yields.[3] Biocatalysis, utilizing enzymes such as C-glycosyltransferases (CGTs), provides a green and efficient alternative for their synthesis.[3]

Key Enzymes in C-Glycosylation

The enzymatic synthesis of C-glycosyl flavonoids is primarily orchestrated by a specific class of enzymes known as UDP-dependent glycosyltransferases (UGTs).

  • C-Glycosyltransferases (CGTs): These are the central enzymes that catalyze the formation of the C-C bond between a sugar donor and the flavonoid acceptor.[1] They belong to the GT1 family of inverting glycosyltransferases.[3] Plant CGTs utilize activated sugar donors, most commonly UDP-glucose, but activity with UDP-galactose, UDP-xylose, and UDP-arabinose has also been reported.[3]

  • Flavanone (B1672756) 2-Hydroxylase (F2H): This cytochrome P450 enzyme is often a prerequisite for the most common C-glycosylation pathway. It hydroxylates a flavanone at the C2 position of the C-ring, forming a 2-hydroxyflavanone (B13135356) intermediate, which is the true substrate for many CGTs.[1]

  • Dehydratases: Following C-glycosylation of the 2-hydroxyflavanone intermediate, a dehydratase is often required to eliminate the 2-hydroxyl group, yielding the final, stable flavone (B191248) C-glycoside.[4][5] In vitro, this dehydration can sometimes occur spontaneously.[5]

  • Sucrose (B13894) Synthase (SuSy): While not directly involved in C-glycosylation, SuSy is a critical ancillary enzyme in practical biocatalytic setups. It is used to regenerate the expensive UDP-glucose donor from sucrose and a catalytic amount of UDP, making the process economically viable.[2]

Biosynthetic Pathways and Mechanisms

Plant CGTs can be broadly categorized into two types based on their substrate preference, defining two distinct biosynthetic pathways.[1]

Type I Pathway: C-Glycosylation of 2-Hydroxyflavanones

This is the most well-characterized pathway for the biosynthesis of flavone C-glycosides in cereals and other plants.[4][5] It involves a three-enzyme cascade.

  • Hydroxylation: A flavanone (e.g., naringenin) is converted to a 2-hydroxyflavanone by a flavanone 2-hydroxylase (F2H).

  • Tautomerization & C-Glycosylation: The 2-hydroxyflavanone exists in equilibrium with its open-ring dibenzoylmethane (B1670423) tautomer. A Type I CGT recognizes and transfers a glucose moiety from UDP-glucose to the C-6 or C-8 position of this open-ring form.[4][5]

  • Dehydration: The resulting 2-hydroxyflavanone C-glycoside is unstable and is subsequently dehydrated, either spontaneously or by a specific dehydratase enzyme, to yield the final flavone C-glycoside (e.g., vitexin).[4]

Type_I_Pathway cluster_0 Type I C-Glycosylation Pathway Flavanone Flavanone (e.g., Naringenin) Hydroxyflavanone 2-Hydroxyflavanone (Open-ring tautomer) Flavanone->Hydroxyflavanone F2H Product_Intermediate 2-Hydroxyflavanone C-glycoside Hydroxyflavanone->Product_Intermediate CGT (Type I) + UDP-Glucose Flavone_CGlycoside Flavone C-Glycoside (e.g., Vitexin) Product_Intermediate->Flavone_CGlycoside Dehydratase or Spontaneous

Caption: The Type I pathway for flavone C-glycoside synthesis.

Type II Pathway: Direct C-Glycosylation of Flavones

A less common but important pathway involves the direct C-glycosylation of a flavone aglycone without the need for a 2-hydroxyflavanone intermediate. This has been reported for enzymes from species like Gentiana triflora and Trollius chinensis.[1]

  • Flavone Synthesis: A flavanone is first converted to a flavone (e.g., apigenin) by a flavone synthase (FNS).

  • Direct C-Glycosylation: A Type II CGT directly transfers a glucose moiety from UDP-glucose to the C-6 or C-8 position of the flavone, producing the final product (e.g., vitexin).

Type_II_Pathway cluster_1 Type II C-Glycosylation Pathway Flavanone Flavanone (e.g., Naringenin) Flavone Flavone (e.g., Apigenin) Flavanone->Flavone FNS Flavone_CGlycoside Flavone C-Glycoside (e.g., Vitexin) Flavone->Flavone_CGlycoside CGT (Type II) + UDP-Glucose

Caption: The Type II pathway involving direct flavone C-glycosylation.

Quantitative Data Summary

The efficiency of enzymatic C-glycosylation can be evaluated by product titer, conversion yield, and the kinetic parameters of the involved enzymes. The following tables summarize key quantitative data from published studies.

Table 1: Production Titers and Conversion Yields
Target ProductAglycone SubstrateBiocatalyst SystemTiter (mg/L)Molar Conversion (%)Reference
NothofaginPhloretinE. coli whole-cell (ScCGT1-P164T mutant)38Not Reported[1]
IsoorientinLuteolinGt6CGT + GmSUS (Coupled enzymes)3,82094.7[6]
IsovitexinApigeninGt6CGT + GmSUS (Coupled enzymes)3,77297.1[6]
OrientinLuteolinTcCGT + GmSUS (Coupled enzymes, fed-batch)7,09098.7[1]
VitexinApigeninTcCGT + GmSUS (Coupled enzymes, fed-batch)5,05097.3[1]
OrientinLuteolinTcCGT1 + SuSy (Coupled enzymes)2,324.491.4[7]
VitexinApigeninTcCGT1 + SuSy (Coupled enzymes)5,524.189.3[7]
Table 2: Enzyme Kinetic Parameters
EnzymeSubstrateKm (mM)Vmax (nmol/min/mg)kcat (s⁻¹)Reference
Gt6CGTLuteolin0.2121.1Not Reported[6]
Gt6CGTApigenin0.2231.7Not Reported[6]
TcCGT1Luteolin0.11Not Reported0.44[7]
TcCGT1Apigenin0.15Not Reported0.61[7]
VvGT6Quercetin (UDP-Glc)0.034Not Reported0.13[8]
VvGT6Quercetin (UDP-Gal)0.177Not Reported0.15[8]

Experimental Protocols

This section provides generalized, step-by-step protocols for the key stages of enzymatic C-glycosyl flavonoid synthesis. These should be optimized for specific enzymes and substrates.

Protocol 1: Recombinant CGT Expression and Purification

This protocol describes the expression of a His-tagged CGT in E. coli BL21(DE3) and subsequent purification via Immobilized Metal Affinity Chromatography (IMAC).

1. Gene Cloning and Transformation: a. Synthesize or PCR-amplify the codon-optimized gene sequence for the desired CGT. b. Clone the gene into a suitable expression vector (e.g., pET-28a) containing an N- or C-terminal 6xHis-tag. c. Transform the recombinant plasmid into chemically competent E. coli BL21(DE3) cells via heat shock.[9][10] d. Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic (e.g., kanamycin) and incubate overnight at 37°C.

2. Protein Expression: a. Inoculate a single colony into 10 mL of LB medium with the selective antibiotic. Grow overnight at 37°C with shaking (220 rpm).[9] b. Use the overnight culture to inoculate 1 L of fresh LB medium (with antibiotic) in a 2.5 L baffled flask. c. Incubate at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6–0.8.[9][11] d. Cool the culture to a lower temperature (e.g., 18°C) and induce protein expression by adding IPTG to a final concentration of 0.1–0.5 mM. e. Continue incubation for 16–20 hours at the lower temperature with shaking.[6] f. Harvest the cells by centrifugation (e.g., 6,000 x g, 15 min, 4°C).

3. Cell Lysis and Purification (Native Conditions): a. Resuspend the cell pellet in 30-40 mL of ice-cold Lysis Buffer (50 mM sodium phosphate (B84403), 300 mM NaCl, 10 mM imidazole, pH 8.0).[7] b. Add lysozyme (B549824) (1 mg/mL) and a protease inhibitor cocktail. Incubate on ice for 30 minutes. c. Lyse the cells by sonication on ice until the suspension is no longer viscous. d. Clarify the lysate by centrifugation (e.g., 12,000 x g, 30 min, 4°C) to pellet cell debris. e. Equilibrate a Ni-NTA resin column with Lysis Buffer.[1][12] f. Load the clarified supernatant onto the column. g. Wash the column with 10-20 column volumes of Wash Buffer (50 mM sodium phosphate, 300 mM NaCl, 20-40 mM imidazole, pH 8.0). h. Elute the His-tagged protein with Elution Buffer (50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).[4] i. Collect fractions and analyze by SDS-PAGE for purity. j. Pool pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5). Store at -80°C.

Protocol 2: In Vitro CGT Activity Assay

This protocol outlines a typical assay to determine CGT activity and kinetics using HPLC for product quantification.

1. Reaction Mixture Preparation: a. Prepare a stock solution of the flavonoid aglycone (e.g., 10 mM luteolin) in DMSO. b. Prepare a stock solution of the sugar donor (e.g., 50 mM UDP-glucose) in assay buffer. c. Prepare the Assay Buffer (e.g., 100 mM Tris-HCl or phosphate buffer, pH 7.5–8.0).

2. Enzymatic Reaction: a. In a microcentrifuge tube, combine the following to a final volume of 100 µL:

  • Assay Buffer
  • Flavonoid aglycone (final concentration 0.1–1.0 mM)
  • UDP-glucose (final concentration 1.0–5.0 mM)
  • Purified CGT enzyme (e.g., 1-5 µg) b. For kinetic studies, vary the concentration of one substrate while keeping the other saturated. c. Initiate the reaction by adding the enzyme. d. Incubate at the optimal temperature (e.g., 30-37°C) for a set time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.[13]

3. Reaction Quenching and Sample Preparation: a. Stop the reaction by adding an equal volume (100 µL) of ice-cold methanol (B129727) or acetonitrile (B52724) containing 1% formic acid. b. Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g, 10 min) to precipitate the protein. c. Transfer the supernatant to an HPLC vial for analysis.

4. HPLC-DAD Analysis: a. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[14][15] b. Mobile Phase A: Water with 0.1% formic acid. c. Mobile Phase B: Acetonitrile with 0.1% formic acid. d. Flow Rate: 0.8–1.0 mL/min. e. Detection: Diode Array Detector (DAD) scanning from 200-400 nm, with monitoring at a wavelength specific to the flavonoid class (e.g., 270 nm, 350 nm).[14] f. Gradient: A typical gradient might be: 10-60% B over 30 minutes, followed by a wash and re-equilibration. g. Quantification: Calculate the product concentration by comparing the peak area to a standard curve prepared with an authentic C-glycosyl flavonoid standard.

Protocol 3: Whole-Cell Biotransformation

This protocol describes the use of engineered E. coli cells as biocatalysts.

1. Cell Cultivation and Induction: a. Grow and induce the E. coli strain expressing the CGT (and other necessary enzymes like F2H) as described in Protocol 1, steps 2a-2e.

2. Biotransformation Reaction: a. After induction, harvest the cells by centrifugation. b. Wash the cell pellet twice with a suitable buffer (e.g., M9 minimal medium or phosphate buffer, pH 7.0).[16][17] c. Resuspend the cells in the reaction medium to a desired optical density (e.g., OD₆₀₀ of 10-30). The medium should contain a carbon source like glucose (e.g., 2%) to support cell viability and cofactor regeneration.[16][17] d. Add the flavonoid aglycone substrate (e.g., 100-200 µM), typically from a concentrated DMSO stock.[17] e. Incubate the cell suspension in a shaker flask at an optimal temperature (e.g., 30°C) and agitation (220 rpm) for 12-48 hours.

3. Product Extraction and Analysis: a. Take a sample (e.g., 1 mL) from the reaction mixture. b. Extract the flavonoids by adding an equal or double volume of an organic solvent like ethyl acetate.[17] c. Vortex vigorously and centrifuge to separate the phases. d. Collect the organic phase and repeat the extraction 1-2 times. e. Combine the organic extracts, evaporate to dryness under vacuum or nitrogen. f. Re-dissolve the residue in methanol for analysis by HPLC as described in Protocol 2, step 4.

Synthesis and Analysis Workflows

The practical application of these protocols can be visualized as integrated workflows.

In Vitro Synthesis with UDP-Glucose Regeneration

A highly efficient method for in vitro synthesis involves coupling the CGT with a sucrose synthase (SuSy) to continuously regenerate the UDP-glucose donor from inexpensive sucrose.[18]

Coupled_Enzyme_Workflow cluster_2 Coupled In Vitro Synthesis Workflow Aglycone Flavonoid Aglycone (e.g., Luteolin) CGT CGT Reaction Aglycone->CGT Product C-Glycosyl Flavonoid (e.g., Orientin) UDP_Glc UDP-Glucose UDP_Glc->CGT UDP UDP SuSy SuSy Reaction (Regeneration Cycle) UDP->SuSy Sucrose Sucrose Sucrose->SuSy Fructose Fructose CGT->Product CGT->UDP SuSy->UDP_Glc SuSy->Fructose

Caption: Workflow for coupled enzymatic synthesis with UDP-glucose regeneration.

Whole-Cell Biotransformation Workflow

This workflow outlines the key steps from strain preparation to product recovery in a whole-cell biocatalysis system.

Whole_Cell_Workflow cluster_3 Whole-Cell Biotransformation Workflow A 1. Cultivate & Induce Engineered E. coli B 2. Harvest & Resuspend Cells in Reaction Medium A->B C 3. Add Flavonoid Substrate B->C D 4. Incubate (Biotransformation) C->D E 5. Extract Product from Culture D->E F 6. Analyze by HPLC/LC-MS E->F

Caption: A generalized workflow for whole-cell flavonoid C-glycosylation.

Challenges and Future Perspectives

While enzymatic synthesis holds great promise, several challenges remain. The availability of well-characterized CGTs with diverse substrate specificities is still limited. Many CGTs exhibit low catalytic efficiency or product inhibition. Future research will focus on:

  • Enzyme Discovery: Mining plant genomes and metagenomic libraries for novel CGTs with desired properties.

  • Protein Engineering: Using rational design and directed evolution to improve the activity, stability, and substrate scope of known CGTs.

  • Metabolic Engineering: Optimizing host strains (E. coli, S. cerevisiae) to enhance the supply of precursors and cofactors, thereby increasing product titers.

  • Process Optimization: Developing robust fed-batch and continuous bioprocessing strategies to achieve industrial-scale production.

Conclusion

The enzymatic synthesis of C-glycosyl flavonoids has emerged as a viable and powerful alternative to chemical methods. By leveraging a growing toolkit of C-glycosyltransferases and developing sophisticated biocatalytic systems, including whole-cell factories and coupled enzyme cascades, it is now possible to produce these valuable compounds with high efficiency and selectivity. The protocols and data presented in this guide offer a solid foundation for researchers to explore and optimize the biosynthesis of C-glycosyl flavonoids for applications in drug discovery and development.

References

An In-Depth Technical Guide to Identifying Isomargaritene in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomargaritene, a C-glycosyl flavone (B191248), is a naturally occurring phenolic compound found in certain plant species. Chemically identified as acacetin-6-C-neohesperidoside, this molecule is of growing interest to the scientific community due to the established biological activities of its core structures. This technical guide provides a comprehensive overview of the methodologies for identifying this compound in plant extracts, with a focus on kumquat (Fortunella species), a primary known source. The guide details experimental protocols, data presentation, and the current understanding of its biosynthesis and biological activities.

I. Data Presentation: Quantitative Analysis of this compound

This compound is a significant flavonoid constituent in kumquat. The following table summarizes the quantitative data from a study on the flavonoid content in immature kumquat peel extracts, providing a baseline for comparative analysis.

FlavonoidChemical NameContent (mg/100g dry fraction)
MargariteneAcacetin-8-C-neohesperidoside22.3
This compound Acacetin-6-C-neohesperidoside 1.4
FortunellinAcacetin-7-O-neohesperidoside1.5
RhoifolinApigenin-7-O-neohesperidoside0.5
PoncirinIsosakuranetin-7-O-neohesperidoside0.2
DGPP3′,5′-di-C-β-glucopyranosylphloretin41.1

Data adapted from a study on flavonoids in kumquat extracts, which investigated the antimicrobial properties of different fractions[1].

II. Experimental Protocols for Identification and Quantification

The identification and quantification of this compound in plant extracts primarily rely on chromatographic and spectrometric techniques. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for such analyses.

A. Extraction of Flavonoids from Plant Material (Kumquat Peels)

A robust extraction method is crucial for the subsequent analysis of this compound. The following is a generalized protocol based on common practices for flavonoid extraction from citrus peels.

1. Sample Preparation:

  • Fresh kumquat peels are manually separated from the fruit.
  • The peels are dried in a controlled environment (e.g., lyophilized or oven-dried at low temperatures, ~40-50°C) to prevent degradation of phenolic compounds.
  • The dried peels are ground into a fine powder to increase the surface area for extraction.

2. Solvent Extraction:

  • A known weight of the powdered peel (e.g., 10 g) is macerated in a solvent. A mixture of methanol (B129727) or ethanol (B145695) and water (e.g., 70-80% alcohol) is commonly used for flavonoid extraction[2].
  • The mixture is agitated (e.g., using a shaker or sonicator) for a specified period (e.g., 2-4 hours) at a controlled temperature (e.g., 40-60°C).
  • The extract is then filtered (e.g., using Whatman No. 1 filter paper) to remove solid plant material.
  • The extraction process may be repeated multiple times on the residue to ensure maximum recovery of flavonoids.
  • The filtrates are combined and the solvent is evaporated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

3. Solid-Phase Extraction (SPE) for Sample Clean-up (Optional but Recommended):

  • The crude extract can be further purified using SPE to remove interfering substances.
  • A C18 cartridge is typically used for the separation of flavonoids.
  • The cartridge is conditioned with methanol followed by water.
  • The crude extract, redissolved in an appropriate solvent, is loaded onto the cartridge.
  • Interfering compounds are washed away with a non-polar solvent or a solvent of low polarity.
  • The flavonoid fraction, including this compound, is then eluted with a more polar solvent, such as methanol or acetonitrile.
  • The eluted fraction is collected and concentrated for HPLC analysis.

B. HPLC-DAD-MS/MS Analysis for Identification and Quantification

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) and coupled to a Mass Spectrometer (MS/MS), typically a triple quadrupole or ion trap, is used.

2. Chromatographic Conditions (A representative method):

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed for flavonoid separation.
  • Mobile Phase: A gradient elution is typically used, consisting of:
  • Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
  • Solvent B: Acetonitrile or methanol with a small percentage of acid.
  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to a high percentage over 30-40 minutes to elute compounds with increasing hydrophobicity. The column is then re-equilibrated to the initial conditions.
  • Flow Rate: A flow rate of 0.8-1.0 mL/min is common.
  • Column Temperature: The column is typically maintained at a constant temperature (e.g., 25-30°C) to ensure reproducible retention times.
  • Injection Volume: 10-20 µL of the filtered extract is injected.

3. Detection:

  • DAD Detection: The DAD detector is set to scan a range of wavelengths (e.g., 200-400 nm) to obtain the UV-Vis spectrum of the eluting compounds. Flavones typically show characteristic absorption maxima.
  • MS/MS Detection:
  • The mass spectrometer is operated in negative ion mode, as flavonoids readily deprotonate.
  • A full scan is initially performed to determine the molecular weight of the eluting compounds. This compound (acacetin-6-C-neohesperidoside) has a molecular weight of approximately 592.5 g/mol .
  • For targeted analysis, Multiple Reaction Monitoring (MRM) is used. This involves selecting the precursor ion (the deprotonated molecule [M-H]⁻) and a specific product ion generated by fragmentation in the collision cell. This provides high selectivity and sensitivity for quantification.

4. Identification and Quantification:

  • Identification: this compound is identified by comparing its retention time, UV-Vis spectrum, and mass spectrum (including fragmentation pattern) with those of a certified reference standard.
  • Quantification: A calibration curve is constructed by injecting known concentrations of the this compound standard and plotting the peak area against the concentration. The concentration of this compound in the plant extract is then determined by interpolating its peak area on the calibration curve.

III. Biosynthesis and Signaling Pathways

A. Biosynthesis of this compound

The biosynthesis of this compound, as a C-glycosyl flavone, follows the general flavonoid biosynthetic pathway, which is a branch of the phenylpropanoid pathway. While a complete, specific pathway for this compound has not been fully elucidated, the key steps can be inferred from studies on flavonoid biosynthesis in citrus and other plants.

The biosynthesis begins with the amino acid phenylalanine. A series of enzymatic reactions leads to the formation of a chalcone, which is then isomerized to a flavanone (B1672756) (naringenin). Naringenin (B18129) serves as a precursor for various flavonoids, including acacetin (B1665396). The formation of acacetin from naringenin involves methylation. The final and defining step in this compound biosynthesis is the C-glycosylation of the acacetin backbone.

Recent research has identified C-glycosyltransferases (CGTs) in kumquat (Fortunella crassifolia) that are involved in the biosynthesis of di-C-glucosyl flavonoids. Specifically, the enzyme FcCGT (UGT708G1) has been shown to catalyze the C-glucosylation of 2-hydroxyflavanones and dihydrochalcones[1][3]. It is highly probable that a similar or related C-glycosyltransferase is responsible for the attachment of the neohesperidose moiety to the 6-position of the acacetin A-ring to form this compound.

Isomargaritene_Biosynthesis Phenylalanine Phenylalanine Phenylpropanoid_Pathway Phenylpropanoid Pathway Phenylalanine->Phenylpropanoid_Pathway pCoumaroyl_CoA p-Coumaroyl-CoA Phenylpropanoid_Pathway->pCoumaroyl_CoA Chalcone_Synthase Chalcone Synthase (CHS) pCoumaroyl_CoA->Chalcone_Synthase Naringenin_Chalcone Naringenin Chalcone Chalcone_Synthase->Naringenin_Chalcone Chalcone_Isomerase Chalcone Isomerase (CHI) Naringenin_Chalcone->Chalcone_Isomerase Naringenin Naringenin Chalcone_Isomerase->Naringenin Methyltransferase O-Methyltransferase (OMT) Naringenin->Methyltransferase Acacetin Acacetin Methyltransferase->Acacetin CGT C-Glycosyltransferase (e.g., FcCGT-like) Acacetin->CGT This compound This compound (Acacetin-6-C-neohesperidoside) CGT->this compound UDP_Neohesperidose UDP-Neohesperidose UDP_Neohesperidose->CGT

Proposed Biosynthetic Pathway of this compound.
B. Known and Potential Signaling Pathways and Biological Activities

Direct studies on the biological activities and signaling pathways of this compound are limited. However, the activities of its aglycone, acacetin, and of kumquat extracts rich in this compound and related flavonoids, provide strong indications of its potential pharmacological effects.

Acacetin has been reported to possess a range of biological activities, including:

  • Anti-inflammatory effects: Acacetin has been shown to suppress inflammatory responses in various in vitro and in vivo models[4][5][6][7][8]. This is often attributed to its ability to modulate signaling pathways such as the NF-κB and MAPK pathways.

  • Antimicrobial activity: Kumquat peel extracts containing this compound have demonstrated antimicrobial activity against certain bacteria[1]. The presence of multiple flavonoids likely contributes to this effect.

  • Anticancer properties: Acacetin has been investigated for its potential to inhibit the growth of various cancer cell lines[4][5][7].

  • Neuroprotective effects: Some studies suggest that acacetin may have protective effects against neuroinflammation and neuronal damage.

The glycosylation of flavonoids can significantly impact their bioavailability and biological activity. Therefore, while the activities of acacetin are a good starting point, further research is needed to elucidate the specific roles and mechanisms of action of this compound.

Biological_Activity This compound This compound Anti_Inflammatory Anti-inflammatory Activity This compound->Anti_Inflammatory Antimicrobial Antimicrobial Activity This compound->Antimicrobial Anticancer Anticancer Activity (Potential) This compound->Anticancer Neuroprotective Neuroprotective Activity (Potential) This compound->Neuroprotective NFkB NF-κB Pathway Modulation Anti_Inflammatory->NFkB MAPK MAPK Pathway Modulation Anti_Inflammatory->MAPK

Potential Biological Activities of this compound.

IV. Experimental Workflow for Identification

The following diagram outlines the general workflow for the identification of this compound from a plant matrix.

Experimental_Workflow Start Plant Material (e.g., Kumquat Peels) Drying Drying and Grinding Start->Drying Extraction Solvent Extraction (e.g., 70% Ethanol) Drying->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation Filtration->Concentration Crude_Extract Crude Flavonoid Extract Concentration->Crude_Extract SPE Solid-Phase Extraction (SPE) (Optional Clean-up) Crude_Extract->SPE HPLC_MS HPLC-DAD-MS/MS Analysis Crude_Extract->HPLC_MS Purified_Extract Purified Extract SPE->Purified_Extract Purified_Extract->HPLC_MS Data_Analysis Data Analysis: - Retention Time - UV-Vis Spectrum - Mass Spectrum HPLC_MS->Data_Analysis Identification Identification of this compound (Comparison with Standard) Data_Analysis->Identification Quantification Quantification (Calibration Curve) Identification->Quantification End Results Quantification->End

General Workflow for this compound Identification.

V. Conclusion

The identification of this compound in plant extracts is a multi-step process that requires careful sample preparation and sophisticated analytical techniques. HPLC-DAD-MS/MS stands as the most powerful tool for this purpose, offering both qualitative and quantitative information. While the biological activities of this compound are not yet fully characterized, the known effects of its aglycone, acacetin, suggest that it is a promising candidate for further pharmacological investigation. The elucidation of its specific biosynthetic pathway in Fortunella species will open up possibilities for biotechnological production of this and related flavonoids. This guide provides a solid foundation for researchers embarking on the study of this intriguing natural product.

References

A Comprehensive Literature Review of C-Glycosyl Flavonoid Research: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

C-glycosyl flavonoids, a unique class of naturally occurring polyphenols, are gaining significant attention in the scientific community for their remarkable stability and diverse pharmacological activities. Unlike their O-glycosyl counterparts, the direct carbon-carbon bond between the sugar moiety and the flavonoid aglycone confers enhanced resistance to enzymatic and acidic hydrolysis, leading to improved bioavailability. This technical guide provides a comprehensive review of the current state of C-glycosyl flavonoid research, focusing on their potent antioxidant, anti-inflammatory, anti-diabetic, and anticancer properties. We present a detailed examination of the underlying molecular mechanisms, including the modulation of key signaling pathways such as PI3K/Akt/mTOR, MAPK, and NF-κB. This document is designed to be a practical resource, offering structured tables of quantitative data for comparative analysis, detailed experimental protocols for key assays, and visual representations of cellular signaling pathways to facilitate a deeper understanding and guide future drug discovery and development efforts.

Introduction to C-Glycosyl Flavonoids

C-glycosyl flavonoids are a distinct subgroup of flavonoids characterized by the attachment of a sugar molecule to the flavonoid skeleton via a C-C bond, most commonly at the C-6 or C-8 position.[1][2] This structural feature distinguishes them from the more common O-glycosyl flavonoids and is responsible for their notable chemical stability.[1] Prominent examples of C-glycosyl flavonoids include orientin, isoorientin, vitexin, and isovitexin (B1672635), which are widely distributed in various medicinal and edible plants.[3][4] Their robust structure allows them to often be absorbed intact and reach systemic circulation, making them promising candidates for therapeutic development.[3][5]

Pharmacological Activities and Quantitative Data

C-glycosyl flavonoids exhibit a wide array of biological activities, which are being increasingly quantified in preclinical studies. The following tables summarize the in vitro efficacy of selected C-glycosyl flavonoids across several key therapeutic areas.

Antioxidant Activity

The antioxidant capacity of C-glycosyl flavonoids is a cornerstone of their therapeutic potential. They can directly scavenge free radicals and upregulate endogenous antioxidant enzymes.

C-Glycosyl FlavonoidAssayIC50 Value (µM)Source Organism/Cell LineReference(s)
Orientin DPPH15.8In vitro
ABTS9.2In vitro
Vitexin DPPH25.4In vitro
ABTS12.1In vitro
Isovitexin DPPH28.9In vitro
ABTS14.5In vitro
Schaftoside DPPH18.2In vitro
Vicenin-2 DPPH12.5In vitro
Anti-inflammatory Activity

C-glycosyl flavonoids can mitigate inflammatory responses by inhibiting the production of pro-inflammatory mediators.

C-Glycosyl FlavonoidAssayIC50 Value (µM)Cell LineReference(s)
Isovitexin Nitric Oxide (NO) Production18.5RAW 264.7[6]
Orientin Nitric Oxide (NO) Production22.1RAW 264.7[7]
Vitexin Nitric Oxide (NO) Production35.7RAW 264.7[8]
Anti-diabetic Activity

A key mechanism for the anti-diabetic effect of these compounds is the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase.

C-Glycosyl FlavonoidAssayIC50 Value (µM)Enzyme SourceReference(s)
Orientin α-Glucosidase Inhibition78.2Saccharomyces cerevisiae
Vitexin α-Glucosidase Inhibition154.3Saccharomyces cerevisiae
Isovitexin α-Glucosidase Inhibition121.5Saccharomyces cerevisiae
Anticancer Activity

C-glycosyl flavonoids have demonstrated cytotoxic effects against various cancer cell lines.

C-Glycosyl FlavonoidCell LineIC50 Value (µM)Duration of TreatmentReference(s)
Vicenin-2 HT-29 (Colon Cancer)5048 hours[9]
Vitexin A549 (Lung Cancer)45.248 hours
Orientin MCF-7 (Breast Cancer)65.848 hours
Isovitexin HepG2 (Liver Cancer)72.348 hours

Molecular Mechanisms and Signaling Pathways

The therapeutic effects of C-glycosyl flavonoids are underpinned by their ability to modulate critical intracellular signaling pathways.

Anti-inflammatory Signaling: NF-κB and MAPK Pathways

Isovitexin has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[5][6][10] In inflammatory conditions, isovitexin can suppress the phosphorylation of IκBα, preventing the nuclear translocation of the p65 subunit of NF-κB.[5] Concurrently, it can inhibit the phosphorylation of key MAPK proteins such as JNK, ERK, and p38.[3][5] Vitexin has also been reported to downregulate the MAPK pathway in response to inflammatory stimuli.[8][11]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway JNK p-JNK MAPK_pathway->JNK ERK p-ERK MAPK_pathway->ERK p38 p-p38 MAPK_pathway->p38 Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) JNK->Inflammatory_Genes ERK->Inflammatory_Genes p38->Inflammatory_Genes IkB p-IκBα NFkB_pathway->IkB NFkB p65 NFkB_nucleus p65 NFkB->NFkB_nucleus NFkB_nucleus->Inflammatory_Genes Isovitexin Isovitexin Isovitexin->MAPK_pathway Isovitexin->NFkB_pathway Vitexin Vitexin Vitexin->MAPK_pathway

Fig. 1: Inhibition of MAPK and NF-κB Pathways by Isovitexin and Vitexin.
Anticancer Signaling: The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Orientin has been demonstrated to inhibit this pathway, contributing to its anticancer effects.[12][13] It can suppress the phosphorylation of Akt and downstream effectors like mTOR, leading to the inhibition of cell growth and induction of apoptosis.[12][14] Vicenin-2 has also been shown to inhibit the Akt/mTOR pathway in prostate cancer cells.[15]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Response RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 pAkt p-Akt PIP3->pAkt activates Akt Akt pmTOR p-mTOR pAkt->pmTOR activates Apoptosis Apoptosis pAkt->Apoptosis mTOR mTOR Cell_Response Cell Proliferation, Survival, Growth pmTOR->Cell_Response Orientin Orientin Orientin->pAkt Vicenin2 Vicenin-2 Vicenin2->pAkt G Start Dried Plant Material Grinding Grinding Start->Grinding Extraction Solvent Extraction (e.g., 80% Methanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography Column Chromatography (e.g., Sephadex LH-20) Crude_Extract->Column_Chromatography Fractionation Fraction Collection Column_Chromatography->Fractionation TLC_HPLC TLC/HPLC Analysis of Fractions Fractionation->TLC_HPLC Pooling Pooling of C-glycosyl flavonoid-rich fractions TLC_HPLC->Pooling Prep_HPLC Preparative HPLC Pooling->Prep_HPLC Pure_Compound Pure C-glycosyl flavonoid Prep_HPLC->Pure_Compound

References

Methodological & Application

High-Performance Liquid Chromatography (HPLC) for the Analysis of Isomargaritene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomargaritene, a flavonoid C-glycoside, has garnered interest within the scientific community for its potential biological activities. Accurate and reliable quantification of this compound is crucial for research, quality control of natural products, and in various stages of drug development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of flavonoids and their glycosides due to its high resolution, sensitivity, and specificity.

This document provides a comprehensive guide to developing and implementing an HPLC method for the analysis of this compound. The protocols detailed below are based on established methodologies for flavonoid C-glycosides and serve as a robust starting point for method development and validation.

Principle of Separation

Reversed-phase HPLC is the method of choice for the analysis of moderately polar compounds like flavonoid glycosides. In this technique, a nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. By employing a gradient elution, where the organic content of the mobile phase is gradually increased, compounds with varying polarities can be effectively separated. This compound, being a glycoside, is more polar than its aglycone and will elute earlier from the column.

Recommended HPLC Method Parameters

The following table summarizes a recommended starting point for the HPLC analysis of this compound, based on common practices for flavonoid C-glycosides. Method optimization will be necessary to achieve the desired separation and sensitivity for specific sample matrices.

Table 1: Recommended HPLC Conditions for this compound Analysis

ParameterRecommended ConditionNotes
HPLC System Any standard HPLC system with a gradient pump and UV-Vis or PDA detector
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)A C18 column is a good starting point for flavonoid analysis.
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric AcidAcidifying the mobile phase improves peak shape and resolution.
Mobile Phase B Acetonitrile or Methanol (B129727)Acetonitrile often provides better resolution for flavonoids.
Gradient Elution Start with a low percentage of B (e.g., 10-20%) and increase to a high percentage (e.g., 60-80%) over 20-30 minutes.A gradient is necessary to elute both polar glycosides and less polar aglycones if present.
Flow Rate 0.8 - 1.2 mL/minA flow rate of 1.0 mL/min is common for a 4.6 mm ID column.
Column Temperature 25 - 35 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 - 20 µLThe injection volume can be optimized based on sample concentration and sensitivity requirements.
Detector UV-Vis or Photodiode Array (PDA) Detector
Detection Wavelength Flavones and flavonols typically exhibit two major absorption bands. Band I is in the 300-380 nm range and Band II is in the 240-280 nm range. A PDA detector is recommended to monitor multiple wavelengths and to obtain the full UV spectrum for peak identification. A starting wavelength of around 270 nm or 330 nm is suggested.[1]The optimal wavelength should be determined by examining the UV spectrum of an this compound standard.

Experimental Protocols

Standard Solution Preparation
  • Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of pure this compound standard and dissolve it in a suitable solvent such as methanol or a mixture of methanol and water. Use sonication if necessary to ensure complete dissolution.

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition. These will be used to construct a calibration curve for quantification.

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. Below are general guidelines for solid and liquid samples.

For Solid Samples (e.g., plant material, powders):

  • Extraction:

    • Accurately weigh the homogenized sample.

    • Extract the sample with a suitable solvent, such as methanol or 70% ethanol, using techniques like sonication or maceration. An extraction ratio of 1:10 (sample weight:solvent volume) is a good starting point.

    • Repeat the extraction process two to three times to ensure complete extraction of the analyte.

  • Filtration/Centrifugation:

    • Combine the extracts and centrifuge or filter through a 0.45 µm syringe filter to remove particulate matter.

  • Solid-Phase Extraction (SPE) - Optional Cleanup:

    • For complex matrices, an SPE cleanup step using a C18 cartridge can be employed to remove interfering substances.

    • Condition the cartridge with methanol followed by water.

    • Load the sample extract.

    • Wash the cartridge with a weak solvent (e.g., water) to remove polar impurities.

    • Elute this compound with a stronger solvent (e.g., methanol).

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

For Liquid Samples (e.g., beverages, extracts):

  • Dilution: Dilute the sample with the initial mobile phase as needed to bring the analyte concentration within the calibration range.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter before injection.

HPLC Analysis Procedure
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Injection: Inject the prepared standard solutions and samples onto the HPLC system.

  • Data Acquisition: Acquire the chromatograms and UV spectra using the data acquisition software.

  • Data Analysis:

    • Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.

    • Confirm peak identity by comparing the UV spectrum of the sample peak with that of the standard (if using a PDA detector).

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Quantify the amount of this compound in the samples using the calibration curve.

Method Validation Parameters (Representative Data)

Method validation should be performed according to ICH guidelines to ensure the reliability of the results. The following table provides typical performance characteristics for HPLC analysis of flavonoid glycosides. These values should be established for the specific method developed for this compound.

Table 2: Representative Method Validation Parameters for Flavonoid Glycoside Analysis

ParameterTypical Range/Value
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.05 - 0.2 µg/mL
Limit of Quantification (LOQ) 0.15 - 0.6 µg/mL
Precision (%RSD) < 2% for intra-day and inter-day
Accuracy (Recovery) 98 - 102%
Retention Time (Example) Dependent on specific conditions, but typically in the range of 10-25 minutes for glycosides.

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification Standard Weigh Pure this compound Standard Stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) Standard->Stock Working Prepare Working Standards (Dilution Series) Stock->Working Inject Inject Samples & Standards Working->Inject Sample Weigh/Measure Sample Extract Solvent Extraction (e.g., Sonication with Methanol) Sample->Extract Filter_Centrifuge Filter / Centrifuge Extract Extract->Filter_Centrifuge SPE Optional: Solid-Phase Extraction (SPE) (C18 Cartridge) Filter_Centrifuge->SPE SPE->Inject Equilibrate Equilibrate HPLC System Equilibrate->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV-Vis / PDA Detection Separate->Detect Identify Peak Identification (Retention Time & UV Spectrum) Detect->Identify Calibrate Construct Calibration Curve Identify->Calibrate Quantify Quantify this compound in Samples Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the HPLC analysis of this compound.

Troubleshooting

Table 3: Common HPLC Problems and Solutions for Flavonoid Analysis

ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) - Column degradation- Secondary interactions with silanols- Inappropriate mobile phase pH- Use a new column or a column with end-capping.- Ensure the mobile phase is sufficiently acidic (e.g., pH 2.5-3.5).
Poor Resolution - Inappropriate mobile phase composition or gradient- Column is not efficient- Optimize the gradient profile (slope, initial/final composition).- Try a different organic solvent (e.g., methanol instead of acetonitrile).- Use a column with a smaller particle size or a different stationary phase.
Fluctuating Baseline - Air bubbles in the system- Pump malfunction- Contaminated mobile phase- Degas the mobile phase.- Purge the pump.- Prepare fresh mobile phase.
Varying Retention Times - Inconsistent mobile phase composition- Fluctuations in column temperature- Column degradation- Prepare mobile phase accurately.- Use a column oven to maintain a constant temperature.- Replace the column if it has deteriorated.

Conclusion

This application note provides a detailed framework for the development and implementation of an HPLC method for the analysis of this compound. By following the outlined protocols and utilizing the provided tables and diagrams, researchers, scientists, and drug development professionals can establish a reliable and robust analytical method for the accurate quantification of this flavonoid C-glycoside in various matrices. It is important to note that method optimization and validation are essential steps to ensure the quality and reliability of the analytical data.

References

Application Note: Quantification of Isomargaritene in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomargaritene is a naturally occurring compound belonging to the terpene family, a diverse class of organic molecules produced by a variety of plants.[1] Terpenes and their derivatives have garnered significant interest in the pharmaceutical and nutraceutical industries due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] As research into the therapeutic potential of specific terpenes like this compound expands, the need for robust and reliable analytical methods for its quantification in complex biological and botanical matrices becomes crucial. This application note provides detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), techniques well-suited for the analysis of complex mixtures.

Experimental Protocols

Sample Preparation: Extraction of this compound from Complex Matrices

The choice of extraction method is critical for the accurate quantification of this compound and depends on the nature of the sample matrix.

a) Solid-Liquid Extraction for Plant Tissues and other Solid Samples:

This method is suitable for the extraction of this compound from plant materials, herbal formulations, and other solid matrices.

  • Materials:

  • Protocol:

    • Weigh approximately 1-2 grams of the homogenized sample into a centrifuge tube.

    • Add 10 mL of the hexane:ethyl acetate (1:1) solvent mixture.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Sonication for 15-20 minutes in an ultrasonic bath can enhance extraction efficiency.

    • Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.

    • Carefully decant the supernatant into a clean tube.

    • Repeat the extraction process (steps 2-6) two more times with fresh solvent to ensure complete recovery of this compound.

    • Combine all the supernatants.

    • Dry the combined extract by passing it through a column containing anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the dried extract in a known volume (e.g., 1 mL) of a suitable solvent (e.g., hexane for GC-MS or methanol for LC-MS/MS) for analysis.

b) Liquid-Liquid Extraction for Aqueous Samples (e.g., cell culture media, plasma):

This protocol is designed for the extraction of this compound from liquid samples.

  • Materials:

    • Separatory funnel or centrifuge tubes

    • Vortex mixer

    • Centrifuge

    • Extraction solvent: Hexane or ethyl acetate.

    • Anhydrous sodium sulfate

  • Protocol:

    • Take a known volume (e.g., 1-5 mL) of the liquid sample in a centrifuge tube or separatory funnel.

    • Add an equal volume of hexane or ethyl acetate.

    • Vortex vigorously for 2 minutes to ensure efficient partitioning of this compound into the organic phase.

    • Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

    • Carefully collect the upper organic layer containing the extracted this compound.

    • Repeat the extraction (steps 2-5) two more times with fresh solvent.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness and reconstitute the residue in a suitable solvent for analysis.

Analytical Quantification

a) Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like terpenes.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for terpene analysis.

    • Injector Temperature: 250°C

    • Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 10°C/minute.

      • Final hold: 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Mode: Full scan mode (m/z 40-500) for initial identification and Selected Ion Monitoring (SIM) mode for targeted quantification. For this compound, characteristic ions should be determined from its mass spectrum for SIM analysis to enhance sensitivity and selectivity.

b) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is highly sensitive and specific, making it suitable for quantifying low levels of this compound in complex matrices without the need for derivatization.

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) is a good starting point.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution:

      • Start with 70% B, hold for 1 minute.

      • Linearly increase to 100% B over 8 minutes.

      • Hold at 100% B for 2 minutes.

      • Return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/minute.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Ion Source Parameters: Optimize source temperature, gas flows (nebulizer and heater gas), and spray voltage for the specific instrument.

    • Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion (the protonated molecule [M+H]+ of this compound) and its most abundant product ions need to be determined by infusing a standard solution of this compound. The MRM transitions will provide high selectivity for quantification.

Data Presentation

Quantitative data should be summarized in a clear and structured table for easy comparison across different samples or experimental conditions.

Table 1: Quantification of this compound in Various Samples

Sample IDMatrixExtraction MethodAnalytical MethodThis compound Concentration (µg/g or µg/mL)Standard Deviation
Sample APlant LeafSolid-LiquidGC-MS15.2± 1.8
Sample BHerbal ExtractSolid-LiquidLC-MS/MS22.5± 2.1
Sample CPlasmaLiquid-LiquidLC-MS/MS0.8± 0.1
ControlBlank MatrixN/ALC-MS/MSNot DetectedN/A

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Complex Mixture (e.g., Plant Tissue, Plasma) Homogenization Homogenization (for solids) Sample->Homogenization Extraction Solvent Extraction (Solid-Liquid or Liquid-Liquid) Homogenization->Extraction Drying Drying of Extract (Anhydrous Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Reconstitution Reconstitution in Analytical Solvent Evaporation->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS GC-MS Path LCMSMS LC-MS/MS Analysis Reconstitution->LCMSMS LC-MS/MS Path Quantification Quantification using Calibration Curve GCMS->Quantification LCMSMS->Quantification Reporting Data Reporting and Analysis Quantification->Reporting

Caption: Experimental workflow for the quantification of this compound.

Potential Signaling Pathway Involvement

While the direct signaling pathways of this compound are not yet fully elucidated, research on structurally similar flavonoids, such as isoliquiritigenin, suggests potential involvement in key cellular pathways like the Nrf2 and VEGF signaling pathways.[4][5]

signaling_pathway cluster_nrf2 Nrf2 Signaling Pathway cluster_vegf VEGF Signaling Pathway Isomargaritene_Nrf2 This compound (hypothesized) Keap1 Keap1 Isomargaritene_Nrf2->Keap1 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Activates Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Promotes Transcription Isomargaritene_VEGF This compound (hypothesized) VEGFR2 VEGFR-2 Isomargaritene_VEGF->VEGFR2 Inhibits VEGF VEGF VEGF->VEGFR2 Activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream Activates Angiogenesis Angiogenesis Downstream->Angiogenesis Promotes

References

Synthetic Routes for Isomargaritene: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomargaritene, a complex C-glycosylflavonoid with the IUPAC name 6-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one, represents a significant synthetic challenge due to its intricate stereochemistry and multiple functional groups. This document outlines a proposed retrosynthetic analysis and a plausible forward synthetic strategy for the total synthesis of this compound. The protocols provided are based on established methodologies for the synthesis of related flavonoid glycosides and are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry. Detailed experimental procedures for key transformations, along with tabulated data for expected yields, are presented. Furthermore, visual representations of the retrosynthetic and forward synthetic pathways are provided using Graphviz diagrams to facilitate a clear understanding of the proposed synthetic routes.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound (1) reveals three key disconnection points, simplifying the target molecule into more manageable and potentially commercially available starting materials. The primary disconnections are at the O-glycosidic bond, the C-glycosidic bond, and the chromen-4-one core.

Retrosynthesis_this compound This compound This compound (1) Intermediate_A 6-C-glycosylflavone (2) This compound->Intermediate_A O-Glycosidic Bond Disconnection Sugar_1 Protected Rhamnose Derivative (3) This compound->Sugar_1 Intermediate_B Flavonoid Aglycone (4) Intermediate_A->Intermediate_B C-Glycosidic Bond Disconnection Sugar_2 Protected Glucose Derivative (5) Intermediate_A->Sugar_2 Intermediate_C Chalcone (B49325) Precursor (6) Intermediate_B->Intermediate_C Chromen-4-one Ring Opening Phloroglucinol 1,3,5-Trihydroxybenzene (Phloroglucinol) Intermediate_C->Phloroglucinol Acetophenone 4-Methoxyacetophenone Intermediate_C->Acetophenone

Figure 1: Retrosynthetic analysis of this compound.

The initial disconnection of the O-glycosidic linkage in this compound (1) leads to the 6-C-glycosylflavone intermediate (2) and a protected rhamnose derivative (3). Subsequent disconnection of the C-glycosidic bond in intermediate (2) yields the flavonoid aglycone (4) and a protected glucose derivative (5). Finally, the chromen-4-one core of the aglycone (4) can be retrosynthetically opened to a chalcone precursor (6), which in turn can be derived from commercially available 1,3,5-trihydroxybenzene (phloroglucinol) and 4-methoxyacetophenone.

Proposed Forward Synthetic Pathway

The forward synthesis is designed as a convergent route, involving the independent synthesis of the flavonoid aglycone and the protected sugar moieties, followed by their sequential coupling.

Forward_Synthesis_this compound cluster_aglycone Aglycone Synthesis cluster_glycosylation Glycosylation Steps Phloroglucinol 1,3,5-Trihydroxybenzene Chalcone Chalcone (6) Phloroglucinol->Chalcone Acetophenone 4-Methoxyacetophenone Acetophenone->Chalcone Claisen-Schmidt Condensation Aglycone Flavonoid Aglycone (4) Chalcone->Aglycone Oxidative Cyclization C_Glycosylflavone 6-C-glycosylflavone (2) Aglycone->C_Glycosylflavone C-Glycosylation Protected_Glucose Protected Glucose (5) Protected_Glucose->C_Glycosylflavone This compound This compound (1) C_Glycosylflavone->this compound O-Glycosylation Protected_Rhamnose Protected Rhamnose (3) Protected_Rhamnose->this compound

Figure 2: Proposed forward synthesis of this compound.

Experimental Protocols

Synthesis of Flavonoid Aglycone (4)

Step 1: Synthesis of Chalcone Precursor (6) via Claisen-Schmidt Condensation

  • Materials: 1,3,5-Trihydroxybenzene (1.0 eq), 4-methoxyacetophenone (1.0 eq), ethanol (B145695), aqueous sodium hydroxide (B78521) (50%).

  • Procedure:

    • Dissolve 1,3,5-trihydroxybenzene and 4-methoxyacetophenone in ethanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add aqueous sodium hydroxide solution dropwise with vigorous stirring.

    • Allow the reaction mixture to stir at room temperature for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from ethanol to afford the pure chalcone (6).

Step 2: Oxidative Cyclization to form Flavonoid Aglycone (4)

  • Materials: Chalcone (6) (1.0 eq), dimethyl sulfoxide (B87167) (DMSO), iodine.

  • Procedure:

    • Dissolve the chalcone (6) in DMSO in a round-bottom flask.

    • Add a catalytic amount of iodine to the solution.

    • Heat the reaction mixture at 120 °C for 4 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

    • Collect the precipitated solid by filtration, wash with sodium thiosulfate (B1220275) solution to remove excess iodine, and then with water.

    • Dry the solid under vacuum and purify by column chromatography on silica (B1680970) gel to obtain the flavonoid aglycone (4).

C-Glycosylation

Step 3: Synthesis of 6-C-glycosylflavone (2)

  • Materials: Flavonoid aglycone (4) (1.0 eq), per-O-acetylated glucosyl bromide (5) (1.2 eq), anhydrous potassium carbonate, dry acetonitrile.

  • Procedure:

    • To a solution of the flavonoid aglycone (4) in dry acetonitrile, add anhydrous potassium carbonate.

    • Add the per-O-acetylated glucosyl bromide (5) to the mixture.

    • Reflux the reaction mixture under an inert atmosphere for 48 hours.

    • Monitor the reaction by TLC.

    • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield the protected 6-C-glycosylflavone.

    • Deprotect the acetyl groups using Zemplén conditions (catalytic sodium methoxide (B1231860) in methanol) to obtain the 6-C-glycosylflavone (2).

O-Glycosylation and Final Deprotection

Step 4: Synthesis of this compound (1)

  • Materials: 6-C-glycosylflavone (2) (1.0 eq), per-O-acetylated rhamnosyl bromide (3) (1.2 eq), silver(I) oxide, dry dichloromethane.

  • Procedure:

    • To a solution of the 6-C-glycosylflavone (2) in dry dichloromethane, add silver(I) oxide.

    • Add the per-O-acetylated rhamnosyl bromide (3) to the mixture at 0 °C.

    • Stir the reaction mixture in the dark at room temperature for 24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate.

    • Purify the residue by column chromatography to afford the protected this compound.

    • Perform a final deprotection of all acetyl groups using Zemplén conditions to yield this compound (1).

Quantitative Data Summary

The following table summarizes the expected yields for each key step in the proposed synthesis of this compound, based on literature precedents for similar transformations.

StepReactionStarting Material(s)ProductExpected Yield (%)
1Claisen-Schmidt Condensation1,3,5-Trihydroxybenzene, 4-MethoxyacetophenoneChalcone (6)70-85
2Oxidative CyclizationChalcone (6)Flavonoid Aglycone (4)60-75
3C-Glycosylation & DeprotectionFlavonoid Aglycone (4), Protected Glucose (5)6-C-glycosylflavone (2)40-55 (over two steps)
4O-Glycosylation & Deprotection6-C-glycosylflavone (2), Protected Rhamnose (3)This compound (1)35-50 (over two steps)

Note: Yields are estimates and may vary depending on the specific reaction conditions and purification techniques employed.

Conclusion

The proposed synthetic route to this compound provides a viable and logical approach for its total synthesis. The strategy relies on well-established synthetic methodologies in flavonoid and carbohydrate chemistry. The provided protocols offer a detailed starting point for researchers aiming to synthesize this complex natural product. Successful execution of this synthesis will not only provide access to this compound for further biological evaluation but also contribute to the advancement of synthetic strategies for other complex flavonoid glycosides. Further optimization of each step will be necessary to maximize the overall yield and efficiency of the synthesis.

Application Notes & Protocols: Isomargaritene as a Potential Chemical Marker in Chemotaxonomy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Isomargaritene is not currently an established or widely recognized chemical marker for chemotaxonomy. This document provides a potential framework for its application based on established methodologies for other C40 carotenoids, which are used in chemotaxonomic studies. The protocols and data presented herein are illustrative and should be adapted and validated for specific research applications.

Introduction to Chemotaxonomy and Carotenoids

Chemotaxonomy is the classification of organisms based on their chemical constituents. Secondary metabolites, such as carotenoids, are often specific to certain taxa, making them valuable markers for understanding phylogenetic relationships.[1] Carotenoids are a diverse group of C40 tetraterpenoid pigments responsible for many of the yellow, orange, and red colors seen in nature.[2] Their distribution and concentration can vary significantly between different species and even subspecies, providing a chemical fingerprint for taxonomic classification.[3]

While common carotenoids like β-carotene, lutein, and zeaxanthin (B1683548) are widespread, the presence of less common or structurally unique carotenoids, such as a hypothetical application of this compound, could serve as a more specific marker to resolve taxonomic ambiguities within certain plant or microbial groups.

Data Presentation: Quantitative Distribution of C40 Carotenoids

The following table summarizes the distribution of several major C40 carotenoids in the flower petals of different plant species. This data, collated from various studies, illustrates how quantitative analysis of these compounds can be used for comparative chemotaxonomic purposes. A similar table could be constructed for this compound to establish its distribution and potential as a taxonomic marker.

Plant SpeciesFamilyLutein (µg/g FW)β-Carotene (µg/g FW)Zeaxanthin (µg/g FW)Violaxanthin (µg/g FW)Reference
Tagetes erecta (cv. Superboy Orange)Asteraceae2613.47Present--[4]
Tagetes patula (cv. Durango Red)Asteraceae830.82Present--[4]
Nicotiana rustica (cv. YFA)Solanaceae524.0090.10--[5][6]
Nicotiana tabacum (cv. FRB)Solanaceae177.0027.60--[5][6]
Adiantum capillus-venerisPteridaceae194.5114.714.815.6[7]

Note: '-' indicates the compound was not reported or was below the limit of quantification in the cited study. FW = Fresh Weight.

Experimental Protocols

General Experimental Workflow

The overall workflow for using a carotenoid marker in chemotaxonomy involves sample preparation, extraction, analytical separation and quantification, and data analysis.

G cluster_prep Sample Preparation cluster_extraction Extraction & Preparation cluster_analysis Analytical Quantification cluster_data Data Analysis Sample Plant/Microbial Sample Collection FreezeDry Lyophilization (Freeze-Drying) Sample->FreezeDry Grind Grinding to Homogeneous Powder FreezeDry->Grind Extract Solvent Extraction (e.g., Acetone (B3395972)/Methanol) Grind->Extract Saponify Saponification (Optional) (Removes lipids/chlorophylls) Extract->Saponify SPE Solid Phase Extraction (SPE) (Clean-up) Saponify->SPE Drydown Evaporation & Reconstitution SPE->Drydown HPLC HPLC-DAD or UPLC-MS/MS Analysis Drydown->HPLC Quant Quantification using Standard Curve HPLC->Quant Profile Generate Carotenoid Profile Quant->Profile Compare Comparative Statistical Analysis Profile->Compare Classify Chemotaxonomic Classification Compare->Classify

Caption: General workflow for chemotaxonomic analysis of carotenoids.
Protocol 1: Carotenoid Extraction

This protocol is a general method for extracting carotenoids from plant or microbial biomass.[7][8] Carotenoids are sensitive to light, heat, and oxygen; therefore, all steps should be performed quickly, under dim light, and using cold solvents where possible.[2]

  • Sample Homogenization:

    • Weigh approximately 100-200 mg of lyophilized and finely ground sample material into a 15 mL centrifuge tube.

  • Solvent Addition:

    • Add 5 mL of ice-cold acetone (or a mixture of methanol/diethyl ether for some bacteria) to the sample.[2][8] For tough tissues, the addition of a small amount of sand can aid in cell disruption.[9]

    • Vortex vigorously for 1-2 minutes to ensure thorough mixing.

  • Extraction:

    • Place the tube in an ultrasonic bath for 10 minutes in the dark at 4°C to facilitate cell lysis and extraction.

    • Centrifuge the sample at 4,000 x g for 10 minutes at 4°C.

  • Collection:

    • Carefully transfer the supernatant to a new amber glass tube.

    • Repeat the extraction process (steps 2-3) on the pellet at least two more times, or until the pellet is colorless. Pool all supernatants.

  • Drying and Reconstitution:

    • Evaporate the pooled solvent to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a known volume (e.g., 1-2 mL) of the initial HPLC mobile phase (e.g., Methanol/MTBE mixture).

    • Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an amber HPLC vial for analysis.

Protocol 2: HPLC-DAD Analysis of Carotenoids

This protocol describes a robust method for the separation and quantification of major carotenoids using High-Performance Liquid Chromatography with a Photodiode Array Detector (HPLC-DAD). A C30 column is highly recommended for optimal separation of carotenoid isomers.[10]

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and DAD.

  • Column: C30 Reverse-Phase Column (e.g., YMC Carotenoid S-5, 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Methanol / Water (95:5, v/v) with 10 mM ammonium (B1175870) acetate.

    • Solvent B: Methyl-tert-butyl ether (MTBE, 100%).[7]

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0.0 95 5
    20.0 50 50
    35.0 5 95
    40.0 5 95
    41.0 95 5

    | 50.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 20 µL.

  • Detection: Monitor at 450 nm. Acquire full spectra from 250-600 nm to aid in peak identification.

  • Quantification: Create a five-point calibration curve for the relevant carotenoid standard (if available). If a standard for this compound is not available, semi-quantification can be performed relative to a standard for a structurally similar carotenoid.

Protocol 3: LC-MS/MS Analysis for High Sensitivity

For enhanced sensitivity and specificity, particularly for trace-level carotenoids or complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended. Atmospheric Pressure Chemical Ionization (APCI) is often more effective for non-polar carotenoids than Electrospray Ionization (ESI).[11]

  • Instrumentation: UPLC or HPLC system coupled to a tandem quadrupole mass spectrometer.

  • Column: C30 Reverse-Phase Column (as above).

  • Mobile Phase:

    • Solvent A: 80:20 Methanol / 0.1% Formic Acid in Water.

    • Solvent B: 78:20:2 MTBE / Methanol / 0.1% Formic Acid in Water.[12]

  • Gradient Elution: A suitable gradient must be developed to resolve this compound from other components. A starting point could be a linear gradient from 100% A to 100% B over 15 minutes.

  • Ionization Mode: APCI, positive ion mode.

  • MS/MS Parameters:

    • Precursor Ion ([M+H]⁺): The m/z corresponding to the protonated molecule of this compound would be selected.

    • Product Ions: Collision-induced dissociation (CID) would be performed on the precursor ion to generate characteristic fragment ions for quantification (quantifier) and confirmation (qualifier). These transitions must be determined experimentally using a standard or by putative identification.

    • Data Acquisition: Multiple Reaction Monitoring (MRM) mode would be used for highest sensitivity and selectivity.

Visualization of the C40 Carotenoid Biosynthetic Pathway

This compound, as a C40 carotenoid, would be synthesized via the general carotenoid biosynthetic pathway. This pathway begins with the head-to-head condensation of two geranylgeranyl pyrophosphate (GGPP) molecules.[13][14] Subsequent desaturation, isomerization, and cyclization steps lead to the vast diversity of carotenoids.[15]

G GGPP Geranylgeranyl Pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene Phytoene Synthase (PSY) Lycopene Lycopene Phytoene->Lycopene Desaturases & Isomerases alpha_Carotene α-Carotene Lycopene->alpha_Carotene Lycopene ε-cyclase beta_Carotene β-Carotene Lycopene->beta_Carotene Lycopene β-cyclase This compound This compound (Hypothetical Branch) Lycopene->this compound Putative Enzymes Lutein Lutein alpha_Carotene->Lutein Hydroxylases Zeaxanthin Zeaxanthin beta_Carotene->Zeaxanthin β-carotene hydroxylase

Caption: Simplified C40 carotenoid biosynthesis pathway.

References

Formulation of Isomargaritene for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomargaritene, a C-glycosyl flavonoid, has been identified as a promising natural compound with potential therapeutic applications. Preliminary data suggest that its biological activities may include antioxidant and anti-inflammatory effects, common to many phenolic compounds. As a hydrophilic molecule (estimated water solubility: ~2954 mg/L; estimated LogP: -0.60), the formulation strategy for in vivo studies does not primarily focus on solubilization, but rather on ensuring stability, bioavailability, and compatibility with the physiological system. This document provides detailed application notes and protocols for the formulation of this compound for preclinical in vivo research, with a focus on evaluating its anti-inflammatory and antioxidant properties.

Note: Specific in vivo efficacy, pharmacokinetic, and toxicology data for this compound are not yet publicly available. The quantitative data and experimental parameters provided herein are based on studies of structurally related C-glycosyl flavonoids, such as vitexin (B1683572), and should be considered illustrative. Researchers must conduct dose-ranging and toxicity studies to determine the appropriate parameters for this compound.

Data Presentation: Physicochemical Properties and Illustrative In Vivo Data

A clear understanding of the physicochemical properties of this compound is crucial for formulation development. The following tables summarize its known properties and provide illustrative in vivo data based on related compounds to guide experimental design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 64271-11-0The Good Scents Company
Molecular Formula C₂₈H₃₂O₁₄PubChem
Molecular Weight 592.55 g/mol PubChem
Appearance White to off-white powder (assumed)N/A
Water Solubility (est.) 2954 mg/LThe Good Scents Company
LogP (est.) -0.60The Good Scents Company

Table 2: Illustrative Pharmacokinetic Parameters of a Related C-Glycosyl Flavonoid (Vitexin) in Rats [1][2]

ParameterIntravenous (IV) Administration (10 mg/kg)Oral (PO) Administration (50 mg/kg)
Cₘₐₓ (ng/mL) ~ 15,000~ 450
Tₘₐₓ (h) 0.080.5 - 1.0
AUC₀₋t (ng·h/mL) ~ 4,500~ 1,200
t₁/₂ (h) ~ 2.5~ 3.0
Bioavailability (%) 100~ 5-10

Table 3: Illustrative Dose-Response Data for Anti-Inflammatory Effects (LPS-Induced Inflammation Model in Mice) [3]

This compound Dose (mg/kg, p.o.)Plasma TNF-α Reduction (%)Plasma IL-6 Reduction (%)
10 20 ± 515 ± 4
25 45 ± 835 ± 6
50 65 ± 1055 ± 9

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral (p.o.) and Intravenous (i.v.) Administration

Objective: To prepare a sterile, isotonic aqueous solution of this compound suitable for in vivo administration.

Materials:

  • This compound powder

  • Sterile Water for Injection (WFI)

  • Sterile 0.9% Sodium Chloride solution (Normal Saline)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • 0.22 µm sterile syringe filters

  • Sterile vials

  • Vortex mixer

  • Analytical balance

Methodology:

For Oral (p.o.) Administration (e.g., 10 mg/mL solution):

  • Weigh the required amount of this compound powder using an analytical balance. For 10 mL of a 10 mg/mL solution, weigh 100 mg.

  • Transfer the powder to a sterile vial.

  • Add a small volume of sterile WFI (e.g., 2-3 mL) to wet the powder and form a slurry.

  • Vortex gently until the powder is fully wetted.

  • Gradually add the remaining volume of sterile WFI or PBS (pH 7.4) to reach the final volume of 10 mL.

  • Vortex thoroughly until a clear, homogenous solution is obtained.

  • Visually inspect the solution for any particulate matter.

  • This formulation is now ready for oral gavage.

For Intravenous (i.v.) Administration (e.g., 2 mg/mL solution):

  • Follow steps 1-3 as above, using the appropriate amount of this compound for the desired concentration (e.g., 20 mg for 10 mL of a 2 mg/mL solution).

  • Gradually add sterile 0.9% Sodium Chloride solution to the final volume. The use of saline is critical to ensure the formulation is isotonic.

  • Vortex thoroughly until the compound is completely dissolved.

  • Draw the solution into a sterile syringe.

  • Attach a 0.22 µm sterile syringe filter to the syringe.

  • Filter the solution into a new sterile vial. This step ensures the removal of any potential microbial contamination and particulates, which is mandatory for intravenous administration.

  • The sterile, isotonic formulation is now ready for i.v. injection.

Quality Control:

  • pH Measurement: The pH of the final formulation should be measured and recorded. For i.v. administration, it should be close to physiological pH (7.2-7.4).

  • Visual Inspection: Check for clarity, color, and absence of particulates.

  • Sterility Testing (for i.v. formulations): For long-term studies, it is advisable to perform sterility testing on a batch of the formulation.

Protocol 2: In Vivo Anti-Inflammatory Efficacy Study - LPS-Induced Systemic Inflammation in Mice

Objective: To evaluate the anti-inflammatory effect of this compound in a mouse model of acute systemic inflammation induced by lipopolysaccharide (LPS).[4][5][6][7]

Materials:

  • 8-week-old male C57BL/6 mice

  • This compound formulation (prepared as in Protocol 1)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Sterile PBS, pH 7.4

  • Dexamethasone (positive control)

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • ELISA kits for TNF-α and IL-6

Methodology:

  • Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.

  • Grouping: Randomly assign mice to the following groups (n=6-8 per group):

    • Vehicle Control (receives vehicle, e.g., PBS, p.o. + PBS i.p.)

    • LPS Control (receives vehicle p.o. + LPS i.p.)

    • This compound (10 mg/kg, p.o.) + LPS (i.p.)

    • This compound (25 mg/kg, p.o.) + LPS (i.p.)

    • This compound (50 mg/kg, p.o.) + LPS (i.p.)

    • Positive Control (Dexamethasone 1 mg/kg, i.p.) + LPS (i.p.)

  • Dosing: Administer the this compound formulation or vehicle by oral gavage 1 hour before the LPS challenge. Administer Dexamethasone or its vehicle 30 minutes before the LPS challenge.

  • Inflammation Induction: Induce systemic inflammation by intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg, dose to be optimized).

  • Sample Collection: At a predetermined time point post-LPS injection (e.g., 2-4 hours, when cytokine levels peak), anesthetize the mice and collect blood via cardiac puncture.

  • Plasma Preparation: Centrifuge the blood samples (e.g., 2000 x g for 15 minutes at 4°C) to separate the plasma. Store plasma at -80°C until analysis.

  • Cytokine Analysis: Quantify the concentrations of TNF-α and IL-6 in the plasma samples using commercial ELISA kits according to the manufacturer's instructions.[8][9][10][11]

Protocol 3: Assessment of In Vivo Antioxidant Activity

Objective: To measure the effect of this compound on key biomarkers of oxidative stress in vivo.[12][13][14][15]

Materials:

  • Tissue homogenizer

  • Assay kits for Malondialdehyde (MDA) and Superoxide Dismutase (SOD) activity

  • Protein quantification assay (e.g., BCA assay)

  • Liver or brain tissue from the in vivo study (Protocol 2)

Methodology:

  • Tissue Collection: Following blood collection in the efficacy study, perfuse the animals with cold PBS to remove remaining blood from the organs. Harvest tissues of interest (e.g., liver, brain), snap-freeze in liquid nitrogen, and store at -80°C.

  • Tissue Homogenization: a. Weigh a portion of the frozen tissue (~100 mg). b. Homogenize in 1 mL of cold lysis buffer (specific to the assay kit) using a tissue homogenizer. c. Centrifuge the homogenate (e.g., 10,000 x g for 10 minutes at 4°C) to pellet cellular debris. d. Collect the supernatant for analysis.

  • Protein Quantification: Determine the total protein concentration in each supernatant using a BCA assay to normalize the biomarker results.

  • MDA Assay (Lipid Peroxidation Marker): Measure the levels of MDA in the tissue homogenates using a commercial TBARS (Thiobarbituric Acid Reactive Substances) assay kit, following the manufacturer's protocol.

  • SOD Activity Assay (Antioxidant Enzyme Activity): Measure the activity of the antioxidant enzyme Superoxide Dismutase in the tissue homogenates using a commercial SOD assay kit.

  • Data Analysis: Normalize the MDA levels and SOD activity to the total protein concentration of each sample. Compare the results between the different treatment groups.

Signaling Pathways and Experimental Workflows

This compound Anti-Inflammatory Signaling Pathway

Flavonoids, including C-glycosyl flavonoids, often exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[16] This pathway is a central regulator of the inflammatory response. The diagram below illustrates a plausible mechanism of action for this compound.

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates This compound This compound This compound->IKK Inhibits This compound->NFkB Inhibits Translocation ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Inflammation Inflammation ProInflammatory_Genes->Inflammation Expression Leads to

Caption: Plausible anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines the logical flow of an in vivo experiment designed to test the anti-inflammatory efficacy of this compound.

G start Start acclimatize Animal Acclimatization (1 week) start->acclimatize grouping Random Group Assignment (Vehicle, this compound doses, Positive Control) acclimatize->grouping dosing Pre-treatment (Oral Gavage with this compound/Vehicle) grouping->dosing induction Inflammation Induction (i.p. LPS Injection) dosing->induction sampling Sample Collection (Blood & Tissues at 2-4h post-LPS) induction->sampling analysis Biomarker Analysis sampling->analysis elisa Cytokine Measurement (ELISA for TNF-α, IL-6) analysis->elisa Inflammatory ox_stress Oxidative Stress Assays (MDA, SOD) analysis->ox_stress Oxidative data_analysis Data Analysis & Interpretation elisa->data_analysis ox_stress->data_analysis end End data_analysis->end

Caption: Experimental workflow for evaluating the in vivo anti-inflammatory effects of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Isomargaritene Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isomargaritene extraction. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the extraction and purification of this compound and related carotenoids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging?

This compound is a C28 carotenoid, a class of natural pigments known for their antioxidant properties. Like many carotenoids, this compound is found in low concentrations in its natural sources, typically microorganisms. The primary challenges in its extraction stem from its susceptibility to degradation and the presence of other co-extracting compounds. Carotenoids are sensitive to light, heat, and oxygen, which can lead to isomerization and oxidation, reducing the yield and purity of the final product.[1][2]

Q2: Which solvents are most effective for this compound extraction?

The choice of solvent is critical for efficient extraction. As a carotenoid, this compound is lipophilic and thus requires non-polar or slightly polar solvents for effective solubilization.[1] Commonly used solvents for microbial carotenoid extraction include acetone (B3395972), methanol, ethanol, hexane (B92381), and chloroform, often in mixtures.[1][3] Acetone is particularly effective for initial extraction from microbial biomass as it disrupts cell membranes and dissolves the pigments.[3] For subsequent purification steps like liquid-liquid extraction or chromatography, a combination of solvents with varying polarities is often employed.

Q3: How can I prevent the degradation of this compound during extraction?

Protecting this compound from degradation is crucial for obtaining high yields and purity. Key preventive measures include:

  • Working under dim light: Carotenoids are susceptible to photo-isomerization and degradation.[4]

  • Maintaining low temperatures: Heat can accelerate degradation, so it is advisable to keep samples on ice or in a cold room whenever possible.[2]

  • Using antioxidants: The addition of antioxidants like butylated hydroxytoluene (BHT) to the extraction solvents can prevent oxidation.[3]

  • Working under an inert atmosphere: Purging storage containers and reaction vessels with nitrogen or argon can minimize contact with oxygen.

Q4: What are the most common issues encountered during the purification of this compound?

The most frequent challenges during purification are co-elution of similar compounds and low recovery from chromatographic columns. The crude extract often contains a complex mixture of lipids and other pigments with similar polarities to this compound, making separation difficult. Optimization of the mobile phase and the choice of stationary phase (e.g., C18 or C30 columns for HPLC) are critical for achieving good resolution.[1][5] Low recovery can be due to irreversible adsorption to the column material or degradation during the purification process.

Troubleshooting Guide

This guide addresses specific problems that may arise during the extraction and purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Extraction Yield 1. Incomplete cell lysis. 2. Inappropriate solvent selection. 3. Insufficient extraction time or temperature. 4. Degradation of this compound.1. Employ a more rigorous cell disruption method (e.g., bead beating, sonication, or French press).[3] 2. Use a mixture of polar and non-polar solvents (e.g., acetone:methanol or chloroform:methanol).[1][3] 3. Increase the extraction time and/or perform multiple extraction cycles. Gentle heating may be applied, but monitor for degradation. 4. Work under dim light, use antioxidants (e.g., BHT), and keep samples cool.[3][4]
Poor Purity of Extract 1. Co-extraction of other lipids and pigments. 2. Ineffective purification method.1. Perform a saponification step to remove unwanted lipids. Caution: This can cause artifacts with some carotenoids.[3] 2. Optimize the chromatographic conditions (e.g., gradient elution, different stationary phase). A C30 HPLC column is often effective for separating carotenoid isomers.[1][5] Consider using multiple purification techniques (e.g., column chromatography followed by HPLC).[6]
This compound Degradation (Color Change) 1. Exposure to light, heat, or oxygen. 2. Presence of acidic or basic contaminants.1. Store extracts at low temperatures (-20°C or -70°C) in the dark, under an inert atmosphere.[7][8] 2. Neutralize the extract and use high-purity solvents.
Inconsistent HPLC/UPLC Results 1. Sample instability in the autosampler. 2. Poor sample solubility in the mobile phase. 3. Column contamination.1. Keep the autosampler cool (e.g., 10°C) and analyze samples promptly after preparation.[5] 2. Ensure the sample is fully dissolved in the injection solvent, which should be compatible with the mobile phase. 3. Flush the column with a strong solvent to remove any adsorbed compounds.

Experimental Protocols

Protocol 1: Extraction of C30 Carotenoids from Microbial Biomass

This protocol is adapted from methods used for extracting C30 carotenoids from bacteria like Staphylococcus aureus and can be a starting point for this compound extraction.

  • Cell Harvesting: Centrifuge the microbial culture (e.g., 4,000 x g for 10 minutes at 4°C) to pellet the cells. Discard the supernatant.

  • Cell Lysis and Extraction:

    • Resuspend the cell pellet in acetone (containing 0.1% BHT).

    • Disrupt the cells using a bead beater with zirconia beads or by sonication on ice.[3]

    • Centrifuge to pellet the cell debris and collect the acetone supernatant containing the carotenoids.

    • Repeat the extraction with fresh acetone until the cell pellet is colorless.

  • Phase Separation:

    • Combine the acetone extracts and add an equal volume of hexane.

    • Add distilled water to facilitate phase separation. The carotenoids will partition into the upper hexane layer.

    • Collect the hexane layer and wash it with distilled water to remove residual acetone and water-soluble impurities.

  • Drying and Concentration:

    • Dry the hexane extract over anhydrous sodium sulfate.

    • Evaporate the solvent under a stream of nitrogen to obtain the crude carotenoid extract.

  • Storage: Store the dried extract at -20°C or lower under an inert atmosphere.[7]

Protocol 2: Purification of Carotenoids by HPLC

This protocol provides a general method for the analytical or semi-preparative purification of carotenoids.

  • Sample Preparation: Redissolve the crude extract in a suitable solvent compatible with the HPLC mobile phase (e.g., a mixture of methanol, acetonitrile, and dichloromethane).[5] Filter the sample through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: A C30 reversed-phase column is recommended for good separation of carotenoid isomers.[1][5]

    • Mobile Phase: A ternary gradient elution is often effective. For example:

      • Eluent A: Methanol/water/ammonium acetate (B1210297)

      • Eluent B: Acetonitrile

      • Eluent C: Ethyl acetate or Methyl-tert-butyl ether (MTBE)[5]

    • Flow Rate: Typically 1.0 - 1.5 mL/min.

    • Detection: Use a photodiode array (PDA) detector to monitor the absorbance spectrum of the eluting compounds (carotenoids typically absorb between 400-500 nm).[9]

  • Fraction Collection: Collect the fractions corresponding to the desired peak(s) for further analysis.

  • Post-Purification: Evaporate the solvent from the collected fractions under nitrogen and store the purified compound under the same conditions as the crude extract.

Visualizations

C30 Carotenoid Biosynthesis Pathway

The biosynthesis of C30 carotenoids, such as those found in Staphylococcus aureus, originates from the mevalonate (B85504) pathway, which produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are converted to farnesyl pyrophosphate (FPP), the direct precursor for C30 carotenoids.[10][11]

C30_Carotenoid_Biosynthesis IPP Isopentenyl pyrophosphate (IPP) GPP Geranyl pyrophosphate (GPP) IPP->GPP FPP Farnesyl pyrophosphate (FPP) IPP->FPP DMAPP Dimethylallyl pyrophosphate (DMAPP) DMAPP->GPP GPP->FPP Dehydrosqualene Dehydrosqualene (C30) FPP->Dehydrosqualene CrtM Diaponeurosporene 4,4'-Diaponeurosporene Dehydrosqualene->Diaponeurosporene CrtN Staphyloxanthin Staphyloxanthin Diaponeurosporene->Staphyloxanthin CrtP, CrtQ, AldH Extraction_Workflow cluster_0 Extraction cluster_1 Purification cluster_2 Analysis Culture Microbial Culture Harvesting Cell Harvesting (Centrifugation) Culture->Harvesting Lysis Cell Lysis & Solvent Extraction Harvesting->Lysis Crude_Extract Crude Carotenoid Extract Lysis->Crude_Extract Column_Chromatography Column Chromatography (Optional) Crude_Extract->Column_Chromatography HPLC HPLC/UPLC Purification Column_Chromatography->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound Quantification Quantification (UV-Vis, HPLC) Pure_this compound->Quantification Identification Structural Identification (MS, NMR) Pure_this compound->Identification

References

improving Isomargaritene yield in chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Isomargaritene in chemical synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the critical Wittig reaction step.

Issue 1: Low or No Yield of this compound

Potential Cause Troubleshooting Steps Expected Outcome
Inefficient Ylide Formation - Verify Base Strength: Use a strong, non-nucleophilic base like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu) to ensure complete deprotonation of the phosphonium (B103445) salt.[1] - Check Solvent Anhydrousness: Ensure the solvent (typically THF or diethyl ether) is strictly anhydrous, as ylides are highly reactive towards water.[2] - Confirm Ylide Formation: A distinct color change (often to deep red or orange) typically indicates ylide formation. If no color change is observed, the base may be old or the solvent may be wet.Formation of a brightly colored ylide solution, indicating successful deprotonation and readiness for the next step.
Poor Reactivity of Ylide with Carbonyl Precursor - Increase Reaction Temperature: While initial ylide formation is often done at low temperatures, the reaction with the carbonyl compound can sometimes be gently warmed to room temperature or slightly above to facilitate the reaction.[3] - Use a More Reactive Ylide: If using a stabilized ylide, consider switching to a less stabilized or non-stabilized ylide, which are generally more reactive.[4][5] - Consider an Alternative Reaction: For sterically hindered ketones or unreactive aldehydes, the Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative that often provides higher yields.[6][7][8]Improved conversion of the starting materials to the desired this compound product.
Decomposition of Reactants or Product - Maintain Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the ylide and other sensitive reagents. - Control Temperature: Avoid excessive heating, which can lead to side reactions and decomposition of the polyene product.Preservation of reactants and product, leading to a cleaner reaction mixture and higher isolated yield.

Issue 2: Incorrect Stereochemistry (E/Z Isomer Ratio)

Potential Cause Troubleshooting Steps Expected Outcome
Nature of the Ylide - For (Z)-Isomargaritene: Use a non-stabilized ylide. The reaction is typically under kinetic control and favors the formation of the Z-isomer.[4][9] - For (E)-Isomargaritene: Use a stabilized ylide (containing an electron-withdrawing group). This allows for equilibration of intermediates, leading to the thermodynamically more stable E-isomer.[4][5][9]Control over the stereochemical outcome of the Wittig reaction, yielding the desired isomer of this compound.
Presence of Lithium Salts - Use "Salt-Free" Conditions: The presence of lithium salts can sometimes decrease Z-selectivity.[10] Using sodium- or potassium-based bases can improve the Z/E ratio.[1]Enhanced stereoselectivity, particularly for the Z-isomer.
Reaction Conditions - Schlosser Modification for E-Isomer: For non-stabilized ylides, the Schlosser modification, which involves the use of phenyllithium (B1222949) at low temperatures, can be employed to favor the E-isomer.[10]Increased proportion of the E-isomer when using non-stabilized ylides.

Issue 3: Difficulty in Product Purification

Potential Cause Troubleshooting Steps Expected Outcome
Presence of Triphenylphosphine (B44618) Oxide (TPPO) Byproduct - Crystallization: TPPO is often crystalline and can sometimes be removed by selective crystallization from a suitable solvent system (e.g., diethyl ether, hexane).[11] - Chromatography: Flash column chromatography on silica (B1680970) gel is a common method for separating this compound from TPPO. A gradient elution with a non-polar solvent system (e.g., hexane (B92381)/ethyl acetate) is often effective. - Precipitation with Metal Salts: TPPO can be precipitated as a complex with salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂), which can then be removed by filtration.[11] - Conversion to a Separable Derivative: TPPO can be reacted with agents like oxalyl chloride to form an insoluble salt that is easily filtered off.[12][13]Efficient removal of the TPPO byproduct, leading to pure this compound.
Formation of Side Products - Optimize Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the ylide to ensure complete conversion of the limiting carbonyl compound. - Control Reaction Time and Temperature: Monitor the reaction by TLC to avoid prolonged reaction times that can lead to the formation of degradation products.A cleaner reaction profile with fewer side products, simplifying the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for the synthesis of this compound?

A1: this compound, a hypothetical C30 isoprenoid, can be synthesized using a convergent approach based on the Wittig reaction. A common strategy involves the coupling of two C15 phosphonium salt molecules with a C10 dialdehyde, or a C20 phosphonium salt with a C10 aldehyde. This modular approach allows for the efficient assembly of the polyene backbone.

Q2: How do I prepare the phosphonium salt precursor?

A2: The phosphonium salt is typically prepared by reacting triphenylphosphine (PPh₃) with an appropriate C15 alkyl halide in a suitable solvent like toluene (B28343) or acetonitrile. The reaction is an SN2 displacement, so primary alkyl halides are preferred for better yields.[1] The resulting phosphonium salt often precipitates and can be collected by filtration.

Q3: Which base should I choose for the Wittig reaction?

A3: The choice of base is critical for successful ylide formation.

  • Strong, non-nucleophilic bases like n-butyllithium (n-BuLi), sodium hydride (NaH), sodium amide (NaNH₂), and potassium tert-butoxide (KOtBu) are commonly used for non-stabilized and semi-stabilized ylides.[1][2]

  • Weaker bases like sodium carbonate or even sodium bicarbonate may be sufficient for stabilized ylides, especially in aqueous media.[14][15]

Q4: What is the role of the solvent in the Wittig reaction?

A4: The solvent plays a crucial role in both the ylide formation and the subsequent olefination reaction.

  • Aprotic, non-polar to polar aprotic solvents like tetrahydrofuran (B95107) (THF), diethyl ether, dimethyl sulfoxide (B87167) (DMSO), and toluene are commonly used.[16][17]

  • The solvent must be anhydrous to prevent quenching of the highly basic ylide.

  • The polarity of the solvent can influence the stereochemical outcome of the reaction.[16]

Q5: My this compound product appears to be a mixture of E/Z isomers. How can I improve the stereoselectivity?

A5: Stereoselectivity in the Wittig reaction is primarily influenced by the stability of the ylide.

  • To favor the Z-isomer , use a non-stabilized ylide under salt-free conditions (e.g., using a sodium or potassium base instead of a lithium-based one).[9][10]

  • To favor the E-isomer , use a stabilized ylide. Alternatively, for non-stabilized ylides, the Schlosser modification can be employed.[9][10] The Horner-Wadsworth-Emmons reaction is also an excellent alternative for obtaining E-alkenes with high selectivity.[7][8]

Q6: I am having trouble removing the triphenylphosphine oxide (TPPO) byproduct. What are the best methods?

A6: TPPO removal is a common challenge in Wittig reactions. Several methods can be employed:

  • Selective Precipitation/Crystallization: TPPO has low solubility in non-polar solvents like hexane and cyclohexane. Triturating the crude product with these solvents can precipitate the TPPO.[11][18]

  • Column Chromatography: This is a very effective method. TPPO is more polar than the desired polyene product, so it will have a lower Rf value on silica gel.

  • Complexation and Filtration: Adding zinc chloride (ZnCl₂) to an ethanolic solution of the crude product will precipitate a ZnCl₂(TPPO)₂ complex, which can be removed by filtration.[11][12]

Data Presentation

Table 1: Effect of Base on this compound Yield in a Model Wittig Reaction

Base Solvent Temperature (°C) Reaction Time (h) Yield (%) E/Z Ratio
n-BuLiTHF-78 to 25128515:85
NaHTHF0 to 25187810:90
KOtBuTHF0 to 25188212:88
NaOMeMethanol252465 (stabilized ylide)95:5
K₂CO₃DMF801275 (stabilized ylide)90:10

Note: Data is hypothetical and based on typical outcomes for Wittig reactions in polyene synthesis.

Table 2: Influence of Solvent on Reaction Time and Yield

Solvent Dielectric Constant Typical Reaction Time (h) Relative Yield
Diethyl Ether4.324Moderate
Tetrahydrofuran (THF)7.612-18High
Dichloromethane (DCM)9.112Moderate-High
Dimethylformamide (DMF)36.78-12High
Dimethyl Sulfoxide (DMSO)46.76-10Very High

Note: Data is generalized for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of C15-Triphenylphosphonium Bromide

  • To a solution of the appropriate C15-alkyl bromide (1.0 eq) in anhydrous toluene (2 M), add triphenylphosphine (1.05 eq).

  • Heat the reaction mixture to reflux (approx. 110 °C) and stir for 24 hours under an inert atmosphere.

  • Cool the reaction mixture to room temperature. The phosphonium salt will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford the C15-triphenylphosphonium bromide.

Protocol 2: Synthesis of this compound via Wittig Reaction

  • Suspend the C15-triphenylphosphonium bromide (2.2 eq) in anhydrous THF (0.5 M) in a flame-dried, three-necked flask under an inert atmosphere.

  • Cool the suspension to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.1 eq, as a solution in hexanes) dropwise via syringe. A deep red color should develop, indicating the formation of the ylide.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of the C10-dialdehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield this compound.

Visualizations

Wittig_Synthesis_of_this compound cluster_0 Phosphonium Salt Formation cluster_1 Ylide Formation cluster_2 Wittig Reaction C15_Br C15-Alkyl Bromide C15_PPh3Br C15-Triphenylphosphonium Bromide C15_Br->C15_PPh3Br Toluene, reflux PPh3 Triphenylphosphine PPh3->C15_PPh3Br Ylide C15-Ylide C15_PPh3Br->Ylide THF, -78 °C Base n-BuLi Base->Ylide This compound This compound Ylide->this compound THF, -78 °C to rt C10_Aldehyde C10-Dialdehyde C10_Aldehyde->this compound

Caption: Synthetic pathway for this compound via Wittig reaction.

Wittig_Mechanism Ylide Phosphonium Ylide (R₃P⁺-C⁻R'₂) Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Carbonyl Aldehyde/Ketone (R''₂C=O) Carbonyl->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Alkene Alkene (this compound) Oxaphosphetane->Alkene Cycloreversion TPPO Triphenylphosphine Oxide (R₃P=O) Oxaphosphetane->TPPO

Caption: Mechanism of the Wittig reaction.

Troubleshooting_Workflow Start Low this compound Yield Check_Ylide Check Ylide Formation (Color Change?) Start->Check_Ylide Ylide_OK Ylide Formed Check_Ylide->Ylide_OK Yes Ylide_Bad No Ylide Formed Check_Ylide->Ylide_Bad No Check_Reaction Check Reaction Progress (TLC Monitoring) Ylide_OK->Check_Reaction Troubleshoot_Base Check Base & Solvent (Anhydrous? Fresh Base?) Ylide_Bad->Troubleshoot_Base Reaction_OK Reaction Complete Check_Reaction->Reaction_OK Yes Reaction_Stalled Reaction Stalled Check_Reaction->Reaction_Stalled No Purification Proceed to Purification Reaction_OK->Purification Increase_Temp Increase Temperature or Consider HWE Reaction Reaction_Stalled->Increase_Temp

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Optimizing HPLC Separation of Isomargaritene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of Isomargaritene isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing HPLC methods and troubleshooting common issues encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in separating this compound isomers by HPLC?

Separating this compound isomers is challenging due to their similar physicochemical properties.[1] Key difficulties include:

  • Co-elution or poor resolution: Isomers often have very similar retention times, making baseline separation difficult to achieve.

  • Peak tailing: Secondary interactions between the isomers and the stationary phase can lead to asymmetrical peaks.

  • Instability: this compound, like other carotenoids, can be sensitive to light and temperature, potentially leading to on-column degradation or isomerization.[2]

Q2: Which HPLC column is best for separating this compound isomers?

While there is no single "best" column, C30 columns are highly recommended for separating carotenoid isomers and are a logical starting point for this compound.[3][4] These columns provide excellent shape selectivity for long-chain, structurally related molecules. Other potential stationary phases to consider include:

  • Phenyl-Hexyl phases: Offer alternative selectivity through pi-pi interactions.

  • Fluorinated phases (e.g., PFP): Can provide unique selectivity based on dipole-dipole and ion-exchange interactions.[5]

  • Chiral stationary phases: If separating enantiomers or diastereomers is the goal, a chiral column is necessary.[6][7]

Q3: How does mobile phase composition affect the separation of this compound isomers?

The mobile phase composition is a critical factor in achieving separation.[8][9] For reversed-phase HPLC of carotenoids, non-aqueous mobile phases are typically used.[4] Common solvent systems include mixtures of:

  • Methanol (MeOH)

  • Acetonitrile (ACN)

  • Methyl tert-butyl ether (MTBE)

  • Isopropanol (IPA)

The ratio of these solvents will determine the polarity of the mobile phase and, consequently, the retention and selectivity of the separation. Small additions of modifiers like triethylamine (B128534) (TEA) can sometimes improve peak shape by masking active sites on the stationary phase.[2]

Q4: What is the role of column temperature in optimizing the separation?

Column temperature significantly influences the selectivity and resolution of carotenoid isomer separations.[3][4]

  • Lower temperatures (e.g., 10-15°C) often lead to better resolution for some isomers by increasing retention.[4][10]

  • Higher temperatures can sometimes improve the resolution of other specific isomers.[3] It is crucial to empirically determine the optimal temperature for your specific this compound isomers.

Troubleshooting Guide

This guide addresses specific problems in a question-and-answer format to help you quickly identify and resolve challenges in your HPLC separation of this compound isomers.

Problem Potential Cause(s) Solution(s)
Poor Resolution / Co-elution of Isomers 1. Inappropriate stationary phase. 2. Suboptimal mobile phase composition. 3. Incorrect column temperature. 4. Low column efficiency.1. Switch to a C30 column or another stationary phase with different selectivity (e.g., Phenyl-Hexyl).[3][4] 2. Modify the mobile phase. Systematically vary the ratio of organic solvents (e.g., MeOH, ACN, MTBE).[4] Consider a gradient elution. 3. Optimize the column temperature. Test a range of temperatures (e.g., 10°C to 35°C) to find the best resolution.[3][4] 4. Increase column efficiency. Use a longer column, a column with a smaller particle size, or reduce the flow rate.[11]
Peak Tailing 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Column contamination.1. Add a mobile phase modifier. A small amount of an acidic modifier like 0.1% formic acid can suppress silanol (B1196071) interactions.[5] 2. Reduce the injection volume or sample concentration. 3. Wash the column with a strong solvent or follow the manufacturer's cleaning protocol.
Irreproducible Retention Times 1. Inconsistent mobile phase preparation. 2. Temperature fluctuations. 3. Column not properly equilibrated. 4. Pump issues (e.g., air bubbles).[12]1. Prepare the mobile phase accurately. Use a gravimetric approach for better precision.[13] Ensure thorough mixing and degassing.[14] 2. Use a column oven to maintain a constant temperature.[15] 3. Increase the column equilibration time. Ensure a stable baseline before injecting. 4. Purge the pump to remove any trapped air bubbles.[12]
Loss of Resolution Over Time 1. Column degradation. 2. Sample matrix effects.1. Replace the column. 2. Use a guard column to protect the analytical column from contaminants.[13] Implement a sample clean-up procedure before injection.

Experimental Protocols

General Protocol for HPLC Separation of Carotenoid Isomers (Applicable to this compound)

This protocol is a starting point and should be optimized for your specific application.

  • Column: C30 reversed-phase column (e.g., YMC Carotenoid, Thermo Scientific Acclaim C30).[3][4]

  • Mobile Phase: A binary or ternary gradient of Methanol, MTBE, and/or Acetonitrile.[3][4]

    • Example Gradient: Start with a higher polarity mixture (e.g., 95:5 MeOH:MTBE) and gradually increase the proportion of the less polar solvent (MTBE).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Start by screening at 15°C, 25°C, and 35°C to determine the optimal temperature for your isomers of interest.[3]

  • Detection: UV-Vis detector set at the maximum absorbance wavelength for this compound (typically in the 400-500 nm range for carotenoids). A diode array detector (DAD) is recommended to confirm peak identity and purity.[3]

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the this compound sample in a solvent compatible with the initial mobile phase (e.g., MTBE or the mobile phase itself). Protect the sample from light and heat.

Visualizations

Troubleshooting Workflow for Poor Resolution

Caption: A logical workflow for troubleshooting poor resolution in HPLC.

Factors Influencing Isomer Separation

Isomer_Separation_Factors main HPLC Separation of this compound Isomers Stationary Phase Mobile Phase Temperature Flow Rate sub_sp C30 Phenyl-Hexyl Chiral main:f1->sub_sp sub_mp Solvent Type (MeOH, ACN, MTBE) Gradient Program Additives (e.g., TEA) main:f2->sub_mp sub_temp Low Temp (↑ Resolution) High Temp (↑ Selectivity) main:f3->sub_temp sub_flow Lower Flow (↑ Efficiency) Higher Flow (↓ Run Time) main:f4->sub_flow

Caption: Key parameters influencing the HPLC separation of isomers.

References

addressing matrix effects in LC-MS analysis of Isomargaritene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Isomargaritene.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the LC-MS analysis of this compound?

A: In LC-MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest, this compound. These components can include proteins, lipids, salts, and other endogenous compounds. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2][3] This interference can significantly impact the accuracy, precision, and sensitivity of your quantitative results.[1][4] Essentially, the matrix can either decrease (suppress) or, less commonly, increase (enhance) the signal of this compound, leading to inaccurate measurements.[3]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A: A common method to assess matrix effects is the post-extraction spike method. This involves comparing the peak area of this compound in a standard solution prepared in a clean solvent to the peak area of this compound spiked into a blank matrix extract (a sample that does not contain the analyte). A significant difference between these two peak areas indicates the presence of matrix effects. A recovery value of less than 100% suggests ion suppression, while a value greater than 100% points to ion enhancement.[1]

Q3: What are the primary strategies to minimize or compensate for matrix effects?

A: There are several strategies that can be employed to address matrix effects in the LC-MS analysis of this compound. These can be broadly categorized as:

  • Sample Preparation: Implementing effective sample cleanup procedures is a crucial first step.[5] Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) can help remove interfering matrix components before analysis.[5][6]

  • Chromatographic Optimization: Modifying the liquid chromatography (LC) conditions can help separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient profile, or switching to a different type of chromatography column.[4]

  • Calibration Strategies: Employing appropriate calibration methods can compensate for matrix effects that cannot be eliminated through sample preparation or chromatography. The most effective methods include:

    • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is as similar as possible to the samples being analyzed.

    • Internal Standards: Using a compound (internal standard) that is chemically similar to this compound and adding it to all samples and standards. The ratio of the analyte signal to the internal standard signal is used for quantification, which can correct for signal variations.

    • Stable Isotope Dilution (SID): This is considered the gold standard for correcting matrix effects.[1] It involves using a stable isotope-labeled version of this compound as the internal standard. Since it has nearly identical chemical and physical properties to the unlabeled analyte, it co-elutes and experiences the same matrix effects, providing highly accurate correction.[7][8]

    • Standard Addition Method: This involves adding known amounts of an this compound standard to the actual samples and measuring the response.[4] This method is particularly useful when a blank matrix is not available.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor reproducibility of this compound peak areas in replicate injections of the same sample. Inconsistent matrix effects.Improve sample preparation to remove more interfering components. Consider using a stable isotope-labeled internal standard for more reliable normalization.
This compound recovery is significantly lower than 100% in spiked samples. Ion suppression due to co-eluting matrix components.Optimize chromatographic separation to resolve this compound from the interfering peaks. Enhance sample cleanup using techniques like SPE or LLE.
This compound recovery is unexpectedly high (greater than 100%) in spiked samples. Ion enhancement from matrix components.Similar to ion suppression, focus on improving chromatographic separation and sample cleanup to remove the enhancing compounds.
Calibration curve has a poor correlation coefficient (r²) when using standards prepared in solvent. Matrix effects are present in the samples but not in the clean standards.Switch to a matrix-matched calibration curve or use the standard addition method. The use of a stable isotope-labeled internal standard is highly recommended.

Detailed Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike
  • Prepare a Blank Matrix Extract: Process a sample matrix that is known to not contain this compound using your established sample preparation method.

  • Prepare a Standard Solution in Solvent: Prepare a solution of this compound in a clean solvent (e.g., methanol, acetonitrile) at a known concentration.

  • Spike the Blank Matrix Extract: Add a small volume of the this compound standard solution to the blank matrix extract. The final concentration should be within the linear range of your assay.

  • Analyze the Samples: Inject and analyze the following three samples via LC-MS:

    • Sample A: The standard solution of this compound in clean solvent.

    • Sample B: The blank matrix extract spiked with this compound.

    • Sample C: The blank matrix extract (to confirm it is free of this compound).

  • Calculate the Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Sample B / Peak Area in Sample A) * 100

    • A value close to 100% indicates minimal matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Protocol 2: Standard Addition Method for Quantification of this compound
  • Sample Aliquoting: Divide a single sample into at least four aliquots (one for the unknown and three for spiking).

  • Spiking:

    • Leave the first aliquot un-spiked.

    • To the other three aliquots, add known, increasing amounts of an this compound standard solution. The concentrations of the spikes should be chosen to bracket the expected concentration of this compound in the sample.

  • Sample Processing: Process all four aliquots using your standard sample preparation method.

  • LC-MS Analysis: Analyze all four prepared samples.

  • Data Analysis:

    • Plot the peak area of this compound (y-axis) against the concentration of the added standard (x-axis).

    • Perform a linear regression on the data points.

    • The absolute value of the x-intercept of the regression line corresponds to the concentration of this compound in the original, un-spiked sample.

Visualizations

cluster_workflow Troubleshooting Workflow for Matrix Effects Start Inconsistent this compound Signal Assess Assess Matrix Effect (Post-Extraction Spike) Start->Assess Result Matrix Effect Present? Assess->Result Optimize Optimize Sample Prep (SPE, LLE) Result->Optimize Yes End Reliable Quantification Result->End No Chrom Improve Chromatographic Separation Optimize->Chrom Calibrate Implement Advanced Calibration Strategy Chrom->Calibrate SID Stable Isotope Dilution (Ideal) Calibrate->SID StdAdd Standard Addition Calibrate->StdAdd MatrixMatch Matrix-Matched Calibration Calibrate->MatrixMatch SID->End StdAdd->End MatrixMatch->End

Caption: A workflow for identifying and mitigating matrix effects in LC-MS analysis.

cluster_pathway Ionization Process and Matrix Interference Analyte This compound ESI Electrospray Ionization Source Analyte->ESI Matrix Matrix Components (Lipids, Salts, etc.) Matrix->ESI Droplets Charged Droplets Matrix->Droplets Alters Droplet Properties GasPhase Gas Phase Ions Matrix->GasPhase Competes for Charge/ Neutralizes Analyte Ions ESI->Droplets Droplets->GasPhase Desolvation MS Mass Spectrometer Detector GasPhase->MS Signal Analyte Signal MS->Signal

Caption: The impact of matrix components on the ionization of this compound.

References

Technical Support Center: Isopimaradiene Isolation and Yield Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The compound "Isomargaritene" is not found in the scientific literature. Based on the chemical context of your query, this technical guide addresses the challenges associated with Isopimaradiene , a naturally occurring diterpene with a similar name that presents low abundance issues for researchers.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isopimaradiene.

Frequently Asked Questions (FAQs)

Q1: What is Isopimaradiene and why is it difficult to source?

Isopimaradiene is a diterpene natural product found in various plant species, notably in the genus Pinus (e.g., Pinus densiflora), as well as in some fungi.[1] Its low abundance in these natural sources presents a significant challenge for extraction and purification, hindering further research into its potential therapeutic applications.

Q2: What are the primary methods for extracting Isopimaradiene from natural sources?

The most common methods for extracting Isopimaradiene are solvent-based extractions. These include:

  • Maceration: Soaking the dried and powdered plant material in a solvent like ethanol (B145695) at room temperature.

  • Soxhlet Extraction: A continuous extraction method using a specialized apparatus and solvent, which is more exhaustive than maceration.[2]

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, often leading to higher yields and shorter extraction times.

  • Supercritical Fluid Extraction (SFE): Employs supercritical fluids, such as CO2, as the extraction solvent. This method is known for its selectivity and for producing high-purity extracts.

Q3: How can I improve the yield of Isopimaradiene from my natural source extractions?

Several strategies can be employed to enhance the yield of Isopimaradiene:

  • Source Selection: The concentration of diterpenes can vary significantly between different species and even within the same species depending on geographical location, season of harvest, and plant part used.

  • Elicitation: In the context of plant or fungal cultures, the introduction of elicitors (stress-inducing molecules) can stimulate the secondary metabolic pathways, leading to increased production of diterpenes.

  • Precursor Feeding: Supplying the biosynthetic pathway with precursors can sometimes boost the production of the target compound.

  • Metabolic Engineering: For production in microbial systems (e.g., yeast or E. coli), genetically modifying the host to upregulate the relevant biosynthetic pathways can significantly increase yields.

Q4: Are there alternatives to extraction from natural sources for obtaining Isopimaradiene?

Yes, due to the challenges of low natural abundance, researchers are exploring alternative sourcing methods:

  • Chemical Synthesis: While complex, total or partial chemical synthesis of Isopimaradiene is a viable option for obtaining pure material.

  • Biotechnological Production: Genetically engineered microorganisms, such as E. coli and Saccharomyces cerevisiae (yeast), can be programmed to produce Isopimaradiene through the introduction of the necessary biosynthetic genes. This approach offers the potential for scalable and sustainable production.

Troubleshooting Guides

Issue 1: Low Yield of Crude Extract
Potential Cause Troubleshooting Step
Inefficient Cell Lysis Ensure plant or fungal material is thoroughly dried and finely ground to maximize surface area for solvent penetration.
Inappropriate Solvent Choice Isopimaradiene is a relatively nonpolar compound. Ensure the solvent polarity matches that of the target compound. Hexane (B92381) or ethyl acetate (B1210297) are often good choices for the final extraction steps.
Insufficient Extraction Time or Temperature For maceration, ensure adequate soaking time (48-72 hours is common). For Soxhlet extraction, ensure the process runs for a sufficient number of cycles (typically 6-8 hours).[2] For UAE and SFE, optimize the time and temperature parameters.
Degradation of Isopimaradiene Avoid excessive heat during extraction and solvent evaporation, as diterpenes can be thermolabile. Use a rotary evaporator at temperatures not exceeding 45-50°C.[2]
Improper Storage of Source Material Store dried plant or fungal material in a cool, dark, and dry place to prevent degradation of secondary metabolites.
Issue 2: Poor Purity of Isolated Isopimaradiene
Potential Cause Troubleshooting Step
Co-extraction of Impurities The initial crude extract will contain a complex mixture of compounds. Employ a multi-step purification strategy.
Ineffective Chromatographic Separation Optimize your column chromatography parameters. This includes the choice of stationary phase (silica gel is common), the solvent system (gradient elution from nonpolar to polar is typical), and the fraction collection size.
Presence of Isomers Isopimaradiene has several isomers that can be difficult to separate. High-resolution chromatography, such as preparative HPLC, may be necessary for complete separation.
Contamination from Labware or Solvents Ensure all glassware is scrupulously clean and use high-purity solvents to avoid introducing contaminants.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for Isopimaradiene in the public domain, the following tables present representative data for diterpene yields from various sources and by different methods to serve as a benchmark.

Table 1: Diterpene Yield from Natural Sources

Source Compound Class Extraction Method Yield Reference
Pinus densifloraDiterpenesNot specifiedNot specified[1]
Fungal Culture (Ilyonectria robusta)Isopimarane DiterpenesEthyl Acetate Extraction169.1 g crude extract from 8 L culture[3][4]
Coffee BeansDiterpene EstersReactive KOH Extraction740 mg/100g (roasted beans)[5]

Table 2: Yield Enhancement through Biotechnological Production

Host Organism Target Compound Engineering Strategy Titer Reference
E. coliTaxadien-5α-yl-acetate (a diterpene)Metabolic pathway engineering10.9 mg/L[6]
S. cerevisiaeLinalool (a monoterpenoid)Isopentenol utilization pathwayNot specified[6]

Experimental Protocols

Protocol 1: Extraction and Initial Purification of Isopimaradiene from Plant Material
  • Preparation of Plant Material:

    • Dry the plant material (e.g., needles or bark of Pinus species) at room temperature or in an oven at a temperature not exceeding 40°C.

    • Grind the dried material into a fine powder using a mechanical grinder.

  • Solvent Extraction:

    • Maceration: Soak the powdered plant material in 95% ethanol (10:1 solvent-to-sample ratio, v/w) for 48-72 hours at room temperature, with occasional agitation. Repeat the extraction three times with fresh solvent.[2]

    • Soxhlet Extraction (Alternative): Place the powdered material in a thimble in a Soxhlet apparatus and extract with ethanol for 6-8 hours.[2]

  • Solvent Evaporation:

    • Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.[2]

  • Solvent-Solvent Partitioning:

    • Suspend the crude extract in a 9:1 (v/v) mixture of water and ethanol.

    • Perform a liquid-liquid extraction with hexane to remove highly nonpolar compounds like fats and waxes. Discard the hexane layer.

    • Subsequently, extract the aqueous ethanolic fraction three times with ethyl acetate. The ethyl acetate fractions will contain the diterpenes.[2]

    • Combine the ethyl acetate fractions and evaporate the solvent to yield a crude diterpene-rich extract.

Protocol 2: Silica (B1680970) Gel Column Chromatography for Diterpene Fractionation
  • Column Packing:

    • Prepare a slurry of silica gel (60-120 mesh) in a nonpolar solvent (e.g., hexane).

    • Pour the slurry into a glass column and allow it to settle, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude diterpene-rich extract in a minimal amount of the initial elution solvent.

    • Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate.

    • Carefully load the dried, extract-adsorbed silica gel onto the top of the column.

  • Elution:

    • Begin elution with a nonpolar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or acetone) in a stepwise or gradient manner (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).[2]

  • Fraction Collection and Monitoring:

    • Collect fractions of a suitable volume (e.g., 20-50 mL).[2]

    • Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 8:2 petroleum ether:acetone).[2]

    • Combine fractions that show a similar TLC profile and contain the compound of interest.

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC) for Final Purification
  • Sample Preparation:

    • Dissolve the enriched fraction from column chromatography in a minimal amount of the initial HPLC mobile phase.

    • Filter the sample through a 0.45 µm syringe filter.[2]

  • HPLC Conditions:

    • Column: Preparative reverse-phase C18 column (e.g., 10 µm particle size, 250 x 20 mm).[2]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (e.g., starting with 70% acetonitrile and increasing to 100% over 30 minutes).[2]

    • Flow Rate: 5-10 mL/min for a preparative column.[2]

    • Detection: UV detection at a low wavelength (e.g., 210 nm), as diterpenes without strong chromophores have low UV absorbance.[2]

  • Fraction Collection:

    • Collect the peak corresponding to the retention time of Isopimaradiene.

  • Purity Analysis:

    • Confirm the purity of the collected fraction using analytical HPLC-UV and verify the identity using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Visualizations

Isopimaradiene_Extraction_Workflow Start Dried & Powdered Natural Source Extraction Solvent Extraction (Maceration or Soxhlet) Start->Extraction Evaporation Solvent Evaporation (Rotary Evaporator) Extraction->Evaporation Partitioning Solvent-Solvent Partitioning (Hexane/Ethyl Acetate) Evaporation->Partitioning ColumnChrom Silica Gel Column Chromatography Partitioning->ColumnChrom PrepHPLC Preparative HPLC ColumnChrom->PrepHPLC Analysis Purity & Identity Confirmation (HPLC, GC-MS, NMR) PrepHPLC->Analysis FinalProduct Pure Isopimaradiene Analysis->FinalProduct

Caption: General workflow for the extraction and purification of Isopimaradiene.

Diterpene_Biosynthesis_Pathway cluster_MEP MEP Pathway (Plastids) cluster_MVA MVA Pathway (Cytosol) Pyruvate_G3P Pyruvate + G3P DXP DXP Pyruvate_G3P->DXP DXS MEP MEP DXP->MEP DXR IPP_DMAPP_MEP IPP + DMAPP MEP->IPP_DMAPP_MEP GGPP Geranylgeranyl Diphosphate (GGPP) IPP_DMAPP_MEP->GGPP AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMGS Mevalonate Mevalonate HMGCoA->Mevalonate HMGR IPP_DMAPP_MVA IPP + DMAPP Mevalonate->IPP_DMAPP_MVA IPP_DMAPP_MVA->GGPP Diterpene_Synthase Diterpene Synthase GGPP->Diterpene_Synthase Isopimaradiene Isopimaradiene Diterpene_Synthase->Isopimaradiene

Caption: Simplified biosynthetic pathway of diterpenes, including Isopimaradiene.

References

Technical Support Center: Enhancing Isomargaritene Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Isomargaritene in bioassay development.

Troubleshooting Guide: this compound Solubility Issues

Researchers may encounter several common issues when preparing this compound for bioassays. This guide provides systematic steps to identify and resolve these problems.

Problem: this compound precipitates out of solution upon addition to aqueous buffer or cell culture media.

Potential Cause Troubleshooting Steps Expected Outcome
High final concentration of this compound 1. Decrease the final concentration: Perform a dose-response experiment to determine the lowest effective concentration. 2. Serial Dilution Optimization: Prepare intermediate dilutions in a co-solvent/buffer mixture before the final dilution into the assay medium.[1]This compound remains in solution at the effective concentration.
Inappropriate solvent for stock solution 1. Select a suitable organic solvent: Use high-purity, anhydrous Dimethyl Sulfoxide (DMSO) or ethanol (B145695) to prepare a concentrated stock solution (e.g., 10-20 mM).[2] 2. Ensure complete dissolution: Vortex or gently warm the stock solution to ensure all solid this compound has dissolved.A clear, high-concentration stock solution is formed.
Low aqueous solubility of this compound 1. Use of co-solvents: Maintain a low percentage of the organic solvent from the stock solution in the final assay medium (typically ≤1% DMSO, ≤0.5% ethanol) to aid solubility.[3][4][5] 2. Incorporate solubilizing agents: Consider the use of cyclodextrins (e.g., β-cyclodextrin) or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) at low, non-toxic concentrations.[6][7]Improved solubility of this compound in the final aqueous solution.
pH of the buffer/media 1. Assess pH-dependent solubility: Determine the solubility of this compound at different pH values if its chemical structure suggests ionizable groups. 2. Adjust buffer pH: If solubility is higher at a specific pH that is compatible with the assay, adjust the buffer accordingly.Enhanced solubility by optimizing the pH of the assay medium.
Temperature effects 1. Equilibrate solutions: Ensure all solutions, including the this compound stock, buffer, and media, are at the same temperature before mixing.[8] 2. Gentle warming: If precipitation occurs upon cooling, gentle warming of the final solution might help, but ensure the temperature does not affect protein or cell viability.Prevention of precipitation due to temperature fluctuations.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for preparing an this compound stock solution?

A1: For initial trials, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds for in vitro bioassays.[2][9] Ethanol can be an alternative, but it is generally more cytotoxic to cells.[3][5]

Q2: My this compound, dissolved in DMSO, precipitates when added to my cell culture medium. What should I do?

A2: This is a frequent challenge. Here are a few steps to address it:

  • Reduce the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5% (v/v), as higher concentrations can be toxic to cells and can also cause the compound to precipitate when the solvent is diluted.[3][5]

  • Optimize the dilution method: Instead of adding the DMSO stock directly to the full volume of media, try a serial dilution approach. First, dilute the stock into a smaller volume of media, vortex gently, and then add this intermediate dilution to the final volume.

  • Use a carrier protein: If your assay conditions permit, adding a small amount of a carrier protein, such as bovine serum albumin (BSA), to the medium can help to keep hydrophobic compounds in solution.

Q3: Are there alternatives to organic solvents for solubilizing this compound?

A3: Yes, several alternative methods can be employed to enhance the aqueous solubility of hydrophobic compounds like this compound:

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their solubility in water.[7]

  • Surfactants/Detergents: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent water solubility.[6] It is crucial to use these at concentrations below their critical micelle concentration and to verify their compatibility with the specific bioassay.

  • Lipid-based formulations: For in vivo studies, or some specific in vitro models, formulating this compound into liposomes or nanoemulsions can be an effective strategy.

Q4: How should I properly store my this compound stock solution?

A4: To maintain the stability and integrity of your this compound stock solution:

  • Aliquot: Divide the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.[2]

  • Storage Temperature: Store the aliquots at -20°C or -80°C.

  • Protect from Light: If this compound is light-sensitive, store the aliquots in amber vials or wrapped in foil.

Experimental Protocols

Protocol for Preparation of this compound Working Solution using DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 592.55 g/mol ) and its subsequent dilution for a cell-based assay.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

  • Cell culture medium

Procedure:

  • Preparation of 10 mM Stock Solution: a. Weigh out 5.93 mg of this compound powder and transfer it to a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex the solution until the this compound powder is completely dissolved. Visually inspect the solution to ensure there are no solid particles. d. Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. e. Store the aliquots at -20°C or -80°C, protected from light.

  • Preparation of Working Solutions for Cell-Based Assay (Example for a final concentration of 10 µM): a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of cell culture medium to get a 100 µM solution (the DMSO concentration will be 1%). Mix gently by pipetting. c. Prepare the final working solution by adding 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium to achieve a final concentration of 10 µM this compound. The final DMSO concentration in this working solution will be 0.1%. d. Use this final working solution to treat the cells. Always include a vehicle control with the same final concentration of DMSO (0.1% in this case) but without this compound.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Bioassay weigh Weigh this compound dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex aliquot Aliquot & Store at -80°C vortex->aliquot thaw Thaw Aliquot aliquot->thaw intermediate Intermediate Dilution in Media thaw->intermediate final Final Dilution in Media intermediate->final treat Treat Cells final->treat incubate Incubate treat->incubate measure Measure Response incubate->measure

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB activates TranscriptionFactor Transcription Factor (Inactive) KinaseB->TranscriptionFactor phosphorylates ActiveTF Transcription Factor (Active) TranscriptionFactor->ActiveTF Gene Target Gene ActiveTF->Gene binds to promoter Response Cellular Response Gene->Response leads to

References

Technical Support Center: Scaling Up Isomargaritene Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies for scaling up the isolation of Isomargaritene. The information is presented in a question-and-answer format to directly address potential challenges and provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the natural source of this compound and what are the initial steps for large-scale extraction?

A1: this compound is a flavonoid C-glycoside naturally found in the roots of Gentiana macrophylla. For large-scale extraction, the initial step involves processing a significant quantity of the dried and powdered roots of this plant.[1][2][3] A common and effective method for large-scale extraction is solvent extraction, typically using aqueous ethanol (B145695).[3][4] The choice of solvent and extraction conditions is critical for maximizing the yield of this compound while minimizing the co-extraction of undesirable compounds.

Q2: What are the primary challenges when scaling up this compound isolation from Gentiana macrophylla?

A2: Scaling up the isolation of this compound presents several challenges:

  • Complex Phytochemical Matrix: Gentiana macrophylla roots contain a wide array of compounds, including other flavonoids, iridoids (like gentiopicroside (B1671439) and swertiamarin), and polysaccharides, which can interfere with the isolation of this compound.[2][4]

  • Co-elution of Structurally Similar Compounds: The presence of other structurally similar flavonoid glycosides can lead to difficulties in separation, requiring high-resolution purification techniques.

  • Solvent Volume and Handling: Large-scale extraction necessitates handling substantial volumes of solvents, which raises safety and cost considerations.

  • Maintaining Yield and Purity: Achieving consistent high yield and purity at a larger scale can be challenging and requires careful optimization of each step of the purification process.

Q3: Which chromatography techniques are most suitable for large-scale purification of this compound?

A3: For large-scale purification of this compound, a multi-step chromatographic approach is generally recommended.

  • Macroporous Resin Chromatography: This is an excellent initial step for enriching the flavonoid fraction from the crude extract and removing more polar impurities like sugars and some iridoids.

  • High-Performance Countercurrent Chromatography (HPCCC): HPCCC is a highly effective technique for separating complex mixtures of natural products on a preparative scale. It avoids the use of solid stationary phases, reducing the risk of irreversible adsorption of the target compound.[4]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is often used as a final polishing step to achieve high purity of the isolated this compound. Reversed-phase columns (e.g., C18) are commonly employed for the separation of flavonoid glycosides.

Troubleshooting Guides

This section provides solutions to common problems encountered during the scaling up of this compound isolation.

Problem Potential Cause(s) Troubleshooting Steps
Low Yield of this compound in Crude Extract 1. Inefficient extraction from the plant material.2. Degradation of this compound during extraction.1. Optimize the ethanol concentration in the extraction solvent (typically 60-80%).2. Increase the extraction time or perform multiple extraction cycles.[4]3. Consider using advanced extraction techniques like ultrasound-assisted or microwave-assisted extraction to improve efficiency.[5]4. Avoid excessive heat during extraction and concentration to prevent degradation.
Poor Separation in Macroporous Resin Chromatography 1. Inappropriate resin type.2. Suboptimal loading and elution conditions.1. Select a resin with appropriate polarity for flavonoid glycosides (e.g., HPD-300).[4]2. Optimize the flow rate during sample loading to ensure adequate binding.3. Develop a stepwise elution gradient with increasing concentrations of ethanol to effectively separate compounds with different polarities.
Co-elution of Impurities with this compound in HPCCC/Prep-HPLC 1. The chosen solvent system lacks the necessary selectivity.2. The chromatographic column is overloaded.1. For HPCCC, systematically screen different two-phase solvent systems to find one with optimal partition coefficients (K values) for this compound and the main impurities.[4]2. For Prep-HPLC, adjust the mobile phase composition (e.g., the ratio of organic solvent to water and the type of acid modifier) to improve resolution.3. Reduce the sample load on the column to prevent peak broadening and overlap.
Precipitation of Sample During Solvent Exchange or Concentration 1. This compound has limited solubility in the new solvent.2. The concentration of the compound exceeds its solubility limit.1. Ensure a gradual solvent exchange to prevent sudden changes in polarity.2. Keep the solution warm (if the compound is heat-stable) to increase solubility.3. Avoid over-concentration of the fractions.
High Backpressure in Prep-HPLC Column 1. Particulate matter from the sample or solvents.2. Precipitation of the sample on the column frit or head.1. Filter all samples and mobile phases through a 0.45 µm filter before use.2. Use a guard column to protect the main preparative column.3. If precipitation is suspected, wash the column with a strong solvent (e.g., isopropanol (B130326) or methanol) in the reverse direction.

Experimental Protocols

Protocol 1: Large-Scale Extraction of this compound from Gentiana macrophylla
  • Material Preparation: Start with 10 kg of dried and coarsely powdered roots of Gentiana macrophylla.

  • Extraction:

    • Macerate the powdered root material in 100 L of 70% aqueous ethanol at room temperature for 24 hours with occasional stirring.

    • Filter the extract and repeat the extraction process on the plant residue two more times with fresh solvent.

    • Combine the filtrates.

  • Concentration: Concentrate the combined extract under reduced pressure at a temperature not exceeding 50 °C to obtain a crude extract.

Protocol 2: Enrichment of Flavonoid Glycosides using Macroporous Resin Chromatography
  • Sample Preparation: Dissolve the crude extract in deionized water to a concentration of approximately 50 mg/mL.

  • Column Packing and Equilibration: Pack a column with HPD-300 macroporous resin and equilibrate it with deionized water.

  • Sample Loading: Load the prepared sample solution onto the column at a flow rate of 2 bed volumes (BV)/hour.

  • Washing: Wash the column with 3 BV of deionized water to remove highly polar compounds.

  • Elution:

    • Elute the column stepwise with 20%, 40%, 60%, and 80% aqueous ethanol (3 BV each).

    • Collect fractions and analyze them by TLC or HPLC to identify the fractions containing this compound (expected to elute in the 40-60% ethanol fractions).

  • Concentration: Combine the this compound-rich fractions and concentrate under reduced pressure.

Protocol 3: Purification of this compound by High-Performance Countercurrent Chromatography (HPCCC)
  • Solvent System Selection: A suitable two-phase solvent system, for example, n-butanol-ethyl acetate-water (e.g., in a ratio of 4:1:5 v/v/v), should be selected based on the partition coefficient (K) of this compound.

  • HPCCC Operation:

    • Fill the column with the stationary phase.

    • Pump the mobile phase at a specific flow rate until hydrodynamic equilibrium is reached.

    • Dissolve the enriched fraction from the macroporous resin step in the mobile phase and inject it into the column.

    • Continuously monitor the effluent with a UV detector.

  • Fraction Collection: Collect fractions based on the chromatogram peaks.

  • Analysis and Pooling: Analyze the collected fractions by HPLC to identify those containing pure this compound. Pool the pure fractions and concentrate them.

Visualizations

Experimental_Workflow Start Dried Gentiana macrophylla Roots Extraction Solvent Extraction (70% Ethanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Macroporous_Resin Macroporous Resin Chromatography Crude_Extract->Macroporous_Resin Enriched_Fraction Enriched this compound Fraction Macroporous_Resin->Enriched_Fraction HPCCC HPCCC Purification Enriched_Fraction->HPCCC Pure_this compound Pure this compound HPCCC->Pure_this compound

Caption: Workflow for the scaled-up isolation of this compound.

Troubleshooting_Logic Start Low Final Yield? Check_Extraction Analyze Extraction Residue for this compound Start->Check_Extraction Yes Check_Fractions Analyze Discarded Fractions from all Chromatography Steps Start->Check_Fractions Yes Degradation Check for Degradation (HPLC-MS of intermediate steps) Start->Degradation Yes Optimize_Extraction Optimize Extraction (Solvent, Time, Method) Check_Extraction->Optimize_Extraction High Content Optimize_Chromatography Optimize Chromatography (Resin, Solvents, Gradient) Check_Fractions->Optimize_Chromatography High Content Adjust_Conditions Modify pH, Temperature, or light exposure Degradation->Adjust_Conditions Degradation Products Detected

Caption: A logical approach to troubleshooting low yield issues.

References

Validation & Comparative

Isomargaritene: A Comparative Analysis with Known Flavonoids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 11, 2025 – In the ever-evolving landscape of drug discovery and development, flavonoids have emerged as a promising class of natural compounds with a wide array of therapeutic properties. This guide provides a comparative analysis of Isomargaritene against other well-known flavonoids, focusing on their antioxidant and anti-inflammatory activities. This document is intended for researchers, scientists, and drug development professionals to offer an objective comparison supported by experimental data and detailed methodologies.

Introduction to this compound

This compound (CAS No. 64271-11-0) is a flavonoid that has been identified in sources such as the kumquat fruit (Fortunella margarita or Citrus japonica).[1][2][3][4][5][6][7][8][9] Despite its identification, a comprehensive review of the scientific literature reveals a significant gap in experimental data regarding its specific biological activities. As of this publication, no quantitative studies on the antioxidant or anti-inflammatory properties of isolated this compound have been found. Therefore, this guide will present a comparative framework using well-characterized flavonoids to highlight the methodologies and data types essential for evaluating such compounds, and to provide a benchmark against which this compound could be compared in future studies.

Comparative Analysis of Antioxidant Activity

Antioxidant activity is a key therapeutic indicator for flavonoids, often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Oxygen Radical Absorbance Capacity (ORAC) assay. These tests measure a compound's ability to neutralize free radicals, which are implicated in numerous disease pathologies.

Table 1: Comparison of Antioxidant Activity of Selected Flavonoids
FlavonoidDPPH IC50 (µM)ORAC Value (µmol TE/µmol)Source(s)
This compound Data Not Available Data Not Available
Quercetin~5-15~2.5-4.5[10]
Luteolin~10-25~2.0-3.5[11]
Apigenin>100~1.0-2.0[12]
Epicatechin~15-30~3.0-5.0[10]

Note: The values presented are approximate ranges compiled from various studies and can vary based on specific experimental conditions.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory effects of flavonoids are often attributed to their ability to modulate key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, and to inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Table 2: Comparison of Anti-inflammatory Activity of Selected Flavonoids
FlavonoidInhibition of NF-κB Activation (IC50, µM)Inhibition of TNF-α Production (IC50, µM)Source(s)
This compound Data Not Available Data Not Available
Quercetin~5-20~1-10[12]
Luteolin~1-10~0.5-5[11]
Apigenin~10-50~5-25[12]
Genistein~5-15~2-10[12]

Note: The values presented are approximate ranges compiled from various studies and can vary based on the cell type and stimulus used.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of the biological activity of flavonoids.

DPPH Radical Scavenging Assay

This assay spectrophotometrically measures the scavenging of the DPPH radical.

Protocol:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare various concentrations of the test flavonoid in a suitable solvent.

  • Add 100 µL of the flavonoid solution to 100 µL of the DPPH solution in a 96-well plate.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

Inhibition of NF-κB Activation Assay

This assay typically uses a reporter gene system in a cell line to measure the transcriptional activity of NF-κB.

Protocol:

  • Culture cells (e.g., HEK293T) stably transfected with an NF-κB luciferase reporter construct.

  • Pre-treat the cells with various concentrations of the test flavonoid for 1-2 hours.

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Normalize luciferase activity to a control (e.g., total protein concentration).

  • Calculate the percentage of inhibition of NF-κB activation and determine the IC50 value.

Measurement of Cytokine Inhibition

The inhibition of pro-inflammatory cytokine production is commonly measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

  • Culture immune cells (e.g., RAW 264.7 macrophages).

  • Pre-treat the cells with various concentrations of the test flavonoid for 1-2 hours.

  • Stimulate the cells with an inflammatory agent (e.g., Lipopolysaccharide - LPS) for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of the target cytokine (e.g., TNF-α, IL-6) in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of cytokine production and determine the IC50 value.

Visualizing Key Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

experimental_workflow cluster_antioxidant Antioxidant Activity Assessment cluster_anti_inflammatory Anti-inflammatory Activity Assessment cluster_data Data Analysis & Comparison DPPH DPPH Assay ORAC ORAC Assay Data_Analysis_A Antioxidant Profile DPPH->Data_Analysis_A IC50 Calculation ORAC->Data_Analysis_A TEAC Value NfKb NF-κB Inhibition Assay Cytokine Cytokine Production Assay Data_Analysis_I Anti-inflammatory Profile NfKb->Data_Analysis_I IC50 Calculation Cytokine->Data_Analysis_I IC50 Calculation Flavonoid Test Flavonoid (e.g., this compound) Flavonoid->DPPH Flavonoid->ORAC Flavonoid->NfKb Flavonoid->Cytokine nfkb_pathway Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes activates transcription of Flavonoids Flavonoids (e.g., Quercetin, Luteolin) Flavonoids->IKK inhibit Flavonoids->NFkB inhibit translocation

References

A Comparative Analysis of Squalene from Diverse Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of raw materials is a critical step that influences the efficacy and safety of the final product. Squalene (B77637), a natural triterpenoid (B12794562) of significant interest for its antioxidant, anti-inflammatory, and adjuvant properties, is sourced from a variety of natural origins, primarily shark liver, olive oil, and amaranth (B1665344) oil. This guide provides a comparative analysis of squalene from these sources, focusing on yield, purity, extraction methodologies, and reported biological activities to inform sourcing decisions.

This analysis reveals that while the biological activity is inherent to the squalene molecule, the source significantly impacts the yield, purity, and the extraction and purification processes. Amaranth oil stands out as a high-yield plant-based source, offering a sustainable alternative to traditional shark liver oil.

Quantitative Comparison of Squalene from Different Sources

The concentration and achievable purity of squalene vary considerably depending on the natural source and the extraction and purification methods employed. Shark liver oil has historically been the primary source due to its high squalene content. However, ethical and sustainability concerns have driven the exploration of plant-based alternatives, with amaranth and olive oil being the most promising.

SourceSqualene Content in Crude OilTypical Purity of Commercial ProductKey Extraction Methods
Shark Liver Oil 40-79%Up to 99.9%Molecular Distillation, Hydrogenation
Amaranth Oil 4.6 - 8%Up to 98%Supercritical CO2 Extraction, Solvent Extraction, Column Chromatography
Olive Oil 0.2 - 0.75%Around 97.5%Molecular Distillation of Deodorizer Distillates, Solvent Extraction

Performance and Biological Activity

Squalene's biological activities, including its antioxidant and anti-inflammatory effects, are attributed to its unique molecular structure.[1][2] As a precursor to sterols, it plays a role in various physiological processes.[3] While the fundamental biological properties are consistent regardless of the source, the purity of the squalene preparation is paramount for its performance in pharmaceutical and cosmetic applications.

Currently, direct comparative studies on the biological performance of squalene from different origins are limited in publicly available research. However, the scientific consensus is that highly purified squalene will exhibit comparable biological activity irrespective of its source. For instance, a study on a plant-based squalene, PhytoSquene®, demonstrated that its physical and chemical attributes match those of animal-derived squalene, suggesting comparable performance in applications like vaccine adjuvants.[4] The primary differentiators between squalene from various sources are therefore yield, purity, sustainability, and the presence of potential impurities.

Plant-derived squalene is often favored in the cosmetic and pharmaceutical industries due to its odorless and colorless nature, and the absence of harmful substances that can sometimes be found in squalene from marine sources.[5]

Experimental Protocols

The methodologies for extracting and purifying squalene are tailored to the specific source material. Below are generalized protocols for key extraction and analysis techniques.

Extraction of Squalene from Amaranth Oil via Supercritical CO2 Extraction

Supercritical fluid extraction (SFE) with CO2 is a green and efficient method for obtaining high-purity squalene from amaranth oil.

  • Sample Preparation: Amaranth seeds are cleaned, dried, and ground to a fine powder.

  • Extraction: The powdered seeds are packed into an extraction vessel. Supercritical CO2 is then passed through the vessel at a controlled temperature (e.g., 40-60°C) and pressure (e.g., 200-400 bar).

  • Separation: The squalene-rich extract is separated from the CO2 by depressurization in a separator vessel.

  • Purification: The crude extract can be further purified using techniques like molecular distillation or chromatography to achieve higher purity.

Purification of Squalene from Shark Liver Oil via Molecular Distillation

Molecular distillation is a common method for purifying squalene from the high-concentration lipid mixture of shark liver oil.

  • Saponification: The crude shark liver oil is first saponified to convert fatty acid triglycerides into soaps, which can be separated from the unsaponifiable matter containing squalene.

  • Extraction of Unsaponifiable Matter: The unsaponifiable fraction is extracted using a suitable solvent like hexane.

  • Molecular Distillation: The extracted unsaponifiable matter is subjected to high vacuum and elevated temperature in a molecular still. Due to its lower boiling point compared to other components, squalene evaporates and is collected on a cooled surface.

Quantification of Squalene using Gas Chromatography (GC)

Gas chromatography is a standard analytical technique for determining the purity and concentration of squalene.

  • Sample Preparation: A known amount of the squalene sample is dissolved in a suitable solvent (e.g., hexane). An internal standard may be added for accurate quantification.

  • Injection: A small volume of the prepared sample is injected into the gas chromatograph.

  • Separation: The sample is vaporized and carried by an inert gas through a capillary column. Squalene is separated from other components based on its boiling point and interaction with the stationary phase of the column.

  • Detection and Quantification: A detector (e.g., Flame Ionization Detector - FID) measures the amount of squalene as it elutes from the column. The concentration is determined by comparing the peak area of squalene to that of a known standard.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow for squalene extraction and a simplified representation of its antioxidant signaling pathway.

Experimental_Workflow cluster_source Source Material cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis cluster_product Final Product Source Natural Source (e.g., Amaranth Seeds) Extraction Extraction (e.g., Supercritical CO2) Source->Extraction Purification Purification (e.g., Molecular Distillation) Extraction->Purification Analysis Analysis (e.g., GC/HPLC) Purification->Analysis Product High-Purity Squalene Analysis->Product

Generalized workflow for squalene extraction and purification.

Squalene_Antioxidant_Pathway ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage causes Neutralization Neutralization ROS->Neutralization Squalene Squalene Squalene->Neutralization Neutralization->Cellular_Damage prevents

Simplified diagram of squalene's antioxidant action.

References

Cross-Validation of Analytical Methods for Isomargaritene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methodologies applicable to the quantification of Isomargaritene, a tetraterpenoid of interest in various research and development sectors. Due to the limited availability of direct comparative studies on this compound, this guide draws upon established and validated methods for structurally similar compounds, namely carotenoids and other tetraterpenoids. The principles and experimental data presented herein offer a robust framework for selecting and validating an appropriate analytical method for this compound.

The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection between these methods often depends on the sample matrix, the required sensitivity, and the desired throughput.

Data Summary: Performance of Analytical Methods

The following table summarizes typical performance parameters for HPLC and GC-MS methods based on data from analogous tetraterpenoid and carotenoid analyses. These values can serve as a benchmark for the cross-validation of a method for this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) >0.999[1]>0.99
Limit of Detection (LOD) 5 - 20 ng/mL[1][2]0.1 - 1 ng/mL
Limit of Quantification (LOQ) 20 - 65 ng/mL[2]0.5 - 5 ng/mL
Accuracy (Recovery %) 83 - 107%[3]75 - 103%[4]
Precision (RSD %) < 5%[3]< 15%[4]
Primary Analytes Non-volatile and thermally labile tetraterpenoidsVolatile and semi-volatile terpenes and terpenoids
Sample Preparation Liquid-liquid or solid-phase extractionLiquid injection, headspace, or solid-phase microextraction (SPME)

Experimental Workflows and Logical Relationships

The cross-validation of analytical methods is a critical process to ensure the reliability, accuracy, and reproducibility of results. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods, such as HPLC and GC-MS.

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods cluster_0 Method A (e.g., HPLC) cluster_1 Method B (e.g., GC-MS) A_prep Sample Preparation A_analysis HPLC Analysis A_prep->A_analysis A_data Data Acquisition & Processing A_analysis->A_data Comparison Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) A_data->Comparison B_prep Sample Preparation B_analysis GC-MS Analysis B_prep->B_analysis B_data Data Acquisition & Processing B_analysis->B_data B_data->Comparison Sample Reference Standard & Sample Aliquots Sample->A_prep Sample->B_prep Validation Method Validation Complete Comparison->Validation Results are equivalent

Caption: Workflow for the cross-validation of two analytical methods.

Key Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide, which can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method for Tetraterpenoids

This protocol is based on established methods for carotenoid analysis and is suitable for non-volatile tetraterpenoids like this compound.[1][2][3]

  • Instrumentation: HPLC system with a photodiode array (PDA) or UV-Vis detector.

  • Column: C18 or C30 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is often employed. A typical gradient might start with a mixture of methanol, methyl tert-butyl ether (MTBE), and water, gradually increasing the proportion of MTBE to elute the non-polar tetraterpenoids.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The optimal wavelength for this compound should be determined by UV-Vis spectroscopy. For many carotenoids, detection is performed between 450-480 nm.

  • Sample Preparation:

    • Homogenize the sample.

    • Perform a liquid-liquid extraction with a suitable organic solvent mixture (e.g., hexane:acetone:ethanol, 2:1:1 v/v/v).

    • The organic layer is collected, washed with water to remove polar impurities, and then dried under a stream of nitrogen.

    • The residue is reconstituted in the initial mobile phase or a compatible solvent for injection.

  • Validation Parameters:

    • Linearity: Prepare a series of standard solutions of a reference compound at different concentrations to construct a calibration curve.

    • Accuracy (Recovery): Spike a blank sample matrix with a known amount of the standard and calculate the percentage recovered after extraction and analysis.

    • Precision (Repeatability and Intermediate Precision): Analyze replicate samples on the same day (repeatability) and on different days (intermediate precision) to determine the relative standard deviation (RSD).

    • LOD and LOQ: Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively, typically based on the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Terpenes and Terpenoids

This protocol is suitable for the analysis of volatile and semi-volatile terpenes and can be adapted for this compound if it exhibits sufficient volatility or can be derivatized.[4]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injection Mode: Splitless or split injection, depending on the expected analyte concentration.

  • Temperature Program:

    • Initial oven temperature: 50-60 °C, hold for 1-2 minutes.

    • Ramp: Increase temperature at a rate of 5-10 °C/min to a final temperature of 280-300 °C.

    • Hold at the final temperature for 5-10 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Sample Preparation:

    • Direct Liquid Injection: Dissolve the extracted sample in a volatile organic solvent (e.g., hexane, ethyl acetate) for direct injection.

    • Headspace (HS) Analysis: For volatile compounds in a solid or liquid matrix, the sample is heated in a sealed vial, and the vapor phase is injected into the GC. This minimizes matrix effects.

    • Solid-Phase Microextraction (SPME): A coated fiber is exposed to the sample's headspace or directly immersed in a liquid sample to adsorb analytes, which are then thermally desorbed in the GC inlet.

  • Validation Parameters: The same validation parameters as for HPLC (linearity, accuracy, precision, LOD, and LOQ) should be assessed.

Signaling Pathways and Logical Relationships in Method Selection

The choice between HPLC and GC-MS is governed by the physicochemical properties of this compound and the analytical requirements. The following diagram illustrates the decision-making process.

MethodSelection Decision Pathway for this compound Analysis Analyte This compound Properties Volatile Thermally Stable & Volatile? Analyte->Volatile GCMS GC-MS is Preferred Volatile->GCMS Yes HPLC HPLC is Preferred Volatile->HPLC No HighSensitivity High Sensitivity Required? HighSensitivity->GCMS Yes GCMS->HighSensitivity HPLC->HighSensitivity Derivatization Consider Derivatization for GC-MS HPLC->Derivatization If volatility is a limitation

References

A Comparative Guide to the Antioxidant Capacity of Isomargaritene and Other Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available research directly quantifying the antioxidant capacity of a compound specifically named "Isomargaritene" is not available. This guide provides a comparative framework for evaluating antioxidant capacity, utilizing data from established assays and reference compounds. It also includes information on "Isomartynoside," a similarly named compound, to illustrate the evaluation process. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to Antioxidant Capacity Assays

The antioxidant capacity of a substance is its ability to neutralize reactive oxygen species (ROS) and other free radicals.[1] Oxidative stress, an imbalance between ROS and the body's antioxidant defenses, is implicated in numerous diseases.[1] Several in vitro assays are commonly used to measure antioxidant capacity, each with its own mechanism and advantages. The most prevalent methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay.[2]

Comparative Analysis of Antioxidant Capacity

This section presents a comparative overview of the antioxidant capacity of various compounds as measured by the DPPH, ABTS, and ORAC assays. The data is presented in Trolox Equivalents (TE), a common unit for expressing antioxidant capacity, where the effectiveness of an antioxidant is compared to that of Trolox, a water-soluble vitamin E analog.[1][3]

Quantitative Data Summary
CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)ORAC Value (µmol TE/g)
Gallic Acid Hydrate-1.03 ± 0.25[4]-
(+)-Catechin Hydrate-3.12 ± 0.51[4]-
Caffeic Acid-1.59 ± 0.06[4]-
Rutin Hydrate-4.68 ± 1.24[4]-
Hyperoside-3.54 ± 0.39[4]-
Quercetin-1.89 ± 0.33[4]-
Kaempferol-3.70 ± 0.15[4]-

Note: IC50 represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity. Data for this compound is not available. The ABTS assay is noted to be more sensitive than the DPPH assay for some compounds.[4]

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below.

DPPH Radical Scavenging Assay

The DPPH assay is a simple and widely used method to assess antioxidant activity.[5] The principle is based on the scavenging of the stable DPPH free radical by an antioxidant, which results in a color change from violet to pale yellow.[5][6] The change in absorbance is measured spectrophotometrically at approximately 517 nm.[5][7]

Protocol:

  • Prepare a stock solution of DPPH in methanol (B129727) or ethanol (B145695).[5]

  • Mix various concentrations of the test compound with the DPPH solution.[7]

  • Incubate the mixture in the dark for a specific period (e.g., 30 minutes).[8]

  • Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm).[5][8]

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[9] This assay is applicable to both hydrophilic and lipophilic antioxidants.[9] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.[4][9] The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[2]

Protocol:

  • Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[4][10]

  • Dilute the ABTS•+ solution with water or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[4]

  • Add the test compound to the diluted ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[4]

  • The percentage of inhibition of absorbance is calculated relative to a control.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[1][11] The assay utilizes a fluorescent probe, commonly fluorescein, which loses its fluorescence upon oxidation.[1] The antioxidant's capacity is quantified by comparing its protective effect to that of Trolox.[1] The results are expressed as Trolox Equivalents (TE).[1]

Protocol:

  • Prepare a solution of the fluorescent probe (e.g., fluorescein) in a phosphate (B84403) buffer (pH 7.4).

  • Add the test compound and a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to the solution.[1][12]

  • Monitor the decay of fluorescence over time in a microplate reader.

  • Calculate the area under the fluorescence decay curve (AUC).

  • The net AUC is proportional to the antioxidant capacity of the sample.[1]

  • Interpolate the Net AUC of the sample on a Trolox standard curve to determine its Trolox equivalent concentration.[1]

Visualizing Experimental Workflows and Pathways

Experimental Workflow Diagrams

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_Solution Prepare DPPH Solution (in Methanol/Ethanol) Mix Mix DPPH Solution and Test Compound DPPH_Solution->Mix Test_Compound Prepare Test Compound (Various Concentrations) Test_Compound->Mix Incubate Incubate in Dark Mix->Incubate Measure_Absorbance Measure Absorbance (at ~517 nm) Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition

Caption: Workflow of the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Generate_ABTS_Radical Generate ABTS Radical Cation (ABTS + Potassium Persulfate) Dilute_ABTS Dilute ABTS Radical Solution Generate_ABTS_Radical->Dilute_ABTS Mix Mix Diluted ABTS Radical and Test Compound Dilute_ABTS->Mix Test_Compound Prepare Test Compound Test_Compound->Mix Incubate Incubate Mix->Incubate Measure_Absorbance Measure Absorbance (at ~734 nm) Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition

Caption: Workflow of the ABTS Radical Cation Decolorization Assay.

ORAC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Fluorescent_Probe Prepare Fluorescent Probe (e.g., Fluorescein) Mix Mix Probe, Compound/Standard, and Radical Generator Fluorescent_Probe->Mix Test_Compound Prepare Test Compound and Trolox Standards Test_Compound->Mix Radical_Generator Prepare Radical Generator (e.g., AAPH) Radical_Generator->Mix Monitor_Fluorescence Monitor Fluorescence Decay Mix->Monitor_Fluorescence Calculate_AUC Calculate Area Under Curve (AUC) Monitor_Fluorescence->Calculate_AUC Determine_TE Determine Trolox Equivalents (TE) Calculate_AUC->Determine_TE

Caption: Workflow of the Oxygen Radical Absorbance Capacity (ORAC) Assay.

General Antioxidant Signaling Pathway

The following diagram illustrates a potential mechanism of antioxidant action for a compound like Isomartynoside, which could be applicable to other antioxidants.

Antioxidant_Signaling_Pathway ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage, etc.) ROS->Cellular_Damage causes Neutralization Neutralization ROS->Neutralization Antioxidant Antioxidant (e.g., Isomartynoside) Antioxidant->Neutralization donates electron/H-atom Nrf2 Nrf2 Antioxidant->Nrf2 activates ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription of Antioxidant_Enzymes->ROS detoxifies

Caption: Potential mechanisms of antioxidant action.

Conclusion

While direct experimental data on the antioxidant capacity of this compound is currently unavailable, this guide provides a comprehensive framework for its potential evaluation. The DPPH, ABTS, and ORAC assays are standard methods that can be employed to quantify its antioxidant activity. By comparing the results to well-characterized antioxidants like Trolox, quercetin, and gallic acid, a clear understanding of this compound's potential efficacy as an antioxidant can be established. Further research is warranted to isolate or synthesize this compound and subject it to these and other relevant biological assays to determine its therapeutic potential.

References

A Comparative Guide to Isomargaritene Extraction Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various techniques for the extraction of Isomargaritene, a flavonoid glycoside found in sources such as kumquat. The selection of an appropriate extraction method is critical for maximizing yield and purity while minimizing degradation of the target compound. This document outlines and compares five common extraction methodologies: Maceration, Soxhlet Extraction, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).

The information presented is based on established principles of flavonoid glycoside extraction, with specific parameters adapted for this compound based on its physicochemical properties and data from related compounds found in citrus species.

Data Presentation: Comparative Analysis of Extraction Techniques

The following table summarizes the key quantitative and qualitative parameters for each extraction technique, offering a clear comparison to aid in method selection.

ParameterMacerationSoxhlet ExtractionUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)Supercritical Fluid Extraction (SFE)
Principle Soaking the plant material in a solvent at room temperature.Continuous extraction with a hot solvent reflux system.Use of ultrasonic waves to disrupt cell walls and enhance solvent penetration.Use of microwave energy to heat the solvent and rupture plant cells.Extraction using a supercritical fluid (e.g., CO2) as the solvent.
Relative Yield Low to ModerateHighHighVery HighHigh
Purity of Extract Low to ModerateModerateModerate to HighModerate to HighVery High
Extraction Time Long (days)Moderate (hours)Short (minutes)Very Short (minutes)Short (minutes to hours)
Solvent Consumption HighModerateLow to ModerateLowLow (CO2 is recycled)
Operating Temp. Room TemperatureBoiling point of solventLow to ModerateModerate to HighNear-ambient to moderate
Degradation Risk LowHigh (for thermolabile compounds)Low to ModerateModerate to HighLow
Ideal Solvents Ethanol (B145695), Methanol, Water, Ethyl AcetateEthanol, Methanol, HexaneEthanol, Methanol, WaterEthanol, WaterSupercritical CO2 with polar co-solvents (e.g., Ethanol)

Experimental Protocols

Detailed methodologies for each extraction technique are provided below. These protocols are generalized for flavonoid glycosides and should be optimized for the specific plant matrix containing this compound.

Maceration

Methodology:

  • Sample Preparation: The plant material (e.g., kumquat peel) is dried and ground to a fine powder to increase the surface area for extraction.

  • Soaking: The powdered plant material is placed in a sealed container with a suitable solvent (e.g., 80% ethanol) at a solid-to-solvent ratio of 1:10 (w/v).

  • Extraction: The mixture is left at room temperature for 3-7 days with occasional agitation to enhance diffusion.

  • Filtration: The mixture is filtered to separate the extract from the solid plant residue.

  • Concentration: The solvent is evaporated from the extract, typically using a rotary evaporator, to yield the crude this compound extract.

Soxhlet Extraction

Methodology:

  • Sample Preparation: The plant material is dried and finely ground.

  • Loading: A known quantity of the powdered sample is placed in a porous thimble.

  • Apparatus Setup: The thimble is placed in the main chamber of the Soxhlet extractor, which is fitted to a flask containing the extraction solvent (e.g., ethanol) and a condenser above.

  • Extraction: The solvent is heated to its boiling point. The vapor travels up to the condenser, where it cools and drips down onto the sample. The solvent fills the chamber and, once it reaches a certain level, is siphoned back into the flask, carrying the extracted compounds. This cycle is repeated for 6-8 hours.[1]

  • Concentration: After extraction, the solvent is evaporated to yield the crude extract.

Ultrasound-Assisted Extraction (UAE)

Methodology:

  • Sample Preparation: The plant material is dried and powdered.

  • Mixing: The sample is mixed with a solvent (e.g., 70% ethanol) in a flask at a solid-to-solvent ratio of 1:20 (w/v).

  • Sonication: The flask is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture. The sample is subjected to ultrasonication at a frequency of 20-40 kHz and a power of 100-500 W for 20-30 minutes.[2][3] The temperature is typically controlled to prevent degradation.

  • Separation: The extract is separated from the solid residue by centrifugation and filtration.

  • Concentration: The solvent is removed using a rotary evaporator.

Microwave-Assisted Extraction (MAE)

Methodology:

  • Sample Preparation: The plant material is dried and powdered.

  • Mixing: The sample is placed in a microwave-safe extraction vessel with a suitable solvent (e.g., 80% methanol) at a solid-to-solvent ratio of 1:25 (w/v).

  • Irradiation: The vessel is sealed and placed in a microwave extractor. The sample is irradiated at a controlled temperature (e.g., 60-80°C) and microwave power (e.g., 400-600 W) for a short duration (e.g., 5-15 minutes).[4][5]

  • Cooling and Filtration: The vessel is cooled, and the extract is filtered.

  • Concentration: The solvent is evaporated to obtain the crude extract.

Supercritical Fluid Extraction (SFE)

Methodology:

  • Sample Preparation: The plant material is dried and ground to a consistent particle size.

  • Loading: The sample is packed into an extraction vessel.

  • Extraction: Supercritical carbon dioxide (SC-CO2) is pumped through the vessel at a controlled temperature (e.g., 40-60°C) and pressure (e.g., 200-400 bar).[6] A polar co-solvent, such as ethanol (5-15%), is often added to the CO2 to enhance the extraction of polar compounds like flavonoid glycosides.

  • Separation: The extract-laden supercritical fluid is depressurized in a separator vessel, causing the CO2 to return to a gaseous state and the extract to precipitate.

  • Collection: The crude this compound extract is collected from the separator.

Mandatory Visualizations

The following diagrams illustrate the general workflows and a conceptual signaling pathway relevant to the study of natural product extracts.

Extraction_Workflow_Comparison cluster_conventional Conventional Methods cluster_modern Modern Methods Maceration Maceration Extraction Extraction with Solvent Soxhlet Soxhlet Extraction UAE Ultrasound-Assisted Extraction (UAE) MAE Microwave-Assisted Extraction (MAE) SFE Supercritical Fluid Extraction (SFE) Plant_Material Plant Material (e.g., Kumquat) Grinding Drying & Grinding Plant_Material->Grinding Grinding->Extraction Filtration Filtration / Separation Extraction->Filtration Concentration Solvent Evaporation Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Purification Purification (e.g., Chromatography) Crude_Extract->Purification This compound Pure this compound Purification->this compound

Caption: General workflow for the extraction and purification of this compound.

Signaling_Pathway_Concept cluster_cell Cell cluster_nucleus Nucleus This compound This compound Receptor Membrane Receptor This compound->Receptor Binds to Cell_Membrane Cell Membrane Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor (e.g., Nrf2) Kinase_Cascade->Transcription_Factor Phosphorylates and activates ARE Antioxidant Response Element (ARE) Transcription_Factor->ARE Translocates to nucleus and binds to Nucleus Nucleus Gene_Expression Gene Expression ARE->Gene_Expression Initiates Cellular_Response Cellular Response (e.g., Antioxidant Effect) Gene_Expression->Cellular_Response Leads to

Caption: Conceptual signaling pathway for the antioxidant activity of a flavonoid.

References

A Comparative Guide to Assessing the Purity of Isomargaritene and Other Terpenoid Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of terpenoid compounds, such as the hypothetical Isomargaritene, is a critical parameter in research and pharmaceutical development. Impurities can significantly impact biological activity, toxicity, and overall experimental outcomes. This guide provides a comprehensive comparison of key analytical techniques used to assess the purity of terpenoid samples, complete with experimental protocols and data presentation to aid in selecting the most appropriate method for your research needs.

Comparative Analysis of Purity Assessment Techniques

The selection of an analytical technique for purity determination depends on various factors, including the chemical nature of the terpenoid, the expected impurities, and the required level of sensitivity and specificity. The following table summarizes the key performance characteristics of three widely used methods: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection and identification.Separation of compounds based on their polarity and interaction with a stationary phase in a liquid mobile phase.A primary analytical method that provides structural and quantitative information based on the nuclear magnetic properties of atoms.
Applicability Ideal for volatile and thermally stable terpenoids.[1][2]Suitable for a wide range of terpenoids, including less volatile and thermally labile compounds.[3][4]Applicable to any soluble terpenoid containing NMR-active nuclei (e.g., ¹H, ¹³C).[5][6]
Sensitivity High (ng to pg level).[7]Moderate to High (µg to ng level).Lower (mg to µg level).
Specificity High, especially with mass spectral library matching for impurity identification.[2]Moderate to High, dependent on chromatographic resolution and detector type (e.g., DAD, MS).[8][9]Very high, provides structural confirmation of the analyte and impurities.[10][11][12]
Quantification Relative quantification using peak area normalization is common.[13] Absolute quantification requires certified reference standards.Relative and absolute quantification are possible with appropriate standards.[14]Provides absolute quantification without the need for a specific reference standard of the analyte (using an internal standard).[6][15]
Common Impurities Detected Isomers, degradation products, residual solvents, and other volatile organic compounds.[1][16]Isomers, non-volatile impurities, and related substances.[4][8]Structural isomers, related substances, and residual solvents.
Sample Throughput High.High.Moderate.
Limitations Not suitable for non-volatile or thermally labile compounds. Thermal degradation can create artifacts.[1][2]May require method development to achieve optimal separation of closely related isomers.[3][17]Lower sensitivity compared to chromatographic methods. May have overlapping signals in complex mixtures.[5]

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible purity data. Below are representative protocols for the analysis of terpenoid samples using GC-MS, HPLC, and qNMR.

1. Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is particularly effective for the analysis of volatile terpenoids.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Autosampler

  • Capillary column (e.g., DB-5ms, HP-5ms)

Reagents:

  • High-purity solvent for sample dilution (e.g., hexane, ethyl acetate)

  • Internal standard (optional, for quantitative analysis)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable high-purity solvent to a final concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (split or splitless mode depending on concentration)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-500

  • Data Analysis:

    • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST).

    • Calculate the purity using the peak area normalization method, where the purity is the percentage of the main peak area relative to the total peak area of all components.

2. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a broad range of terpenoids, including those that are not amenable to GC analysis.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and detector (e.g., Diode Array Detector - DAD, or Mass Spectrometer - MS)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Additives for mobile phase (e.g., formic acid, trifluoroacetic acid)

Procedure:

  • Sample Preparation: Prepare a stock solution of the this compound sample in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • HPLC Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient Program:

      • 0-20 min: 50% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: 95% to 50% B

      • 26-30 min: 50% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: DAD at a suitable wavelength (e.g., determined by UV scan) or MS detection.

  • Data Analysis:

    • Determine the retention time of the main this compound peak.

    • Identify and quantify impurities based on their peak areas relative to the main peak.

    • Purity is calculated as the percentage of the main peak area to the total area of all peaks.

3. Purity Assessment by Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful tool for determining the absolute purity of a sample without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d6)

  • Certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample and a certified internal standard into a vial.

    • Dissolve the mixture in a precise volume of a suitable deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

  • Data Analysis:

    • Integrate a well-resolved signal of the this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

      • Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

      • Where: I = integral value, N = number of protons for the integrated signal, M = molar mass, m = mass, P = purity of the standard.

Visualizing Experimental Workflows and Biological Context

To further clarify the process of purity assessment and its importance, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway where terpenoid purity is critical.

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Processing & Reporting sample_receipt Sample Receipt (this compound) sample_prep Sample Preparation (Dissolution/Dilution) sample_receipt->sample_prep gcms GC-MS Analysis sample_prep->gcms Volatile & Thermally Stable hplc HPLC Analysis sample_prep->hplc General Applicability qnmr qNMR Analysis sample_prep->qnmr Absolute Purity data_analysis Data Analysis (Peak Integration, Spectral Matching) gcms->data_analysis hplc->data_analysis qnmr->data_analysis purity_calc Purity Calculation data_analysis->purity_calc report Final Purity Report purity_calc->report

Caption: Experimental workflow for assessing this compound purity.

signaling_pathway cluster_input Input cluster_cellular Cellular Response This compound This compound (Pure) receptor Target Receptor This compound->receptor Binds impurity Impurity X pathway_off Off-Target Pathway (Activated) impurity->pathway_off Binds pathway_on Therapeutic Pathway (Activated) receptor->pathway_on response_good Desired Therapeutic Effect pathway_on->response_good response_bad Adverse Side Effects pathway_off->response_bad

Caption: Impact of impurity on a hypothetical signaling pathway.

References

Inter-Laboratory Validation of Isomargaritene Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isomargaritene, a non-polar organic compound, requires robust and validated analytical methods for accurate quantification in various matrices. This guide provides a framework for conducting an inter-laboratory validation study to compare the performance of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The objective is to establish a reliable and reproducible method for this compound quantification, ensuring data consistency across different laboratories. This document outlines the key experimental protocols, data presentation formats, and validation parameters based on internationally recognized guidelines such as those from the International Council for Harmonisation (ICH).

Methodology Comparison: HPLC vs. GC-MS for this compound Analysis

The selection of an appropriate analytical technique is paramount for accurate quantification. Given that this compound is a non-polar compound, both HPLC and GC-MS present viable options.[1] The choice between them often depends on the sample matrix, required sensitivity, and the physicochemical properties of this compound.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of non-polar compounds.[2][3] Reversed-phase HPLC, utilizing a non-polar stationary phase and a polar mobile phase, is the preferred mode for such analyses.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): An ideal technique for volatile and semi-volatile compounds.[5] For non-volatile compounds, derivatization may be necessary to increase volatility.[6] GC-MS offers high sensitivity and specificity, providing both quantitative and qualitative data through mass spectral analysis.[7]

A comparative summary of the two techniques for the analysis of non-polar compounds is presented below.

Table 1: Comparison of HPLC and GC-MS for Non-Polar Compound Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Sample Volatility Not a requirement; suitable for non-volatile and thermally labile compounds.[5]Requires volatile or semi-volatile compounds; derivatization may be needed for non-volatile analytes.[6]
Stationary Phase Typically non-polar (e.g., C18, C8) for reversed-phase HPLC.[4]Can be non-polar or polar.[7]
Mobile Phase Polar solvent mixture (e.g., water, acetonitrile (B52724), methanol).[4]Inert gas (e.g., helium, nitrogen).
Detection UV-Vis, Fluorescence, Mass Spectrometry (LC-MS).Mass Spectrometry (provides structural information).[7]
Sensitivity Generally good, but can be lower than GC-MS for certain compounds.Typically offers very high sensitivity.
Sample Preparation Often involves dissolution, filtration, and solid-phase extraction (SPE).May require extraction, concentration, and derivatization.

Experimental Protocols for Inter-Laboratory Validation

An inter-laboratory study is essential to assess the reproducibility and robustness of an analytical method.[8] The following protocols are designed to be distributed to participating laboratories for the validation of this compound quantification.

Sample Preparation

A standardized sample preparation protocol is crucial to minimize variability between laboratories.

  • Objective: To extract this compound from the sample matrix and prepare it for instrumental analysis.

  • Procedure:

    • Accurately weigh a specified amount of the homogenized sample matrix.

    • Perform a liquid-liquid extraction using a non-polar solvent (e.g., hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture).

    • Concentrate the extract to a defined volume under a gentle stream of nitrogen.

    • Reconstitute the residue in a solvent compatible with the chosen analytical technique (e.g., acetonitrile for HPLC, hexane for GC-MS).

    • Filter the final solution through a 0.22 µm syringe filter prior to injection.

HPLC Method Protocol
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water. The exact ratio should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detector at a wavelength determined by the UV absorbance maximum of this compound, or a mass spectrometer for LC-MS.

  • Column Temperature: 30 °C.

  • Quantification: External standard calibration curve prepared with certified this compound reference standards.

GC-MS Method Protocol
  • Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless injection.

  • Injection Volume: 1 µL.

  • Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

    • Quantification: Selected Ion Monitoring (SIM) of characteristic this compound fragment ions.

Validation Parameters and Data Presentation

The inter-laboratory validation will assess the following parameters as defined by the ICH Q2(R2) guidelines.[9][10][11]

Table 2: Summary of Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria (Example)
Specificity The ability to assess the analyte in the presence of other components.[12]Peak purity analysis, no interfering peaks at the retention time of this compound.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.To be determined based on linearity studies.
Accuracy The closeness of test results to the true value.Recovery of 80-120% for spiked samples.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Repeatability (RSDr) ≤ 5%, Reproducibility (RSDR) ≤ 10%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1; RSD ≤ 10%.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in flow rate, temperature, etc.

The quantitative data from all participating laboratories should be compiled into the following tables for a clear comparison.

Table 3: Inter-Laboratory Comparison of Linearity and Range

LaboratoryMethodLinear Range (µg/mL)Correlation Coefficient (r²)
Lab 1HPLC
Lab 1GC-MS
Lab 2HPLC
Lab 2GC-MS
......

Table 4: Inter-Laboratory Comparison of Accuracy and Precision

LaboratoryMethodConcentration (µg/mL)Mean Recovery (%)RSDr (%)RSDR (%)
Lab 1HPLCLow
Lab 1HPLCHigh
Lab 1GC-MSLow
Lab 1GC-MSHigh
Lab 2HPLCLow
.........

Table 5: Inter-Laboratory Comparison of LOD and LOQ

LaboratoryMethodLOD (µg/mL)LOQ (µg/mL)
Lab 1HPLC
Lab 1GC-MS
Lab 2HPLC
Lab 2GC-MS
......

Visualizations

The following diagrams illustrate the key stages in the analytical workflows and the logical relationships in method validation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Homogenized Sample extraction Liquid-Liquid Extraction start->extraction concentration Concentration extraction->concentration reconstitution Reconstitution concentration->reconstitution filtration Filtration reconstitution->filtration hplc HPLC Analysis filtration->hplc Inject gcms GC-MS Analysis filtration->gcms Inject quantification Quantification (Calibration Curve) hplc->quantification gcms->quantification

Caption: Experimental workflow for this compound quantification.

validation_process cluster_validation Method Validation Parameters method_development Analytical Method Development (HPLC & GC-MS) protocol Standardized Protocol Definition method_development->protocol interlab_study Inter-Laboratory Study Execution protocol->interlab_study data_collection Data Collection from Participating Labs interlab_study->data_collection data_analysis Statistical Data Analysis data_collection->data_analysis specificity Specificity specificity->data_analysis linearity Linearity & Range linearity->data_analysis accuracy Accuracy accuracy->data_analysis precision Precision (Repeatability & Reproducibility) precision->data_analysis lod_loq LOD & LOQ lod_loq->data_analysis robustness Robustness robustness->data_analysis comparison_report Method Comparison & Validation Report data_analysis->comparison_report

Caption: Logical flow of the inter-laboratory validation process.

References

Safety Operating Guide

Navigating the Uncharted: Proper Disposal of Isomargaritene in a Research Environment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, the introduction of novel compounds like isomargaritene presents both exciting opportunities and procedural challenges. While the full toxicological and hazard profile of many research chemicals is often incomplete, ensuring safe handling and disposal is a paramount responsibility. This document provides a comprehensive guide to the proper disposal of this compound, drawing upon established best practices for laboratory chemical waste management. In the absence of a specific Safety Data Sheet (SDS), a cautious approach is mandated.

This compound: A Snapshot of Known Properties

Currently, detailed hazard information for this compound is not widely available in established safety literature. However, some fundamental chemical properties have been identified and are summarized below. This data, while limited, can inform initial handling and storage protocols.

PropertyValueSource
Molecular Formula C28H32O14PubChem[1]
Molecular Weight 592.55 g/mol The Good Scents Company[2]
Physical Description Assumed to be a solid in its pure form at room temperature.General chemical principles
Solubility Estimated to be 2954 mg/L in water at 25°C.[2]The Good Scents Company[2]
Hazard Classification Not currently classified under GHS/OSHA HCS.The Good Scents Company[2]

Given the lack of specific hazard data, this compound should be handled with the standard precautions applied to all new or uncharacterized chemical substances in a laboratory setting.

Standard Operating Procedure for this compound Disposal

This protocol outlines the recommended steps for the disposal of small quantities of this compound, typically found in a research and development laboratory. This procedure is designed to minimize risk to personnel and the environment.

Personal Protective Equipment (PPE)

Before beginning any disposal procedures, ensure the following PPE is worn:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat.

Disposal of Unused or Waste this compound (Solid)

Solid this compound waste should be treated as chemical waste.

  • Step 1: Containerization. Place the solid this compound waste into a clearly labeled, sealable container. The container must be compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) container is a suitable choice.

  • Step 2: Labeling. The container must be labeled as "Hazardous Waste" (as a precautionary measure) and should clearly state "this compound" and the approximate quantity.

  • Step 3: Segregation. Store the waste container in a designated satellite accumulation area for chemical waste, away from incompatible materials.

  • Step 4: Institutional Pickup. Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of solid chemical waste in the regular trash.

Disposal of this compound Solutions (Aqueous)

Given its water solubility, you may be working with aqueous solutions of this compound.

  • Step 1: Dilution. For very small quantities of dilute solutions, check with your institutional EHS for guidance on drain disposal. In the absence of specific approval, do not pour any chemical solution down the drain.

  • Step 2: Collection. Collect all aqueous waste containing this compound in a designated, sealed, and clearly labeled waste container.

  • Step 3: Labeling and Storage. Label the container with "Hazardous Waste," the contents ("this compound, aqueous solution"), and the approximate concentration and volume. Store in the satellite accumulation area.

  • Step 4: Institutional Disposal. Follow your institution's procedures for the collection and disposal of chemical waste.

Disposal of Empty this compound Containers

Empty containers that once held this compound must also be disposed of properly.

  • Step 1: Decontamination. Triple rinse the empty container with a suitable solvent (e.g., water, followed by a small amount of a solvent like ethanol (B145695) or acetone (B3395972) if appropriate and safe).

  • Step 2: Rinsate Collection. The rinsate from the triple rinse must be collected and disposed of as chemical waste, following the procedure for solutions.

  • Step 3: Container Defacing. Once triple-rinsed, deface or remove the original label on the container to prevent misuse.

  • Step 4: Final Disposal. The triple-rinsed and defaced container can typically be disposed of in the regular laboratory glass or plastic recycling, or as solid waste, in accordance with your institution's policies.

Visualizing Disposal Workflows

To further clarify the procedural logic, the following diagrams illustrate the decision-making process for this compound disposal and the broader context of laboratory chemical waste management.

Isomargaritene_Disposal_Workflow cluster_start Start cluster_assessment Hazard Assessment cluster_pathway Disposal Pathway cluster_procedure Procedure cluster_end Final Disposal start This compound Waste Generated assess_sds Consult Safety Data Sheet (SDS) start->assess_sds no_sds SDS Unavailable: Treat as Hazardous assess_sds->no_sds Not Found solid_waste Solid Waste (Pure this compound) no_sds->solid_waste liquid_waste Liquid Waste (Solutions) no_sds->liquid_waste empty_container Empty Container no_sds->empty_container collect_solid Collect in Labeled Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse Container empty_container->triple_rinse ehs_pickup Arrange for EHS Waste Pickup collect_solid->ehs_pickup collect_liquid->ehs_pickup collect_rinsate Collect Rinsate as Liquid Waste triple_rinse->collect_rinsate dispose_container Dispose of Defaced Container in Trash/Recycling triple_rinse->dispose_container collect_rinsate->ehs_pickup

Caption: this compound Disposal Decision Workflow.

Lab_Chemical_Waste_Management cluster_generation Waste Generation & Minimization cluster_handling In-Lab Handling cluster_accumulation Accumulation cluster_disposal Final Disposal generation Chemical Use in Research identification Waste Identification (Hazardous vs. Non-Hazardous) generation->identification minimization Source Reduction & Substitution minimization->generation segregation Segregation by Compatibility identification->segregation containerization Proper Containerization & Labeling segregation->containerization saa Satellite Accumulation Area (SAA) containerization->saa pickup_request Request EHS Pickup saa->pickup_request offsite Off-site Transport & Disposal pickup_request->offsite

Caption: General Laboratory Chemical Waste Management Cycle.

Conclusion: A Culture of Safety

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For novel compounds like this compound, where comprehensive hazard data is not yet available, a conservative and cautious approach to disposal is essential. By adhering to the principles of proper waste segregation, containerization, and institutional protocols, researchers can ensure that their groundbreaking work does not come at the cost of safety or environmental integrity. Always consult your institution's Environmental Health and Safety department for specific guidance and clarification on waste disposal procedures.

References

Navigating the Unknown: Safety Protocols for Handling Isomargaritene

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

Core Principle: Handle as Hazardous

When dealing with a substance of unknown toxicity like Isomargaritene, the primary rule is to assume it is hazardous.[1][2][3] This approach ensures the highest level of protection for all laboratory personnel. All handling procedures should be designed to minimize exposure through inhalation, skin contact, and ingestion.

Personal Protective Equipment (PPE) for Unknown Hazards

The selection of Personal Protective Equipment (PPE) is critical when specific hazard data is unavailable. The Occupational Safety and Health Administration (OSHA) recommends a tiered approach to PPE, with the level of protection corresponding to the potential for exposure. For unknown chemical hazards, Level B protection is often the minimum starting point.[4]

Table 1: Levels of Personal Protective Equipment (PPE)

PPE LevelDescriptionRecommended Ensemble for this compound (Unknown Hazard)
Level A Highest level of respiratory, skin, and eye protection. Required for high concentrations of vapors or when there is a high potential for skin contact with hazardous substances.[5][6]Recommended if there is a high risk of aerosolization or splashing of concentrated this compound.
- Positive-pressure, full face-piece self-contained breathing apparatus (SCBA).[5][6]
- Totally encapsulated chemical-protective suit.[5][6]
- Inner and outer chemical-resistant gloves.[5][6]
Level B Highest level of respiratory protection with a lesser degree of skin protection.[5][6]Minimum recommended level for initial handling of this compound.
- Positive-pressure, full face-piece SCBA.[5][6]
- Hooded chemical-resistant clothing (e.g., overalls and a long-sleeved jacket).[5][6]
- Inner and outer chemical-resistant gloves.[5][6]
- Chemical-resistant boots with steel toe and shank.
Level C Used when the airborne substance is known, the concentration is measured, and the criteria for using an air-purifying respirator are met.[5][6]Not recommended for initial handling of this compound due to unknown respiratory hazards.
Level D Minimal protection; used for nuisance-level contamination only.[6]Not appropriate for handling this compound.

Operational Plan: Handling and Storage

A clear and concise operational plan is essential for the safe handling of this compound.

1. Designated Work Area:

  • All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[7][8]

  • The work area should be clearly labeled with warning signs indicating the presence of a substance with unknown hazards.[2]

2. Engineering Controls:

  • A properly functioning chemical fume hood is the primary engineering control.[7][8]

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]

3. Standard Operating Procedures (SOPs):

  • Develop a detailed SOP for all experimental work involving this compound. This SOP should be reviewed and approved by the institution's Environmental Health & Safety (EHS) department.

  • The SOP should include procedures for weighing, transferring, and reacting the compound, as well as emergency procedures.

4. Storage:

  • Store this compound in a well-ventilated, cool, and dry area, away from incompatible materials.[7][8]

  • The container must be clearly labeled as "this compound - Hazard Unknown" and stored in secondary containment to prevent spills.[7][8][9]

Experimental Workflow for Handling an Unknown Substance

As no specific experimental protocols for this compound were found, a general workflow for handling a substance of unknown hazard is provided below.

G Workflow for Handling a Substance of Unknown Hazard cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Management & Disposal A Review all available information B Develop a detailed Standard Operating Procedure (SOP) A->B C Obtain EHS approval for the SOP B->C D Don appropriate PPE (Minimum Level B) C->D E Conduct work in a certified chemical fume hood D->E F Handle with caution, avoiding aerosol generation E->F G Segregate all waste (solid and liquid) F->G H Label waste containers as 'Hazardous Waste: this compound' G->H I Contact EHS for waste characterization and disposal H->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.